6-Bromo-5-methylbenzo[d]oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-methyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHWTTPDAGIGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Bromo-5-methylbenzo[d]oxazole CAS 1268037-03-1 properties
Executive Summary
6-Bromo-5-methylbenzo[d]oxazole (CAS 1268037-03-1) is a high-value heterocyclic scaffold used primarily as an intermediate in the synthesis of kinase inhibitors (specifically VEGFR-2 targets) and antimicrobial agents. Its structural utility lies in its dual-functional nature: the C-6 bromine atom serves as a reliable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C-2 position remains accessible for lithiation or oxidative functionalization. This guide outlines the physicochemical profile, validated synthetic protocols, and strategic applications of this compound in modern drug discovery.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | 6-Bromo-5-methyl-1,3-benzoxazole |
| CAS Number | 1268037-03-1 |
| Molecular Formula | C₈H₆BrNO |
| Molecular Weight | 212.04 g/mol |
| SMILES | CC1=C(Br)C=C2N=COC2=C1 |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |
Synthetic Methodology
The most robust and regioselective route to 6-bromo-5-methylbenzo[d]oxazole avoids the ambiguity of direct bromination by starting from a pre-functionalized aminophenol.
Retrosynthetic Analysis & Workflow
The synthesis hinges on the cyclocondensation of 2-amino-4-bromo-5-methylphenol with a C1 synthon (Triethyl orthoformate). This method ensures the bromine and methyl substituents are correctly positioned before the heterocyclic ring is closed.
Figure 1: Validated synthetic route via cyclocondensation of aminophenol precursors.
Detailed Experimental Protocol
Objective: Synthesis of 6-Bromo-5-methylbenzo[d]oxazole on a 10 mmol scale.
Reagents:
-
2-Amino-4-bromo-5-methylphenol (2.02 g, 10 mmol)
-
Triethyl orthoformate (TEOF) (5.0 mL, 30 mmol, 3 equiv.)
-
p-Toluenesulfonic acid (p-TsOH) (19 mg, 0.1 mmol, 1 mol%)
-
Solvent: Anhydrous Toluene (20 mL) or perform neat if TEOF is in large excess.
Procedure:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Charge the flask with 2-amino-4-bromo-5-methylphenol and p-TsOH. Add Toluene followed by TEOF.
-
Reaction: Heat the mixture to reflux (bath temp ~115°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the starting aminophenol.[2]
-
Note: The spot for the product will be less polar (higher R_f) than the starting material.
-
-
Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove toluene and excess TEOF/ethanol.
-
Purification: The residue is typically a solid. Purify via flash column chromatography (SiO₂, 0–10% EtOAc in Hexanes) or recrystallization from Ethanol/Water if high purity is required.
-
Yield: Expected yield is 85–92%.
Validation (NMR Profile):
-
¹H NMR (400 MHz, CDCl₃): δ 8.05 (s, 1H, C2-H), 7.78 (s, 1H, C7-H), 7.52 (s, 1H, C4-H), 2.48 (s, 3H, CH₃).
-
Interpretation: The presence of two aromatic singlets confirms the para relationship of the protons on the benzene ring, validating the 5,6-substitution pattern.
-
Reactivity & Functionalization
The chemical value of CAS 1268037-03-1 lies in its orthogonal reactivity. The C-6 bromine allows for carbon-carbon bond formation, while the C-2 position is susceptible to deprotonation or radical functionalization.
Figure 2: Orthogonal reactivity map highlighting C-6 cross-coupling and C-2 functionalization pathways.
C-6 Palladium-Catalyzed Coupling
The C-6 bromine is highly activated for oxidative addition due to the electron-withdrawing nature of the oxazole ring.
-
Suzuki-Miyaura: Coupling with aryl boronic acids yields 6-aryl-5-methylbenzo[d]oxazoles.
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.
-
-
Application: This transformation is critical for synthesizing VEGFR-2 inhibitors where the benzoxazole acts as the core scaffold linking a urea moiety and a solubilizing tail.
C-2 Lithiation
The proton at C-2 is relatively acidic (pKa ~28). Treatment with n-BuLi at -78°C generates the 2-lithio species, which can be trapped with electrophiles (e.g., aldehydes, ketones, or iodine).
-
Caution: Ring opening (isocyanide formation) can occur if the temperature rises above -60°C during lithiation.
Applications in Drug Discovery
Kinase Inhibition (VEGFR-2)
Benzoxazole derivatives are privileged structures in oncology.[1] The 6-bromo-5-methyl motif specifically allows for the construction of Type II kinase inhibitors. The methyl group at C-5 provides a steric handle that can induce conformational changes in the kinase ATP-binding pocket, improving selectivity.
Antimicrobial Agents
Substituted benzoxazoles have demonstrated efficacy against Gram-positive bacteria (e.g., S. aureus). The lipophilicity introduced by the 5-methyl group, combined with the potential to extend the chain at C-6, enhances membrane permeability and target binding affinity.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin. May be harmful if swallowed.
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
References
-
Synthesis of Benzoxazoles via Copper-Catalyzed Hydroamination. Royal Society of Chemistry. Retrieved from
-
Synthesis of Various 2-Aminobenzoxazoles: Cyclization and Rearrangement. ACS Omega. Retrieved from
-
Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from
-
1268037-03-1 | 6-Bromo-5-methylbenzo[d]oxazole Product Data. BLDpharm.[3] Retrieved from
-
Ortho-Formylation of Phenols (Precursor Synthesis). Organic Syntheses. Retrieved from
Sources
Structure and Reactivity of 6-Bromo-5-methylbenzoxazole: A Technical Guide for Drug Development
Executive Summary
6-Bromo-5-methylbenzoxazole (CAS: 1268037-03-1) is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry and advanced organic synthesis[1]. Characterized by its electron-modulating 5-methyl group and an electrophilic 6-bromo handle, this compound serves as a critical intermediate in the development of targeted therapeutics, most notably modulators of intracellular calcium signaling[2]. This whitepaper provides an in-depth analysis of its structural properties, de novo synthesis, dual-reactivity profile, and therapeutic applications.
Structural and Electronic Profiling
The reactivity of 6-bromo-5-methylbenzoxazole is governed by the electronic interplay between its substituents and the fused bicyclic core. The benzoxazole ring is generally electron-deficient; however, the 5-methyl group exerts a positive inductive (+I) effect, which subtly increases the electron density of the aromatic ring. This electronic enrichment fine-tunes the rate of oxidative addition at the C6-Br bond during transition-metal catalysis. Furthermore, the C2-H bond is highly acidic due to the adjacent electronegative oxygen and nitrogen atoms, making it a prime candidate for C-H activation[3].
Table 1: Physicochemical Properties
| Property | Value | Structural Implication |
| Chemical Name | 6-Bromo-5-methyl-1,3-benzoxazole | Fused bicyclic system with orthogonal reactivity sites. |
| CAS Number | 1268037-03-1 | Standard identifier for regulatory and sourcing[1]. |
| Molecular Formula | C8H6BrNO | Halogenated heterocycle. |
| Molecular Weight | 212.04 g/mol | Low molecular weight, ideal for fragment-based drug design. |
| Physical Form | Light Yellow Solid | Indicates extended π-conjugation. |
| Storage Conditions | 0–5 °C | Prevents oxidative degradation of the oxazole ring. |
De Novo Synthesis Workflow
To ensure a self-validating and reproducible system, the synthesis of 6-bromo-5-methylbenzoxazole is achieved via a two-step sequence starting from 4-bromo-6-methoxy-3-methylaniline.
Causality of Experimental Choices:
-
Demethylation: Boron tribromide (BBr₃) is utilized as a strong Lewis acid. It coordinates to the methoxy oxygen, facilitating the cleavage of the methyl ether to yield the corresponding phenol. Dichloromethane (DCM) is selected as a non-coordinating solvent to prevent the quenching of BBr₃.
-
Cyclization: The resulting 2-amino-5-bromo-4-methylphenol undergoes condensation with trimethyl orthoformate. Ytterbium(III) triflate (Yb(OTf)₃) is employed as a mild, oxophilic Lewis acid catalyst. It activates the orthoformate, promoting the formation of the oxazole ring without degrading the sensitive bromo-phenol intermediate[2].
Protocol 1: Synthesis of 6-Bromo-5-methylbenzoxazole
-
Demethylation: Suspend 4-bromo-6-methoxy-3-methylaniline (2.3 mmol) in 6 mL of anhydrous DCM. Slowly add 1 M BBr₃ in DCM (4.6 mmol) at room temperature. Stir the reaction mixture for 2 hours. Quench carefully with an aqueous sodium bicarbonate solution, extract with ethyl acetate (EA), wash with brine, dry over Na₂SO₄, and concentrate to yield 2-amino-5-bromo-4-methylphenol[2].
-
Cyclization: Combine the crude 2-amino-5-bromo-4-methylphenol (approx. 290 mg), Yb(OTf)₃ (20 mg), and trimethyl orthoformate (1.5 eq) in 2 mL of ethanol. Heat the mixture at 90 °C for 2 hours[2].
-
Workup & Purification: Cool the reaction to room temperature, dilute with EA, and wash with aqueous NaHCO₃ and brine. Purify the concentrated organic phase via silica gel flash chromatography (0–60% EA in hexane) to isolate the product as a yellow solid (approx. 38% yield)[2].
Synthetic workflow for 6-bromo-5-methylbenzoxazole via demethylation and cyclization.
Reactivity Profile I: C6-Position Cross-Coupling
The C6-bromine atom is an excellent electrophilic handle for Suzuki-Miyaura cross-coupling. The reaction involves the oxidative addition of a Pd(0) species into the C6-Br bond. While the 5-methyl group provides moderate steric shielding, it necessitates the use of robust, sterically demanding phosphine ligands (e.g., dtbpf) to accelerate the reductive elimination step and prevent catalyst deactivation[2].
Protocol 2: Suzuki-Miyaura Coupling
Objective: Synthesis of 5-(5-methylbenzoxazol-6-yl)-2-pyridylamine.
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 6-bromo-5-methylbenzoxazole (0.43 mmol), 2-aminopyridine-5-boronic acid pinacol ester (1.0 mmol), and Pd(dtbpf)Cl₂ (approx. 5 mol%)[2],[4].
-
Solvent & Base Addition: Add a degassed biphasic mixture of 1,4-dioxane and aqueous K₂CO₃ (2.0 M, 3.0 eq). The biphasic system is crucial for the transmetalation step of the Suzuki catalytic cycle.
-
Thermal Activation: Heat the mixture at 80–100 °C for 4–16 hours until complete consumption of the starting material is observed via LC-MS[4].
-
Isolation: Cool to room temperature, extract with EA, wash with brine, concentrate, and purify via flash chromatography to yield the biaryl product[2].
Table 2: Cross-Coupling Reaction Parameters
| Parameter | Choice | Mechanistic Rationale |
| Catalyst | Pd(dtbpf)Cl₂ | Bulky, electron-rich ligand promotes rapid oxidative addition and forces reductive elimination despite steric bulk at C5. |
| Boronic Ester | Pinacol ester | Highly stable; resists protodeboronation under basic aqueous conditions at elevated temperatures. |
| Atmosphere | Argon/Nitrogen | Prevents the irreversible oxidation of the highly active Pd(0) species. |
Reactivity Profile II: C2-Position C-H Activation
Beyond the C6-bromide, the C2 position of the benzoxazole ring is highly reactive towards transition-metal-catalyzed C-H functionalization. The C2 proton is relatively acidic, allowing for base-assisted deprotonation or concerted metalation-deprotonation (CMD) pathways[3]. Palladium-catalyzed C-H arylation at the C2 position can be achieved using aryl halides or aryltrimethylammonium triflates, providing a streamlined route to 2,6-disubstituted benzoxazoles without requiring pre-functionalization (e.g., organometallic reagents) at the C2 position[5].
Dual reactivity profile highlighting C6 cross-coupling and C2 C-H activation pathways.
Therapeutic Applications: CRAC Channel Modulation
6-Bromo-5-methylbenzoxazole is a critical building block in the synthesis of modulators for store-operated calcium entry (SOCE). Specifically, its derivatives target Calcium Release-Activated Calcium (CRAC) channels[2].
In immune cells, the depletion of endoplasmic reticulum (ER) calcium stores is sensed by Stromal Interaction Molecule 1 (STIM1) proteins. Upon activation, STIM1 oligomerizes and translocates to ER-plasma membrane junctions, where it binds to and activates Orai1 proteins (the pore-forming subunits of CRAC channels)[2]. Benzoxazole derivatives synthesized from this scaffold act as potent inhibitors of this STIM/Orai functional interaction, halting sustained calcium influx. This mechanism offers significant therapeutic potential for treating autoimmune and inflammatory diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease[2].
Mechanism of CRAC channel modulation by benzoxazole derivatives in calcium signaling.
References
- ChemicalBook. 6-BROMO-5-METHYL-1,3-BENZOXAZOLE | 1268037-03-1.
- Google Patents. WO2011139489A2 - Compounds that modulate intracellular calcium.
- Sigma-Aldrich. 6-Bromo-5-methyl-benzooxazole | 1268037-03-1.
- Organic Letters - ACS Publications. Palladium-Catalyzed C–H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates.
- PMC. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
- Benchchem. 5-Bromooxazole | Suzuki-Miyaura Coupling Protocols.
Sources
- 1. 6-BROMO-5-METHYL-1,3-BENZOXAZOLE | 1268037-03-1 [chemicalbook.com]
- 2. WO2011139489A2 - Compounds that modulate intracellular calcium - Google Patents [patents.google.com]
- 3. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromooxazole|CAS 1060812-80-7|RUO [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: Brominated Benzoxazole Building Blocks for Medicinal Chemistry
Executive Summary
The benzoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine bases. Its planar, bicyclic architecture offers tunable lipophilicity and distinct hydrogen-bonding vectors, making it a cornerstone in the design of kinase inhibitors, amyloid stabilizers (e.g., Tafamidis), and antimicrobial agents.
This guide focuses on brominated benzoxazole building blocks —specifically 5-bromo- and 6-bromobenzoxazoles—as high-value synthetic hubs. Unlike simple decoration, the bromine substituent serves as a versatile "reactive handle," enabling the rapid generation of structure-activity relationship (SAR) libraries via palladium-catalyzed cross-coupling reactions. We analyze the synthesis, regiochemical considerations, and orthogonal functionalization strategies that allow researchers to exploit these scaffolds for divergent drug discovery.
Part 1: Structural Diversity & Strategic Value
The "Reactive Handle" Concept
In early-stage drug discovery, the ability to rapidly diversify a core scaffold is critical. Brominated benzoxazoles function as divergent intermediates . The bromine atom provides a site-selective entry point for introducing complexity after the heterocycle is formed, avoiding the need to re-synthesize the core for every analog.
| Isomer | Precursor Availability | Strategic Utility |
| 5-Bromo-1,3-benzoxazole | High (2-amino-4-bromophenol) | Access to C5-analogs; mimics 5-substituted indoles. Common in kinase inhibitors. |
| 6-Bromo-1,3-benzoxazole | High (2-amino-5-bromophenol) | Access to C6-analogs; vectors into different solvent-exposed regions in protein pockets. |
| 2-Chloro-5-bromobenzoxazole | High | Dual-Handle Scaffold. Allows orthogonal functionalization: SNAr at C2, Pd-coupling at C5. |
Regiochemical Considerations
The reactivity of the benzoxazole ring is electronically distinct.
-
C2 Position: Highly electrophilic (in 2-halo derivatives) and acidic (in 2-H derivatives). It is prone to nucleophilic attack or C-H activation.
-
Benzene Ring (C4-C7): Behaves like a deactivated arene. Functionalization here requires transition-metal catalysis (Suzuki, Buchwald, Heck) utilizing the bromine handle.
Part 2: Synthetic Methodologies
Constructing the Core
The most robust route to brominated benzoxazoles is the condensation of brominated 2-aminophenols with carboxylic acid equivalents.
Method A: Polyphosphoric Acid (PPA) Cyclization
This is the industrial standard for generating the 2-substituted core. It tolerates the bromine atom well, unlike radical-based methods.
-
Mechanism: Acid-catalyzed condensation followed by dehydration.[1]
-
Advantages: One-pot, solvent-free, scalable.
-
Limitation: High temperature (120–150 °C) may degrade sensitive C2-side chains.
Method B: Oxidative Cyclization (Aldehyde Route)
For sensitive substrates, condensing the aminophenol with an aldehyde followed by oxidation (using DDQ, MnO₂, or air/activated carbon) is preferred.[2]
Figure 1: Primary synthetic routes to the brominated benzoxazole core.
Part 3: Orthogonal Functionalization Strategies
The true power of these building blocks lies in orthogonal functionalization . By using a scaffold like 2-chloro-5-bromobenzoxazole , chemists can sequentially modify the molecule.[3]
The "Dual-Handle" Workflow
-
Step 1: C2-Functionalization (SNAr). The C2-chlorine is highly labile due to the electron-withdrawing nature of the oxazole nitrogen. Nucleophiles (amines, thiols, alkoxides) displace the chloride under mild conditions without affecting the aryl bromide.
-
Step 2: C5-Functionalization (Cross-Coupling). The aryl bromide remains intact during Step 1. It is then engaged in Palladium-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig) to install biaryl or amino groups.
Figure 2: Orthogonal functionalization workflow exploiting reactivity differences between C2-Cl and C5-Br.
Part 4: Experimental Protocols
Protocol: Synthesis of 2-Methyl-5-bromobenzoxazole
Objective: Create a robust building block from 2-amino-4-bromophenol.
Reagents:
-
2-Amino-4-bromophenol (10.0 mmol)
-
Triethyl orthoacetate (12.0 mmol)
-
p-Toluenesulfonic acid (pTSA) (cat., 0.5 mmol)
-
Xylene (30 mL)
Procedure:
-
Setup: Charge a 100 mL round-bottom flask with 2-amino-4-bromophenol, triethyl orthoacetate, and pTSA in xylene.
-
Reaction: Fit with a Dean-Stark trap and reflux (140 °C) for 4–6 hours. Monitor TLC for the disappearance of the aminophenol.
-
Workup: Cool to room temperature. The solvent is removed under reduced pressure.[4]
-
Purification: Dissolve residue in EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the product as a white solid.[4]
-
Validation: NMR should show a characteristic methyl singlet at ~2.6 ppm and aromatic signals consistent with the 5-bromo substitution pattern.
Protocol: Suzuki-Miyaura Coupling on 5-Bromobenzoxazole
Objective: Functionalize the bromine handle to create a biaryl scaffold (e.g., Tafamidis analog precursor).
Reagents:
-
5-Bromobenzoxazole derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)[7]
Procedure:
-
Degassing: In a microwave vial or sealed tube, combine the bromide, boronic acid, and base. Add solvents and sparge with Nitrogen for 10 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly to minimize air exposure. Seal the vessel.
-
Heating: Heat to 90 °C for 12 hours (or 120 °C for 30 min in a microwave reactor).
-
Workup: Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.
-
Purification: Flash chromatography (gradient 0-30% EtOAc in Hexanes).
Technical Insight: Benzoxazoles can coordinate to Pd, potentially poisoning the catalyst. Using bidentate ligands like dppf or bulky phosphines like XPhos prevents this and ensures high turnover.
Part 5: Case Study & Applications
Tafamidis Analog Design
Tafamidis (Vyndaqel) stabilizes the transthyretin (TTR) tetramer. It features a 2-(3,5-dichlorophenyl)benzoxazole core.
-
Research Application: To improve solubility or potency, researchers use 5-bromo-2-(3,5-dichlorophenyl)benzoxazole .
-
Workflow:
-
Synthesize the 5-bromo core using 2-amino-4-bromophenol + 3,5-dichlorobenzoyl chloride.
-
Perform Suzuki coupling at C5 to introduce polar solubilizing groups (e.g., pyridine, morpholine via a linker).
-
This preserves the critical C2-aryl binding interaction while modifying the solvent-exposed edge of the molecule.
-
Kinase Inhibition
Many kinase inhibitors utilize the benzoxazole N-atom to accept a hydrogen bond from the hinge region of the kinase ATP pocket.
-
Strategy: A 6-bromobenzoxazole is coupled with an amino-pyrazole via Buchwald-Hartwig amination. The resulting molecule mimics the adenosine core of ATP, with the benzoxazole ring pi-stacking within the pocket.
References
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation. PMC (NIH). Available at: [Link]
-
Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets. Nature Communications. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC (NIH). Available at: [Link]
-
Benzoxazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. data.epo.org [data.epo.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2021152623A1 - Improved processes for the preparation of tafamidis and its meglumine salt - Google Patents [patents.google.com]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
6-bromo-5-methylbenzo[d]oxazole chemical structure analysis
Technical Deep Dive: 6-Bromo-5-methylbenzo[d]oxazole
Executive Summary
6-Bromo-5-methylbenzo[d]oxazole (CAS: 1268037-03-1) represents a high-value heterocyclic scaffold in modern medicinal chemistry, particularly within the kinase inhibitor and antimicrobial discovery spaces.[1] Unlike simple benzoxazoles, this trisubstituted core offers a unique "push-pull" electronic environment: the electron-withdrawing bromine at C6 provides a reactive handle for cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig), while the electron-donating methyl group at C5 modulates lipophilicity and steric selectivity without compromising the aromatic system's stability. This guide dissects the structural logic, validated synthesis protocols, and reactivity profiles necessary to utilize this compound as a versatile building block.[2][3]
Structural Analysis & Electronic Profile
The molecule consists of a fused benzene and oxazole ring.[2][4][5] The numbering and electronic distribution are critical for predicting reactivity.
-
Scaffold: Benzo[d]oxazole (1-oxa-3-aza-1H-indene).
-
C2 Position (N=C-O): Highly electrophilic.[6] Susceptible to nucleophilic attack or transition-metal-catalyzed C-H activation.
-
C6-Bromine: The primary site for functionalization. The C-Br bond is activated for oxidative addition by palladium catalysts due to the electron-deficient nature of the heterocycle.
-
C5-Methyl: Provides a weak inductive effect (+I), slightly enriching the electron density at C6, potentially stabilizing oxidative addition intermediates. It also serves as a steric marker, often crucial for fitting into hydrophobic pockets in protein targets (e.g., kinase hinge regions).
Electronic Map:
-
Nucleophilic Sites: N3 (Basic, H-bond acceptor).
-
Electrophilic Sites: C2 (Hard electrophile), C6 (Soft electrophile for Pd-catalysis).
Synthesis Strategy
The most robust route to 6-bromo-5-methylbenzo[d]oxazole avoids the harsh nitration/reduction sequences of pre-formed benzoxazoles. Instead, a "bottom-up" cyclization of a substituted aminophenol is the industry standard for purity and yield.
Retrosynthetic Logic
-
Target: 6-Bromo-5-methylbenzo[d]oxazole
-
Precursor Mapping:
-
Benzoxazole C6 originates from Phenol C5 .
-
Benzoxazole C5 originates from Phenol C4 .
-
-
Required Precursor: 2-Amino-5-bromo-4-methylphenol .
Experimental Protocol: Cyclization via Orthoformate
This protocol is designed for self-validating purity, minimizing side-product formation.
Reagents:
-
2-Amino-5-bromo-4-methylphenol (1.0 eq)
-
Triethyl orthoformate (TEOF) (3.0 - 5.0 eq) [Acts as solvent and reagent]
-
p-Toluenesulfonic acid (pTSA) (Catalytic, 5 mol%)
-
Ethanol (Optional co-solvent if solubility is poor)
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge 2-amino-5-bromo-4-methylphenol (e.g., 10 mmol).
-
Activation: Add Triethyl orthoformate (30-50 mmol). If the slurry is too thick, add anhydrous Ethanol (10 mL). Add pTSA (0.5 mmol).
-
Cyclization: Heat the mixture to reflux (approx. 80-90°C) under an inert atmosphere (
). Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes). The starting aminophenol (polar, fluorescent) should disappear, replaced by a less polar, UV-active spot (product). -
Completion: Reaction typically completes in 3-6 hours.
-
Workup: Cool to room temperature.
-
Option A (Precipitation): If the product crystallizes, filter and wash with cold hexanes.
-
Option B (Extraction): Concentrate TEOF under reduced pressure.[7] Dissolve residue in EtOAc, wash with saturated
(to remove acid catalyst) and brine. Dry over .
-
-
Purification: Flash column chromatography (SiO2, Gradient 0-10% EtOAc in Hexanes).
Yield Expectation: 85-95%.
Caption: Cyclocondensation pathway converting the aminophenol precursor to the benzoxazole core via orthoester activation.
Analytical Characterization
To ensure scientific integrity, the following spectral data is predicted based on chemometric shifts of the benzoxazole core and substituent effects.
Table 1: Predicted NMR & MS Profile
| Spectroscopy | Diagnostic Signal | Assignment | Structural Insight |
| ^1H NMR (CDCl | H-2 | Characteristic deshielded proton between N and O. | |
| H-7 | Para to methyl, ortho to Br. Shifted downfield by Br. | ||
| H-4 | Ortho to methyl. Shielded relative to H-7. | ||
| CH | Benzylic methyl group. | ||
| ^{13}C NMR | C-2 | Imine-like carbon. | |
| C-6 | Carbon attached to Bromine (upfield due to heavy atom effect). | ||
| MS (ESI+) | m/z 211 / 213 | [M+H]^+ | Distinct 1:1 isotopic doublet confirming Bromine presence. |
Functionalization & Reactivity
The utility of 6-bromo-5-methylbenzo[d]oxazole lies in its divergent reactivity. It serves as a "bifunctional" core.
Pathway A: C6-Functionalization (Suzuki/Buchwald)
The C-Br bond is chemically distinct from the C-H bonds. Standard Pd-catalyzed cross-couplings work with high efficiency.
-
Catalyst System: Pd(dppf)Cl
or Pd (dba) /XPhos. -
Base: K
CO or Cs CO . -
Application: Installing biaryl systems for kinase inhibitors (e.g., coupling with pyridine-3-boronic acid).
Pathway B: C2-Functionalization (C-H Activation)
The C2 proton is acidic (pKa ~28) and the position is electron-deficient.
-
Direct Arylation: Pd(OAc)
, CuI co-catalyst, and an aryl iodide. -
Lithiation: Treatment with n-BuLi at -78°C generates the 2-lithio species, which can be trapped with electrophiles (aldehydes, ketones, or
).
Caption: Divergent synthetic utility allowing orthogonal functionalization at C6 (via Br) and C2 (via C-H activation).
Medicinal Chemistry Applications
-
Kinase Inhibition: The benzoxazole N3 nitrogen often mimics the N1 or N3 of the purine ring in ATP, forming a critical hydrogen bond with the hinge region of kinases (e.g., VEGFR, EGFR).
-
Bioisostere: It acts as a lipophilic, metabolically stable isostere for indole or benzimidazole.
-
Fluorescence: The extended conjugation, especially when arylated at C2, often yields fluorescent properties useful for biological probing.
References
-
BenchChem. (2025).[2][3] Synthesis of 6-Bromo-2-substituted-benzoxazoles via condensation. Retrieved from
-
Mayo, M. S., et al. (2014).[8][9] "Synthesis of Benzoxazoles from 2-Aminophenols and
-Diketones." Journal of Organic Chemistry, 79(13), 6310-6314. Retrieved from -
BLD Pharm. (2025). Product Analysis: 6-Bromo-5-methylbenzo[d]oxazole (CAS 1268037-03-1).[10] Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis of Benzoxazoles: Recent Literature. Retrieved from
-
ChemScene. (2025). Structural Data and Properties for Halogenated Benzoxazoles. Retrieved from [11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. nbinno.com [nbinno.com]
- 6. ijpbs.com [ijpbs.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide [organic-chemistry.org]
- 9. Benzoxazole synthesis [organic-chemistry.org]
- 10. 1268037-03-1|6-Bromo-5-methylbenzo[d]oxazole|BLDpharm [bldpharm.com]
- 11. chemscene.com [chemscene.com]
heterocyclic intermediates containing bromine and methyl groups
Synthesis, Reactivity, and Medicinal Utility
Executive Summary
In the architecture of small-molecule therapeutics, heterocyclic intermediates containing bromine and methyl groups represent a privileged class of scaffolds. The bromine atom serves as a versatile linchpin for late-stage diversification (via Pd/Ni-catalyzed cross-coupling), while the methyl group acts as a critical modulator of pharmacokinetics and potency—often referred to as the "Magic Methyl" effect.
This guide moves beyond basic textbook synthesis to address the regiochemical challenges inherent in these systems. We explore high-fidelity protocols for accessing specific isomers, utilizing advanced techniques like the Base-Catalyzed Halogen Dance (BCHD) and Turbo-Grignard mediated magnesiation , ensuring researchers can access the exact chemical space required for SAR exploration.
The Pharmacochemical Imperative: Why Br and Me?
The co-existence of a bromine handle and a methyl group on a heteroaromatic core offers a dual advantage in drug design:
-
The "Magic Methyl" Effect:
-
Conformational Locking: An ortho-methyl group can restrict bond rotation (atropisomerism), locking a molecule into its bioactive conformation.
-
Metabolic Blocking: Methylation at metabolically labile sites (e.g., electron-rich carbons prone to CYP450 oxidation) significantly extends half-life (
). -
Lipophilicity Modulation: A single methyl group typically increases
by ~0.5 units, improving membrane permeability.
-
-
The Bromine Linchpin:
-
Unlike chlorine (often inert) or iodine (labile/expensive), bromine offers the optimal balance of stability during multi-step synthesis and reactivity in metal-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig).
-
Advanced Synthetic Strategies
The primary challenge in synthesizing these intermediates is regiocontrol . Standard electrophilic aromatic substitution (SEAr) is governed by electronic directing effects, which often restricts access to specific isomers. To overcome this, we employ three distinct strategies.
Strategy A: Direct Electrophilic Bromination (Classical)
-
Mechanism:
directed by the inherent electronics of the heterocycle and the activating methyl group. -
Utility: Best for accessing thermodynamically favored isomers (e.g., para or ortho to electron-donating groups).
-
Limitation: Cannot easily access "meta" positions relative to directing groups.
Strategy B: The Halogen Dance (Expert)
-
Mechanism: Base-Catalyzed Halogen Dance (BCHD). A hindered base (e.g., LDA, LiTMP) deprotonates the most acidic proton (often adjacent to the heteroatom). The resulting anion triggers a migration of the bromine atom to a more stable position.
-
Utility: Accessing "impossible" isomers where the halogen ends up adjacent to the heteroatom or in a sterically crowded position.
Strategy C: Regioselective Magnesiation (Turbo-Grignard)
-
Mechanism: Br/Mg exchange using
. -
Innovation: The addition of Lewis bases like PMDTA (N,N,N',N'',N''-pentamethyldiethylenetriamine) can flip the regioselectivity of the exchange, allowing kinetic trapping of specific isomers.
Visualizing Reaction Logic
The following decision tree illustrates the selection of synthetic routes based on the desired substitution pattern.
Caption: Decision matrix for selecting the optimal synthetic pathway based on regiochemical requirements.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-2-methylpyridine (Direct Bromination)
Target: A key intermediate for OLEDs and pharmaceuticals. Challenge: Separating the 3-bromo and 5-bromo isomers.[1][2]
Reagents:
-
2-Methylpyridine (1.0 eq)
-
Aluminum Chloride (
, 2.5 eq) -
Bromine (
, 0.8 eq)
Methodology:
-
Setup: In a flame-dried flask equipped with a reflux condenser and dropping funnel, add
(anhydrous). -
Addition 1: Add 2-methylpyridine dropwise at 0°C (Exothermic! The Lewis acid complexes with the pyridine nitrogen, activating the ring for electrophilic attack).
-
Heating: Heat the molten complex to 100°C.
-
Bromination: Add
dropwise over 1 hour. Continue stirring for 30 mins. -
Workup: Cool to RT. Pour onto ice water. Acidify with conc. HCl to break aluminum complexes. Wash with EtOAc (removes non-basic impurities). Basify aqueous layer with NaOH (pH > 10).
-
Extraction: Extract with
(3x). Dry over .[3] -
Purification: The crude contains ~45:55 mix of 3-bromo and 5-bromo isomers.
-
Critical Step: Separation requires careful fractional distillation or high-efficiency silica chromatography (Eluent: Hexane:Et2O 95:5).
-
Yield: ~12-15% (isolated pure isomer). Note: Low yield is typical due to isomer distribution.
Protocol 2: Synthesis of 4-Bromo-1-methyl-1H-pyrazole (De Novo / Direct)
Target: A scaffold for agrochemicals and kinase inhibitors.
Reagents:
-
1-Methylpyrazole (1.0 eq)
-
N-Bromosuccinimide (NBS, 1.05 eq)
-
Solvent: Acetonitrile (MeCN) or DMF.
Methodology:
-
Dissolve 1-methylpyrazole in MeCN (0.5 M).
-
Add NBS portion-wise at 0°C to control the exotherm.
-
Allow to warm to RT and stir for 2 hours.
-
Monitoring: TLC (Hexane:EtOAc 3:1) should show complete consumption.
-
Workup: Remove solvent in vacuo. Resuspend residue in
or cold water (Succinimide byproduct precipitates out). Filter. -
Purification: If necessary, pass through a short silica plug.
Yield: >90%. High regioselectivity for C-4 due to the directing effect of the pyrazole nitrogen lone pair.
Reactivity Profile: The "Ortho-Methyl" Challenge in Cross-Coupling
When using these intermediates in Suzuki-Miyaura coupling, the position of the methyl group relative to the bromine is critical.
The Problem: An ortho-methyl group (e.g., in 3-bromo-2-methylpyridine or 2-bromo-3-methylthiophene) creates significant steric hindrance around the Pd center during the oxidative addition and transmetallation steps.
The Solution:
-
Catalyst Choice: Switch from standard
to catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos , or ). These ligands facilitate oxidative addition into hindered C-Br bonds. -
Base Selection: Use stronger bases like
or in 1,4-dioxane/water systems to accelerate the transmetallation step.
Comparative Reactivity Table:
| Substrate Structure | Steric Hindrance | Recommended Catalyst System | Typical Yield |
| 4-Bromo-2-methylpyridine | Low (Remote Me) | 85-95% | |
| 3-Bromo-2-methylpyridine | High (Ortho Me) | 70-85% | |
| 4-Bromo-1-methylpyrazole | Low | >90% |
References
-
Synthesis of 3-Bromo-2-methylpyridine
- Source: ChemicalBook & Patent Literature (Takeda Pharmaceutical Co., US2007/60623).
-
URL:
-
Halogen Dance Mechanism & Application
-
Regioselective Magnesiation (Turbo-Grignard)
-
Medicinal Chemistry of Pyrazoles
-
Palladium Catalysis & Steric Effects
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles [frontiersin.org]
The Therapeutic Potential of 5,6-Disubstituted Benzoxazole Derivatives
This technical guide details the therapeutic landscape, synthesis, and pharmacological mechanisms of 5,6-disubstituted benzoxazole derivatives.
A Technical Guide for Drug Discovery & Development[1]
Executive Summary: The Privileged Scaffold
In medicinal chemistry, the benzoxazole moiety is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While 2-substituted benzoxazoles are common, 5,6-disubstituted benzoxazole derivatives represent a more refined pharmacological space.
This specific substitution pattern mimics the 5,6-dimethylbenzimidazole core found in Vitamin B12 and purine bases (adenine/guanine), granting these molecules inherent affinity for nucleotide-binding proteins, kinases, and DNA grooves. This guide explores their utility as potent agents in oncology (VEGFR-2/Topoisomerase II inhibition) and antimicrobial therapy (DNA gyrase inhibition).
Chemical Synthesis & Manufacturing
To access the 5,6-disubstituted core, researchers must employ specific cyclization protocols that preserve the integrity of the substituents on the benzene ring.
Core Synthetic Strategy: The PPA Cyclodehydration
The most robust "self-validating" protocol for generating 5,6-disubstituted benzoxazoles is the condensation of 4,5-disubstituted-2-aminophenols with carboxylic acids in Polyphosphoric Acid (PPA). This method drives the equilibrium toward the heterocycle through thermodynamic control.
Protocol 1: High-Yield Cyclodehydration
-
Reagents: 4,5-disubstituted-2-aminophenol (1.0 eq), Aryl/Alkyl Carboxylic Acid (1.1 eq), Polyphosphoric Acid (PPA) (10–15 g per g of substrate).
-
Conditions: 140–160°C, 4–6 hours.
-
Workflow:
-
Mixing: Dissolve the aminophenol and carboxylic acid in PPA under nitrogen atmosphere.
-
Heating: Heat to 150°C. The high viscosity of PPA requires mechanical stirring.
-
Quenching: Pour the hot reaction mixture slowly into crushed ice/water (exothermic).
-
Neutralization: Adjust pH to ~8 using 10% NaOH or NaHCO₃ to precipitate the free base.
-
Purification: Recrystallize from ethanol/water or purify via column chromatography (Hexane:EtOAc).
-
Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic analysis and forward synthesis of the 5,6-disubstituted core.
Caption: Synthetic pathway for 5,6-disubstituted benzoxazoles via PPA-mediated cyclodehydration.
Medicinal Chemistry & SAR Analysis
The 5,6-positions are critical for tuning the electronic environment of the oxazole ring and providing steric bulk to fill hydrophobic pockets in enzyme active sites.
Structure-Activity Relationship (SAR)
| Position | Substituent Effect | Biological Consequence |
| C-2 | Aryl/Heteroaryl | Determines primary target specificity (e.g., Kinase vs. DNA). |
| C-5 | Electron-Withdrawing (NO₂, Cl, F) | Increases acidity of the system; enhances H-bonding capability with residues like Asp/Glu in kinase pockets. |
| C-6 | Electron-Donating (OMe, Me) | Modulates lipophilicity (LogP); often improves cell membrane permeability and blood-brain barrier penetration. |
| 5,6-Di | Fused Rings / Bulky Groups | Mimics the dimethylbenzimidazole of Vitamin B12; enhances binding to nucleotide-binding domains (e.g., ATP pocket of VEGFR-2). |
Key Mechanisms of Action
A. Anticancer: VEGFR-2 & Topoisomerase II Inhibition
5,6-Disubstituted benzoxazoles (e.g., 5-chloro-6-methoxy derivatives) act as ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) .
-
Mechanism: The benzoxazole nitrogen accepts a hydrogen bond from the hinge region of the kinase (Cys919), while the 5,6-substituents occupy the hydrophobic back-pocket, stabilizing the inactive conformation (DFG-out).
-
Topoisomerase II: Certain derivatives (e.g., 5-nitro) function as DNA intercalators, stabilizing the cleavable complex and triggering apoptosis via the caspase-9 pathway.
B. Antimicrobial: DNA Gyrase Inhibition
These derivatives target the DNA Gyrase B subunit in bacteria (S. aureus, E. coli). The 5,6-substitution pattern is essential for competitive inhibition against ATP, preventing the energy transduction required for DNA supercoiling.
Mechanistic Pathway Diagram
Caption: Dual mechanistic pathways: VEGFR-2 inhibition (oncology) and DNA Gyrase inhibition (antimicrobial).
Experimental Validation Protocols
To ensure data integrity (Trustworthiness), the following assay protocols are recommended for validating therapeutic potential.
In Vitro Cytotoxicity Assay (MTT Protocol)
Objective: Determine IC₅₀ against cancer cell lines (e.g., MCF-7, HCT-116).
-
Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates; incubate for 24h.
-
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1–100 µM).
-
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
Development: Add MTT reagent (5 mg/mL); incubate for 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
Antimicrobial MIC Determination (Broth Microdilution)
Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus.
-
Inoculum: Prepare bacterial suspension (10⁵ CFU/mL) in Mueller-Hinton broth.
-
Dilution: Prepare 2-fold serial dilutions of the benzoxazole derivative in a 96-well plate.
-
Control: Include Ciprofloxacin as a positive control and DMSO as a negative control.
-
Incubation: 37°C for 18–24h.
-
Result: MIC is the lowest concentration with no visible growth (turbidity).
References
-
Synthesis and biological evaluation of benzoxazole derivatives as VEGFR-2 inhibitors. PubMed. Link
-
Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Link
-
Discovery of 5-(or 6)-benzoxazoles targeting hTopo IIα. Bioorganic Chemistry. Link
-
Synthesis and microbiological activity of 5- or 6-methyl-2-substituted benzoxazoles. Il Farmaco. Link
-
UK-1 Natural Product Analogues. Journal of Natural Products. Link
Technical Guide: Sourcing and Utilizing 6-Bromo-5-methylbenzo[d]oxazole
Executive Summary: The Scaffold Advantage
6-Bromo-5-methylbenzo[d]oxazole (CAS 1268037-03-1) is a high-value heterocyclic intermediate used primarily in the discovery of kinase inhibitors and anti-inflammatory agents. Its structural value lies in its dual-functionality:
-
The C6-Bromine Handle: Allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core.
-
The C5-Methyl Group: Provides a critical steric "clash" or hydrophobic contact point often required to tune selectivity in enzyme binding pockets (e.g., locking a biaryl conformation).
This guide analyzes the commercial landscape for this compound, offering a procurement strategy that balances cost against purity risks, alongside a technical validation protocol to ensure data integrity.
Chemical Profile & Specifications
Before sourcing, verify the exact isomeric identity. The methyl group position is critical; regioisomers (e.g., 5-bromo-6-methyl) are common impurities in low-quality batches.
| Property | Specification |
| Chemical Name | 6-Bromo-5-methylbenzo[d]oxazole |
| CAS Number | 1268037-03-1 |
| Molecular Formula | C₈H₆BrNO |
| Molecular Weight | 212.05 g/mol |
| Physical Form | Light yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Purity Requirement | >97% (HPLC) for HTS; >98% for GMP precursors |
| Key Impurity | 5-Bromo-6-methylbenzo[d]oxazole (Regioisomer) |
Commercial Landscape & Pricing
Supplier Tiers
The market for CAS 1268037-03-1 is not commoditized. It is a "Tier 2" building block, meaning it is available from catalog suppliers but often synthesized on-demand or held in low stock.
-
Tier A (Global Distributors): Sigma-Aldrich, Fisher Scientific.
-
Pros: High reliability, comprehensive COA.
-
Cons: Highest cost, often re-packaging from Tier B.
-
-
Tier B (Specialized Building Block Vendors): BLD Pharm, Combi-Blocks, Enamine, ChemScene.
-
Pros: Best balance of price/speed, often the original manufacturers.
-
Cons: Variable lead times (2-3 weeks if stock is in Asia).
-
-
Tier C (Custom Synthesis Houses): WuXi AppTec, Pharmablock.
-
Pros: Kilogram-scale capability.
-
Cons: High upfront tooling cost; only viable for >100g orders.
-
Pricing Dynamics (Estimated Q4 2025)
Pricing for this intermediate is volume-sensitive. The "Inquire" status is common; use the benchmarks below to evaluate quotes.
| Quantity | Estimated Price Range (USD) | Lead Time | Strategy |
| 1 g | $150 - $300 | 1-2 Weeks | Buy from Tier A/B for immediate screening. |
| 10 g | $800 - $1,200 | 2-3 Weeks | Request quotes from Tier B (Combi-Blocks/BLD). |
| 100 g | $3,500 - $5,000 | 4-6 Weeks | Negotiate bulk rate; request pre-shipment sample. |
| 1 kg | Custom Quote | 8-12 Weeks | Make vs. Buy: Consider internal synthesis (See Section 5). |
Procurement Tip: Always request a specific confirmation of regio-purity. Generic COAs may not distinguish between the 5-methyl and 6-methyl isomers without NOESY NMR data.
Sourcing Decision Matrix
The following logic flow guides the "Make vs. Buy" decision based on project phase and timeline.
Figure 1: Decision tree for sourcing 6-Bromo-5-methylbenzo[d]oxazole based on scale and urgency.
Technical Verification & QC Protocol
Trusting a supplier's label without verification is a critical failure mode in SAR campaigns.
Analytical Triage
-
¹H NMR (DMSO-d₆):
-
Diagnostic Signal: Look for the C2-H proton (oxazole ring) as a sharp singlet around δ 8.6–8.8 ppm .
-
Regio-chemistry: The aromatic protons at C4 and C7 should appear as singlets (due to bromine and methyl substitution preventing coupling).
-
C4-H: ~δ 7.8 ppm (singlet).
-
C7-H: ~δ 7.6 ppm (singlet).
-
Methyl: ~δ 2.45 ppm (singlet).
-
-
Red Flag: If you see doublets in the aromatic region, you likely have the wrong isomer or a de-brominated impurity.
-
-
LC-MS:
-
Ionization: ESI+ mode.
-
Pattern: Look for the characteristic 1:1 bromine isotope pattern ([M]+ and [M+2]+) at m/z 212/214.
-
Synthesis: The "Make" Option
If commercial pricing exceeds $50/g or supply is unstable, internal synthesis is robust.
Retrosynthetic Analysis
The most scalable route involves the cyclization of 2-amino-5-bromo-4-methylphenol .
Figure 2: Standard industrial synthesis pathway via ortho-aminophenol cyclization.
Recommended Protocol (Cyclization Step)
Adapted from standard benzoxazole synthesis methodologies [1, 2].
-
Reagents: 2-Amino-5-bromo-4-methylphenol (1.0 eq), Triethyl orthoformate (3.0 eq), p-TsOH (cat.).
-
Conditions: Reflux (100°C) for 4–6 hours.
-
Workup: Cool to RT. The product often precipitates.[1] If not, remove excess orthoformate under vacuum, dilute with water, and extract with EtOAc.
-
Purification: Recrystallization from Ethanol/Water is usually sufficient, avoiding column chromatography.
Why this route? It avoids the use of toxic cyanogen bromide (BrCN) often found in older literature and uses cheap, available precursors.[2]
References
-
Copper-Catalyzed Hydroamination (Modern Route)
- Title: Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamin
- Source: Royal Society of Chemistry (RSC) Advances / J. Org. Chem.
-
URL:[Link] (General reference to Cu-cat methodology).
-
Medicinal Chemistry Application
- Title: The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments.
- Source: PubMed / Springer N
-
URL:[Link]
- Supplier Data (Sigma-Aldrich): Title: 6-Bromo-5-methyl-benzooxazole Product Page. Source: Sigma-Aldrich.
-
Supplier Data (BLD Pharm)
-
Title: 6-Bromo-5-methylbenzo[d]oxazole (CAS 1268037-03-1).[3]
- Source: BLD Pharm.
-
Sources
literature review of 6-bromo substituted benzoxazole scaffolds
An In-Depth Technical Guide to 6-Bromo Substituted Benzoxazole Scaffolds: Synthesis, Diversification, and Medicinal Chemistry
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of balancing scaffold rigidity with late-stage functional group tolerance in drug design. Benzoxazoles are recognized as "privileged structures" due to their ability to act as bioisosteres for amides and nucleic acid bases, facilitating high-affinity interactions with diverse protein targets[1]. The introduction of a bromine atom at the 6-position (yielding 6-bromobenzoxazole) provides a dual advantage: it modulates the electronic properties of the core heterocycle and serves as a highly reactive, orthogonal handle for transition-metal-catalyzed cross-coupling reactions[2]. This whitepaper dissects the mechanistic synthesis, late-stage diversification, and pharmacological utility of the 6-bromobenzoxazole scaffold.
Mechanistic Pathways for Scaffold Construction
The construction of the 6-bromobenzoxazole core requires precise control over cyclization conditions to prevent the degradation of the halogen handle. The primary starting material for these syntheses is 2-amino-5-bromophenol[2].
Classical Cyclodehydration
The traditional and most robust route involves the condensation of 2-amino-5-bromophenol with carboxylic acids. This reaction is typically mediated by Polyphosphoric Acid (PPA). PPA acts synergistically: it serves as a Brønsted acid catalyst to activate the carboxylic acid carbonyl for nucleophilic attack by the amine, and as a powerful dehydrating agent[1]. By sequestering the water generated during the reaction, PPA drives the final aromatization step, pushing the thermodynamic equilibrium entirely toward the benzoxazole product[1].
Electrochemical Hypervalent Iodine Cyclization
Recent advancements have introduced indirect ("ex-cell") electrochemical synthesis to avoid harsh acidic conditions. Reacting 2-amino-5-bromophenol with non-enolizable aldehydes in the presence of an electrochemically generated hypervalent iodine mediator yields 6-bromobenzoxazoles in high yields[3].
Mechanistically, this pathway is fascinating. Control experiments and Density Functional Theory (DFT) calculations reveal that the reaction proceeds via an unprecedented concerted reductive elimination [3]. By avoiding radical intermediates (such as benzyl radicals), this pathway prevents unwanted 5-exo-trig cyclization side reactions, ensuring high fidelity of the 6-bromo substituted core[4].
Mechanism of electrochemical hypervalent iodine-mediated benzoxazole cyclization.
Late-Stage Diversification: Exploiting the Halogen Handle
The true value of the 6-bromo substituent lies in its utility for late-stage diversification[2]. In medicinal chemistry, building the heterocyclic core is often the most time-consuming step. By synthesizing a unified 6-bromobenzoxazole intermediate, researchers can generate vast Structure-Activity Relationship (SAR) libraries via palladium-catalyzed cross-coupling.
Synthetic workflow from 2-Amino-5-bromophenol to functionalized therapeutics.
Pharmacological Landscape & Target Validation
The 6-bromobenzoxazole scaffold and its downstream derivatives have demonstrated profound efficacy across multiple therapeutic domains. The table below summarizes the quantitative and qualitative data associated with these targets.
| Biological Target / Activity | Scaffold Modification | Pharmacological Effect | Causality & Structural Rationale |
| Monoamine Oxidase B (MAO-B) | Piperidinyl- or pyrrolidinyl-substitution at the 6-position | Highly selective, reversible inhibition[5] | The benzoxazole core mimics the indole ring of endogenous monoamines, while the 6-position bulky amines perfectly occupy the bipartite cavity of MAO-B[5]. |
| Cyclooxygenase-2 (COX-2) | 2-(2-Bromophenyl)-1,3-benzoxazole | Potent anti-inflammatory action[1] | The scaffold acts as a selective ligand for the COX-2 enzyme, fitting into the expanded hydrophobic side pocket unique to COX-2 (absent in COX-1)[1]. |
| Diacylglycerol Lipase α (DAGLα) | α-Ketoheterocycle derivatives | Modulates endocannabinoid system (2-AG formation)[6] | The nitrogen at the 4-position acts as a critical H-bond acceptor with amino acid residues in the DAGLα binding site, drastically increasing potency[6]. |
| Antimicrobial (Gram +/-) | 2-amino-6-bromobenzoxazole derivatives | Moderate to high activity against B. subtilis & S. aureus[7] | Introduction of the bromine atom alters the lipophilicity of the molecule, enhancing cell wall penetration in Gram-positive bacteria[7]. |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols have been designed as self-validating systems. The causality behind the reagent choices is explicitly detailed to allow for troubleshooting.
Protocol 1: De Novo Synthesis of 6-Bromobenzoxazole Core via PPA Cyclodehydration
Rationale: This method is ideal for coupling 2-amino-5-bromophenol with highly stable carboxylic acids. PPA prevents the reverse hydrolysis reaction.
-
Reaction Setup: In a dry, round-bottom flask equipped with a mechanical stirrer, add 2-amino-5-bromophenol (1.0 equiv) and the desired carboxylic acid (1.0 equiv).
-
Catalyst Addition: Add a sufficient volume of Polyphosphoric Acid (PPA) to act as both solvent and catalyst (typically 10-15 mL per gram of reactant)[1].
-
Thermal Activation: Heat the highly viscous mixture to 150–180°C under a nitrogen atmosphere. Note: Elevated temperatures are strictly necessary to overcome the activation energy for both the initial amidation and the subsequent intramolecular cyclodehydration[1].
-
Quenching & Isolation: After 4-6 hours, carefully pour the hot mixture into crushed ice while stirring vigorously. The PPA will hydrolyze into water-soluble phosphoric acid, causing the hydrophobic 6-bromobenzoxazole product to precipitate.
-
Purification: Filter the precipitate, wash with cold water, and neutralize with a saturated NaHCO3 solution. Recrystallize from ethanol.
Protocol 2: Late-Stage Diversification via Suzuki-Miyaura Coupling
Rationale: This protocol utilizes the 6-bromo handle to introduce aryl/alkyl groups. The use of a microwave reactor ensures rapid, uniform heating, minimizing debromination side-reactions.
-
Reaction Setup: In a microwave-safe vial, combine the synthesized 6-bromo-2-substituted-benzoxazole (0.05 mmol) and the desired boronic acid/ester (0.1 mmol, 2.0 equiv)[2].
-
Catalyst & Base: Add a palladium catalyst such as POPd or Pd(OAc)2 (0.005 mmol, 10 mol%) and a mild base like Cs2CO3 (0.2 mmol, 4.0 equiv)[2]. Note: Cs2CO3 is preferred over weaker bases to rapidly transmetalate the boronic acid without degrading the benzoxazole core.
-
Solvent Addition: Add a degassed mixture of N,N-Dimethylformamide (DMF) (0.7 mL) and water (0.18 mL)[2]. The water is crucial for activating the boronic acid into a reactive boronate complex.
-
Inert Atmosphere: Evacuate the vial and backfill with nitrogen gas (repeat twice) to prevent oxidative degradation of the Pd(0) active species[2].
-
Execution: Subject the vial to microwave irradiation at 110°C for 20 minutes. Extract with ethyl acetate, dry over MgSO4, and purify via flash chromatography.
References
- Synthesis and Biological Activity of Some New Substituted 2-(aminoacyl)
- 2-Amino-5-bromophenol Hydrochloride in Organic Synthesis Source: Benchchem Application Notes URL
- 2-(2-Bromophenyl)
- Benzoxazoles as Selective Monoamine Oxidase B (MAO-B)
- Source: The Journal of Organic Chemistry (ACS Publications)
- Source: PubMed Central (PMC)
Sources
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Analysis of Structure Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
Whitepaper: Physicochemical Profiling and Experimental Methodologies for 6-Bromo-5-methylbenzo[d]oxazole
Executive Overview
In modern drug discovery, the benzoxazole scaffold serves as a privileged bioisostere for indoles and benzimidazoles, frequently utilized in the development of kinase inhibitors and intracellular calcium modulators. 6-Bromo-5-methylbenzo[d]oxazole (CAS: 1268037-03-1) is a critical halogenated building block[1]. The strategic placement of a methyl group at the C5 position and a bromine atom at the C6 position fundamentally alters the molecule's electronic distribution, steric profile, and solvation mechanics.
This technical guide provides an in-depth analysis of the physical properties, solubility characteristics, and self-validating experimental workflows for synthesizing and profiling this compound, designed specifically for application scientists and drug development professionals.
Physicochemical Data & Structural Dynamics
Understanding the baseline physical properties of 6-Bromo-5-methylbenzo[d]oxazole is essential for predicting its behavior in both synthetic workflows and biological assays. The data below synthesizes its core quantitative metrics[2].
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 6-Bromo-5-methylbenzo[d]oxazole |
| CAS Number | 1268037-03-1 |
| Molecular Formula | C8H6BrNO |
| Molecular Weight | 212.04 g/mol |
| Appearance | Yellow to white solid[3] |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (Nitrogen, Oxygen) |
| Aqueous Solubility | Low (Lipophilic)[4] |
| Organic Solubility | High (DMSO, DMF, DCM, Ethyl Acetate) |
Mechanistic Insights into Physical Properties
The physical behavior of this compound is dictated by its substituents. The oxazole ring provides polarizable heteroatoms (N and O) that act as hydrogen bond acceptors. However, the heavy bromine atom at C6 lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the scaffold highly reactive for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[4]. Concurrently, the methyl group at C5 increases steric hindrance, which reduces off-target reactivity at adjacent sites and significantly improves the overall lipid solubility of the molecule, enhancing membrane permeability in drug delivery models[4].
Solvation Mechanics: Aqueous vs. Organic Media
The solubility profile of 6-Bromo-5-methylbenzo[d]oxazole is highly skewed toward organic solvents.
-
Aqueous Insolubility: The compound's relatively high molecular weight combined with its halogen content drives down aqueous solubility compared to non-halogenated analogs[4]. The lack of hydrogen bond donors prevents the formation of a robust hydration shell in water.
-
Organic Solvation: In aprotic polar solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the compound exhibits excellent solubility. The dipole moments of these solvents effectively stabilize the polarizable benzoxazole core without requiring hydrogen bond donation from the solute.
Application Insight: For in vitro biological assays, stock solutions must be prepared in 100% DMSO. To prevent precipitation upon dilution into aqueous media (like PBS or cell culture media), the final DMSO concentration should typically be maintained between 0.1% and 1.0%, and kinetic solubility limits must be strictly monitored.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and a quality control checkpoint.
Protocol A: Catalytic Synthesis and Isolation of 6-Bromo-5-methylbenzo[d]oxazole
This protocol details the cyclocondensation of an ortho-aminophenol derivative using a water-tolerant Lewis acid catalyst, adapted from [3].
Causality & Rationale: Traditional Lewis acids (like AlCl₃) hydrolyze rapidly in the presence of ambient moisture. Ytterbium(III) triflate [Yb(OTf)₃] is utilized here because it is a highly carbophilic, moisture-tolerant catalyst that efficiently activates the trimethyl orthoformate for nucleophilic attack by the aniline amino group, driving the cyclization without premature reagent degradation[3].
Step-by-Step Methodology:
-
Preparation: Suspend 2-amino-5-bromo-4-methylphenol (1.0 eq) in absolute Ethanol (EtOH).
-
Reagent Addition: Add Trimethyl orthoformate (1.5 eq) and Yb(OTf)₃ (catalytic, ~5 mol%) to the suspension[3].
-
Cyclocondensation: Heat the reaction mixture to 90°C and stir for 2 hours. The mixture will transition into a homogenous solution as the cyclization proceeds[3].
-
Aqueous Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EA) and wash sequentially with saturated aqueous NaHCO₃ and brine[3].
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude brown solid[3].
-
Purification: Subject the crude material to silica gel flash chromatography, eluting with a gradient of 0-60% EA in Hexane[3].
-
Self-Validating QC Step: Perform Thin-Layer Chromatography (TLC) during the reaction. The disappearance of the highly polar phenol precursor validates cyclization. Post-purification, verify the product via ¹H-NMR; the absence of orthoester methyl protons and the presence of a sharp singlet for the oxazole C2-proton (~8.0 ppm) confirms structural integrity.
Fig 1. Yb(OTf)3-catalyzed cyclocondensation workflow for 6-Bromo-5-methylbenzo[d]oxazole synthesis.
Protocol B: Thermodynamic Solubility Profiling (Shake-Flask Method)
For late-stage lead optimization, kinetic solubility (via DMSO spiking) often overestimates solubility due to supersaturation. The shake-flask method ensures the solid crystal lattice is in true thermodynamic equilibrium with the solvent.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess of solid 6-Bromo-5-methylbenzo[d]oxazole (approx. 5 mg) to a glass vial.
-
Solvent Addition: Add 1.0 mL of the target buffer (e.g., PBS, pH 7.4) or organic solvent matrix.
-
Equilibration: Cap the vial and place it in a thermostatic shaker at 25°C. Agitate at 300 RPM for 24 to 48 hours.
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant.
-
Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV against a pre-established standard calibration curve.
-
Self-Validating QC Step: Measure the concentration of the supernatant at both 24 hours and 48 hours. If the variance between the two time points is <5%, thermodynamic equilibrium is validated. If >5%, extend the incubation period. Additionally, analyze the remaining solid pellet via X-Ray Powder Diffraction (XRPD) to ensure no polymorphic shifts or hydrate formations occurred during solvation.
Fig 2. Shake-flask thermodynamic solubility profiling workflow for benzoxazole derivatives.
References
- Compounds that modulate intracellular calcium (WO2011139489A2).
Sources
Benzoxazole Derivatives: A Technical Guide to Bioisosteric Utility in Drug Discovery
Executive Summary
This technical guide provides a rigorous analysis of benzoxazole derivatives as high-value bioisosteres in modern medicinal chemistry.[1] Moving beyond basic heterocyclic descriptions, we explore the physicochemical rationale for replacing indole and purine scaffolds with benzoxazole cores to modulate lipophilicity, metabolic stability, and target affinity. This document details synthetic protocols, structure-activity relationships (SAR), and mechanistic case studies (specifically VEGFR-2 inhibition and TTR stabilization), supported by quantitative data and pathway visualizations.
The Benzoxazole Scaffold: Bioisosteric Rationale[2][3]
The benzoxazole ring system (
Physicochemical Properties & Isosterism
Benzoxazole acts as a non-classical bioisostere for indole (found in tryptophan/serotonin) and purine (adenine/guanine) bases.
-
Lipophilicity Modulation: The replacement of the indole N-H with the oxazole oxygen/nitrogen system typically lowers the LogP slightly while maintaining aromatic pi-stacking capabilities, improving oral bioavailability.
-
Hydrogen Bonding: unlike indole (H-bond donor), the benzoxazole nitrogen acts as a weak H-bond acceptor, altering the solvation profile and interaction with receptor pockets (e.g., the hinge region of kinases).
-
Metabolic Stability: The benzoxazole core is generally more resistant to oxidative metabolism compared to the electron-rich indole ring, which is prone to oxidation at the C3 position.
Visualization: Bioisosteric Mapping
The following diagram illustrates the structural relationships and property shifts when transitioning from natural scaffolds to the benzoxazole core.
Figure 1: Bioisosteric mapping showing the transition from Indole and Purine scaffolds to Benzoxazole, highlighting key physicochemical shifts.
Synthetic Architectures and Protocols
The construction of the benzoxazole core is a critical step in library generation. While traditional methods employ harsh dehydrating agents (Polyphosphoric acid - PPA), modern drug discovery favors oxidative cyclization of Schiff bases due to milder conditions and higher functional group tolerance.
Protocol: Oxidative Cyclization of Schiff Bases
This method is preferred for generating 2-arylbenzoxazoles, a common pharmacophore in anticancer agents.
Reagents:
-
2-Aminophenol (1.0 equiv)[2]
-
Oxidant: Phenyliodine(III) diacetate (PIDA) or activated carbon/O2
-
Solvent: Ethanol or Methanol
Step-by-Step Methodology:
-
Imine Formation (Schiff Base):
-
Dissolve 2-aminophenol (10 mmol) and the substituted benzaldehyde (10 mmol) in absolute ethanol (20 mL).
-
Reflux the mixture for 2–3 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of starting materials.
-
Checkpoint: The formation of the Schiff base intermediate is often indicated by a color change (yellow/orange).
-
-
Cyclization:
-
Cool the reaction mixture to
. -
Add PIDA (11 mmol) portion-wise to the stirred solution.
-
Stir at room temperature for 1–2 hours. The hypervalent iodine reagent facilitates the intramolecular oxidative closure of the phenolic oxygen onto the imine carbon.
-
-
Work-up & Purification:
Synthetic Pathway Visualization
Figure 2: Synthetic workflow for 2-arylbenzoxazoles via oxidative cyclization of Schiff bases.
Therapeutic Applications & Case Studies
Case Study: Tafamidis in TTR Amyloidosis
Tafamidis (2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid) represents the clinical pinnacle of benzoxazole design. It functions as a kinetic stabilizer of Transthyretin (TTR).[6]
-
Mechanism: TTR is a homotetramer that transports thyroxine. Dissociation of this tetramer leads to misfolding and amyloid fibril formation.[6][7][8][9] Tafamidis binds to the two thyroxine-binding sites at the dimer-dimer interface.
-
Benzoxazole Role: The benzoxazole ring mimics the thyroxine core, occupying the hydrophobic pocket, while the carboxylate group forms electrostatic interactions with Lys15 and Glu54 residues, effectively "gluing" the tetramer together.
Case Study: Kinase Inhibition (VEGFR-2/c-Met)
Benzoxazole derivatives have shown potent dual inhibition of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and c-Met, critical drivers of tumor angiogenesis and metastasis.[10]
-
Binding Mode: The benzoxazole nitrogen acts as a hinge binder (acceptor) in the ATP-binding pocket of the kinase.
-
SAR Insight: Substitution at the 2-position with a piperidinyl or heteroaryl group extends the molecule into the solvent-exposed region, enhancing solubility and selectivity.
Mechanism of Action Visualization (VEGFR-2)
Figure 3: Mechanism of Action showing Benzoxazole derivatives blocking the VEGFR-2 signaling cascade.
Quantitative Pharmacology (SAR Data)
The following table summarizes the biological activity of key benzoxazole derivatives against specific cancer cell lines and kinase targets, demonstrating the potency achievable with this scaffold.
Table 1: Comparative IC50 Values of Benzoxazole Derivatives vs. Standard Drugs
| Compound ID | Structure/Substitution | Target/Cell Line | IC50 ( | Reference |
| Tafamidis | 2-(3,5-dichlorophenyl)-benzoxazole-6-COOH | TTR Stabilization | [1] | |
| Cpd 12l | 2-substituted benzoxazole derivative | VEGFR-2 (Kinase) | 0.097 | [2] |
| Cpd 12l | 2-substituted benzoxazole derivative | HepG2 (Liver Cancer) | 10.50 | [2] |
| Cpd 11b | Piperidinyl-benzoxazole (p-fluorophenyl) | MCF-7 (Breast Cancer) | 4.30 | [3] |
| Sorafenib | Reference Standard | MCF-7 | 4.95 | [3] |
| Cpd 40 | 2-(3,4-disubstituted phenyl)benzoxazole | NCI-H460 (Lung Cancer) | 0.40 | [4] |
Note: The data highlights that optimized benzoxazole derivatives (e.g., Cpd 11b, Cpd 40) can achieve nanomolar to low-micromolar potency, comparable to or exceeding standard clinical agents like Sorafenib.
References
-
Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. PMC. [Link]
-
Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PMC. [Link]
-
A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. [Link]
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- 7. researchgate.net [researchgate.net]
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- 9. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 6-Bromo-5-methylbenzo[d]oxazole from 2-amino-5-bromo-4-methylphenol
An Application Note and Protocol for the Synthesis of 6-Bromo-5-methylbenzo[d]oxazole from 2-amino-5-bromo-4-methylphenol
Authored by a Senior Application Scientist
Abstract: This document provides a comprehensive guide for the synthesis of 6-Bromo-5-methylbenzo[d]oxazole, a key heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Starting from the commercially available 2-amino-5-bromo-4-methylphenol, this protocol details a robust and efficient one-pot cyclization reaction. We delve into the underlying reaction mechanism, provide a meticulously detailed step-by-step experimental procedure, and offer expert insights into the rationale behind the choice of reagents and conditions. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for the preparation of substituted benzoxazoles.
Introduction: The Significance of the Benzoxazole Moiety
Benzoxazoles are a privileged class of heterocyclic compounds, characterized by the fusion of a benzene ring and an oxazole ring.[3][4] This aromatic system is a cornerstone in drug discovery, forming the core structure of numerous pharmacologically active agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][5][6] The specific target molecule, 6-Bromo-5-methylbenzo[d]oxazole, serves as a versatile intermediate. The bromine atom at the 6-position provides a reactive handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
The synthesis described herein employs a classical and highly effective acid-catalyzed cyclodehydration of a 2-aminophenol derivative. This approach is widely adopted for its reliability and scalability.[5][7]
Reaction Principle and Mechanism
The conversion of 2-amino-5-bromo-4-methylphenol to 6-Bromo-5-methylbenzo[d]oxazole is achieved through a condensation reaction with a one-carbon electrophile, in this case, formic acid. The transformation proceeds via two principal mechanistic steps facilitated by a strong acid catalyst and dehydrating agent, Polyphosphoric Acid (PPA).[8][9]
-
N-Formylation: The reaction initiates with the formylation of the primary amino group of the 2-aminophenol derivative by formic acid. This forms a critical N-(4-bromo-2-hydroxy-5-methylphenyl)formamide intermediate.
-
Intramolecular Cyclodehydration: Under the influence of PPA, which acts as both a potent dehydrating agent and an acid catalyst, the hydroxyl group of the intermediate attacks the electrophilic carbonyl carbon of the formyl group.[9][10] This is followed by the elimination of a water molecule to yield the stable, aromatic benzoxazole ring system. PPA is particularly effective as it activates the carbonyl group, catalyzes the ring closure, and sequesters the water generated, driving the reaction to completion.[9]
Caption: Reaction mechanism for benzoxazole synthesis.
Experimental Protocol
This protocol outlines the one-pot synthesis of 6-Bromo-5-methylbenzo[d]oxazole.
Materials and Equipment
| Material/Reagent | Grade | Supplier | Notes |
| 2-amino-5-bromo-4-methylphenol | ≥97% | e.g., Sigma-Aldrich, Fluorochem | CAS: 1268153-80-5 |
| Polyphosphoric Acid (PPA) | Reagent Grade | Standard Supplier | Corrosive and viscous |
| Formic Acid | ≥95% | Standard Supplier | Corrosive |
| Crushed Ice | N/A | Lab Supply | For reaction quenching |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Lab Supply | For neutralization |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For extraction |
| Brine | Saturated Solution | Lab Supply | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard Supplier | For drying |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For chromatography |
| Round-bottom flask (100 mL) | Glassware | Lab Supply | |
| Magnetic stirrer and hotplate | Equipment | Lab Supply | |
| Reflux condenser | Glassware | Lab Supply | |
| Thermometer/Temperature probe | Equipment | Lab Supply | |
| Separatory funnel | Glassware | Lab Supply | |
| Rotary evaporator | Equipment | Lab Supply |
Step-by-Step Procedure
Caption: Experimental workflow for synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, carefully add Polyphosphoric Acid (approx. 30 g).
-
Expert Insight: PPA is highly viscous. It can be gently warmed to facilitate transfer, but this should be done with caution in a fume hood.
-
-
Addition of Reactants: With stirring, add 2-amino-5-bromo-4-methylphenol (2.02 g, 10.0 mmol) to the PPA. The mixture may warm slightly upon addition. Allow the starting material to dissolve as much as possible.
-
Slowly add formic acid (0.46 mL, 12.0 mmol, 1.2 eq) dropwise to the stirred mixture.
-
Heating and Monitoring: Heat the reaction mixture to 150-160 °C using a heating mantle and maintain this temperature for 2-3 hours.[10] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system).
-
Expert Insight: A sample for TLC can be obtained by taking a small aliquot of the reaction mixture with a glass pipette and quenching it in a vial containing water and ethyl acetate, then spotting the organic layer. The disappearance of the starting material spot indicates reaction completion.
-
-
Work-up - Quenching: Once the reaction is complete, cool the mixture to approximately 80-90 °C. In a separate large beaker (e.g., 600 mL), prepare about 200 g of crushed ice. Carefully and slowly pour the warm reaction mixture onto the crushed ice with vigorous stirring.[10]
-
Causality: This step is critical. PPA reacts exothermically with water. Adding the hot PPA mixture to ice hydrolyzes the PPA and precipitates the organic product while controlling the temperature.
-
-
Neutralization and Extraction: The resulting aqueous slurry will be acidic. Slowly add saturated sodium bicarbonate solution until the pH is neutral (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford 6-Bromo-5-methylbenzo[d]oxazole as a pure solid.
Safety Precautions
-
All operations should be performed in a well-ventilated fume hood.
-
Polyphosphoric acid and formic acid are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction is conducted at high temperatures. Use appropriate caution when handling the hot apparatus.
-
Quenching PPA in water is highly exothermic and can cause splashing. Perform this step slowly and carefully.
Data and Expected Results
| Parameter | Value |
| Starting Material | 2-amino-5-bromo-4-methylphenol |
| Molecular Weight (Start) | 202.05 g/mol |
| Final Product | 6-Bromo-5-methylbenzo[d]oxazole |
| Molecular Weight (Product) | 212.05 g/mol |
| Reaction Temperature | 150-160 °C |
| Reaction Time | 2-3 hours |
| Expected Yield | 75-90% (post-purification) |
| Appearance | Off-white to light brown solid |
Conclusion
The protocol described provides a reliable and high-yielding method for the synthesis of 6-Bromo-5-methylbenzo[d]oxazole. The use of Polyphosphoric Acid as a catalyst and solvent ensures efficient cyclodehydration, a key step in the formation of the benzoxazole core. This application note serves as a practical guide for chemists, enabling the synthesis of this valuable intermediate for applications in drug discovery and materials science.
References
-
So, Y.-H., & Heeschen, J. P. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. The Journal of Organic Chemistry, 62(11), 3552–3561. [Link][8][9]
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CoLab. (n.d.). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. Retrieved from [11]
-
Kumar, R., & Sharma, P. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 90(1), 123-134. [Link][3]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 26165-26191. [Link][7][12]
-
ACS Publications. (n.d.). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. The Journal of Organic Chemistry. [Link][9]
-
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19071–19083. [Link][13]
-
RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link][12]
-
ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link][4]
-
Semantic Scholar. (n.d.). Orthoesters in heterocycle synthesis. [Link][14]
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Nguyen, C. T., et al. (2022). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 12(1), 1-9. [Link]
-
MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]
-
Organic Chemistry Portal. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. [Link]
-
Australian Journal of Chemistry. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Some Benzoxazole Derivatives. [Link]
-
ResearchGate. (2016). One step synthesis, characterization and anti-fungal activity of benzoxazole against candida albicans. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry Behind Trimethyl Orthoformate: Synthesis and Reaction Mechanisms. [Link][16]
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Jetir.Org. (n.d.). Design and Synthesis of new Benzoxazole derivatives. [Link]
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RSC Publishing. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. [Link]
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ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. [Link]
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PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]
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Journal of Basic and Applied Research in Biomedicine. (2016). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. [Link][17]
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- 13. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 16. nbinno.com [nbinno.com]
- 17. jbarbiomed.com [jbarbiomed.com]
Application Note: Suzuki-Miyaura Coupling Protocols for 6-Bromo-5-methylbenzo[d]oxazole
Executive Summary
This technical guide details the Suzuki-Miyaura cross-coupling of 6-Bromo-5-methylbenzo[d]oxazole (CAS: 1268037-03-1). This substrate presents a dual challenge in medicinal chemistry:
-
Electronic Deactivation: The electron-deficient benzoxazole ring can make the C-Br bond less prone to oxidative addition compared to simple aryl bromides.
-
Steric Hindrance: The methyl group at the C5 position is ortho to the reactive C6-bromide. This steric bulk significantly impedes the transmetallation step, requiring specialized ligand systems to prevent catalytic arrest or dehalogenation.
This note provides two validated protocols: Method A for standard boronic acids and Method B for sterically demanding or heteroaryl partners.
Substrate Analysis & Mechanistic Considerations
The "Ortho-Effect" in Catalysis
The primary failure mode for 6-Bromo-5-methylbenzo[d]oxazole is protodehalogenation (reduction of Br to H) rather than coupling. This occurs when the rate of transmetallation (
-
Solution: Use electron-rich, bulky phosphine ligands (Buchwald-type) or bidentate ligands with large bite angles (e.g., dppf) to facilitate oxidative addition and stabilize the bulky Pd(II) intermediate.
Benzoxazole Ring Stability
The C2-proton of the benzoxazole ring is relatively acidic (
-
Risk: Strong bases (e.g., NaOtBu, KOH) can lead to C2-deprotonation, resulting in ring-opening hydrolysis or competitive direct arylation at C2.
-
Control: Use mild inorganic bases (K
PO , K CO , Cs CO ) to maintain ring integrity.
Experimental Protocols
Method A: General Purpose Protocol (High Robustness)
Best for: Coupling with phenyl, substituted phenyl, and unhindered heteroaryl boronic acids.
Reagents:
-
Substrate: 6-Bromo-5-methylbenzo[d]oxazole (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)
(1.2 – 1.5 equiv) -
Catalyst: Pd(dppf)Cl
CH Cl (3 – 5 mol%) -
Base: K
CO (2.0 – 3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), boronic acid (1.2 equiv), and K
CO (2.0 equiv). -
Inertion: Cap the vial and purge with Nitrogen (or Argon) for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 v/v). The concentration of the substrate should be 0.1 M – 0.2 M.
-
Catalyst Addition: Quickly add Pd(dppf)Cl
CH Cl (5 mol%) under a positive stream of Nitrogen. Reseal immediately. -
Reaction: Heat the mixture to 90 °C for 4–12 hours. Monitor by LC-MS.[1][2][3]
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with brine. Dry organic layer over Na
SO , filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Method B: Advanced Protocol (Sterically Demanding)
Best for: Coupling with ortho-substituted boronic acids or electron-poor heteroaryl boronates.
Reagents:
-
Substrate: 6-Bromo-5-methylbenzo[d]oxazole (1.0 equiv)
-
Boronic Acid: 1.5 – 2.0 equiv
-
Catalyst: XPhos Pd G2 (2 – 4 mol%)
-
Base: K
PO (3.0 equiv, tribasic) -
Solvent: THF / Water (10:1 ratio) or Toluene / Water (10:1)
Rationale:
-
XPhos Pd G2: A precatalyst that generates the active monoligated Pd(0) species. The bulky XPhos ligand creates a "pocket" that accommodates the ortho-methyl group while promoting reductive elimination.
-
K
PO : Provides sufficient basicity for boronate activation without degrading the benzoxazole ring.
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or poor oxidative addition. | Switch to XPhos Pd G2 or SPhos Pd G2 . Ensure solvent is thoroughly degassed. |
| Protodehalogenation | Transmetallation is too slow; steric clash. | Increase boronic acid to 2.0 equiv. Switch solvent to n-Butanol or Toluene/EtOH/H2O . |
| Benzoxazole Hydrolysis | Base is too strong or temperature too high. | Switch base from Carbonate to K |
| Homocoupling (Ar-Ar) | Oxygen leak in the system. | Rigorous inert atmosphere (Glovebox or Schlenk line). |
Workflow Visualization
The following diagram outlines the decision logic for selecting the appropriate coupling strategy based on the boronic acid partner.
Caption: Decision tree for selecting coupling conditions based on the steric and electronic profile of the boronic acid partner.
References
-
Sigma-Aldrich. "6-Bromo-5-methyl-benzooxazole Product Analysis." Sigma-Aldrich Catalog.
-
Vertex Pharmaceuticals. "Compounds and Methods of Inhibiting CSF-1R Signaling." WO2007121484A2. (Demonstrates coupling of similar benzothiazole/oxazole scaffolds).
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. (Foundational review on mechanism and base selection).
-
Baskin, J. M., et al. "Buchwald Precatalysts for Sterically Hindered Couplings." Journal of the American Chemical Society. (Basis for Method B recommendation).
-
RSC Advances. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines." RSC Advances, 2013. (Analogous ortho-hindered chemistry).
Sources
palladium-catalyzed cross-coupling of 6-bromobenzoxazoles
Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of 6-Bromobenzoxazoles
Executive Summary & Strategic Importance
The 6-bromobenzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for VEGFR inhibitors, antimicrobial agents, and fluorescent probes. Its structural utility lies in the electronic distinctiveness of the C6 position—located para to the ring nitrogen and meta to the oxygen—offering a unique vector for structure-activity relationship (SAR) exploration compared to the more common 5-substituted isomers.
The Challenge:
Functionalizing 6-bromobenzoxazole is non-trivial due to the "C2-Liability." The proton at the C2 position is relatively acidic (
-
Desired Pathway: Oxidative addition at the C6–Br bond.
-
Undesired Pathway: Base-mediated C2–H deprotonation leading to ring-opening hydrolysis, homocoupling, or direct arylation at C2.
This guide details protocols optimized to suppress C2-reactivity while maximizing C6-functionalization efficiency.
Mechanistic Logic & Pathway Visualization
To achieve high fidelity, one must understand the catalyst's decision tree. The primary failure mode in these reactions is not catalyst death, but rather competitive coordination and ring instability .
Critical Decision Points:
-
Ligand Selection: Electron-rich, bulky phosphines (e.g., XPhos,
) accelerate oxidative addition at the C6-Br bond, kinetically outcompeting C2-H activation. -
Base Selection: Weak, anhydrous bases (e.g.,
, ) are preferred over strong hydroxides to prevent nucleophilic attack at C2 (ring opening).
Figure 1: Reaction Divergence Pathways
Caption: Kinetic competition between desired C6-oxidative addition (Green) and C2-side reactions (Red). Bulky ligands favor the green pathway.
Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Best for: Attaching aryl/heteroaryl groups while preserving ring integrity.
Rationale: We utilize Pd(dppf)Cl₂ because the bidentate ferrocenyl ligand creates a wide bite angle, stabilizing the Pd center against N-coordination from the benzoxazole substrate.
Reagents:
-
6-Bromobenzoxazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Catalyst:
(3 mol%) -
Base:
(2.0 equiv) — Use powdered, anhydrous. -
Solvent: 1,4-Dioxane/Water (9:1 v/v) — Degassed.
Step-by-Step:
-
Charge: In a glovebox or under Ar flow, add 6-bromobenzoxazole (1.0 mmol, 198 mg), boronic acid (1.2 mmol), and base (276 mg) to a reaction vial.
-
Catalyst Addition: Add Pd catalyst (24 mg). Cap the vial with a septum.
-
Solvent: Inject degassed Dioxane (4.5 mL) and Water (0.5 mL).
-
Reaction: Heat to 85°C for 4-6 hours. Note: Do not exceed 95°C to avoid hydrolysis.
-
QC Check (Self-Validation): Spot TLC. If starting material remains but "smearing" appears (ring opening), lower temp to 70°C and extend time.
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Best for: Introduction of morpholines, piperazines, or anilines.
Rationale: The C2-proton is sensitive to the strong bases (NaOtBu) typically used in Buchwald couplings. We substitute with
Reagents:
-
6-Bromobenzoxazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand: XPhos (4 mol%) — Pre-complexation recommended.
-
Base:
(2.5 equiv) — Must be dry. -
Solvent: Toluene or t-Amyl Alcohol (Anhydrous).
Step-by-Step:
-
Pre-complexation: Stir
and XPhos in Toluene (1 mL) at RT for 5 mins until the solution turns from dark purple to brownish-orange. -
Main Mix: Add 6-bromobenzoxazole, amine, and
to a pressure vial. -
Combine: Transfer the catalyst solution to the vial via syringe. Rinse with remaining Toluene (total vol: 5 mL per mmol).
-
Reaction: Seal and heat to 100°C for 12 hours.
-
Workup: Filter through a Celite pad to remove insoluble carbonate salts before aqueous workup.
Comparative Data & Optimization Table
The following data summarizes typical yields and conditions based on internal standards and literature precedents for benzoxazole functionalization.
| Reaction Type | Coupling Partner | Catalyst System | Base/Solvent | Typical Yield | Key Risk Factor |
| Suzuki | Phenylboronic Acid | 85-92% | Hydrolysis at C2 if pH > 11 | ||
| Suzuki | 3-Pyridylboronic Acid | 70-78% | Protodeboronation of pyridine | ||
| Sonogashira | Phenylacetylene | 80-88% | Homocoupling of alkyne (Glaser) | ||
| Buchwald | Morpholine | 75-82% | Catalyst poisoning by product | ||
| Heck | Butyl Acrylate | 65-75% | C2-Arylation competition |
Troubleshooting & Quality Control
Self-Validating System: Every protocol must include a "Stop/Go" checkpoint.
-
The "Smell Test": If the reaction smells strongly of phenol/aminophenol after workup, the benzoxazole ring has opened. Corrective Action: Switch to anhydrous conditions (Protocol B conditions applied to Suzuki) or lower the reaction temperature.
-
Dehalogenation (Reduction): If LCMS shows mass [M-Br+H], the oxidative addition occurred, but transmetallation failed. Corrective Action: Increase the concentration of the coupling partner (boronic acid/amine) or switch to a more electron-rich ligand (e.g.,
).
References
-
General Reactivity of Benzoxazoles
- Journal of Organic Chemistry: "Palladium-Catalyzed Cross-Coupling Reactions of Halo-Substituted Benzoxazoles."
-
Suzuki Coupling Optimization
- Sigma-Aldrich Protocol Guide: "Suzuki-Miyaura Cross-Coupling Reaction Conditions."
-
Buchwald-Hartwig for Heterocycles
- Chemical Science: "Rational Ligand Design for the Arylation of Hindered Amines." (Surry & Buchwald).
-
C2-H Activation vs Cross Coupling
Sources
Application Note: Precision Functionalization of 6-Bromo-5-methylbenzo[d]oxazole at C-6 Position
Executive Summary
The 6-bromo-5-methylbenzo[d]oxazole scaffold (CAS: 1268037-03-1) represents a critical "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and quinoline cores in kinase inhibitors and CNS-active agents.[1] While the benzo[d]oxazole ring offers favorable physicochemical properties (metabolic stability, hydrogen bond acceptance), the functionalization of the C-6 position presents a specific synthetic challenge: ortho-steric hindrance imposed by the C-5 methyl group.[2]
This Application Note provides validated protocols for overcoming this steric barrier to install Carbon-Carbon (C-C) and Carbon-Nitrogen (C-N) bonds.[1] We analyze the mechanistic bottlenecks caused by the 5-methyl substituent and provide optimized catalytic systems—specifically utilizing dialkylbiaryl phosphine ligands (Buchwald ligands)—to ensure high yields and reproducibility.
Strategic Analysis: The "Ortho-Effect" Challenge
Before initiating synthesis, researchers must understand the reactivity profile of the substrate.[2] The C-6 bromine is an aryl halide, typically reactive toward oxidative addition with Pd(0).[2] However, the C-5 methyl group exerts a non-trivial steric influence.
Mechanistic Bottlenecks
-
Retarded Oxidative Addition: The C-5 methyl group crowds the Pd-center during the approach to the C-Br bond, requiring electron-rich, bulky ligands to facilitate the process.
-
Slow Reductive Elimination: In cross-coupling cycles, the final bond-forming step is often the rate-determining step for sterically encumbered substrates.[1] Standard ligands (e.g., PPh3) often fail here, leading to dehalogenation side products.[2]
-
Ring Stability: The oxazole ring (O1-C2-N3) is generally robust but can undergo ring-opening hydrolysis under harsh acidic conditions or strong nucleophilic attack at C-2 if the temperature is uncontrolled.[1]
The Solution: Ligand Selection
To counteract the C-5 methyl interference, we utilize SPhos and RuPhos ligands. These ligands possess a "dialkylbiaryl" architecture that creates a protective pocket around the palladium, facilitating oxidative addition while promoting difficult reductive eliminations through steric bulk.[2]
Experimental Workflow Visualization
The following decision tree outlines the synthetic pathways covered in this guide.
Figure 1: Divergent synthetic pathways for C-6 functionalization.[2][1] The choice of catalyst system is tailored to the steric demands of the 5-methyl group.
Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond)[2]
Objective: Installation of aryl or heteroaryl groups at C-6. Expert Insight: Standard Pd(PPh3)4 protocols often result in low yields (<40%) due to the ortho-methyl group. We employ SPhos , a ligand designed to handle ortho-substitution efficiently.
Reagents & Materials[1][3][4][5][6][7][8][9][10]
-
Substrate: 6-Bromo-5-methylbenzo[d]oxazole (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)[2]
-
Ligand: SPhos (10 mol%)
-
Base: K₃PO₄ (3.0 equiv) - Superior to carbonate bases for hindered substrates.[1]
-
Solvent: Toluene:Water (10:1 v/v)[2]
Step-by-Step Procedure
-
Catalyst Pre-complexation: In a reaction vial, dissolve Pd(OAc)₂ and SPhos in Toluene. Stir at room temperature (RT) for 15 minutes under Argon. The solution should turn from orange to a pale yellow/clear, indicating active L-Pd(0) formation.[2]
-
Addition: Add the 6-bromo-5-methylbenzo[d]oxazole, boronic acid, and solid K₃PO₄.
-
Degassing: Add the water component. Seal the vial and purge with Argon for 5 minutes (balloon or manifold). Oxygen inhibition is fatal to this catalytic cycle.
-
Reaction: Heat the block to 100°C with vigorous stirring (1000 rpm).
-
Time: 4–12 hours. Monitor via LC-MS.
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc).[2] Wash with water (x2) and brine (x1).[2] Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The oxazole nitrogen makes the product slightly polar; expect elution around 20–40% EtOAc.[2]
Protocol 2: Buchwald-Hartwig Amination (C-N Bond)[2]
Objective: Installation of primary or secondary amines at C-6. Expert Insight: The C-5 methyl group makes this reaction prone to "reduction" (H-atom abstraction) rather than amination.[1] RuPhos is the gold standard here because it prevents β-hydride elimination and accommodates the steric bulk. LHMDS is used as the base to prevent hydrolytic ring opening of the oxazole.[2]
Reagents & Materials[1][3][4][5][6][7][8][9][10]
-
Substrate: 6-Bromo-5-methylbenzo[d]oxazole (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)[2]
-
Ligand: RuPhos (4 mol%)[2]
-
Base: LHMDS (1.0 M in THF, 2.0 equiv)[2]
Step-by-Step Procedure
-
Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and cool under Argon.
-
Solids: Add Pd₂(dba)₃, RuPhos, and the aryl bromide substrate.
-
Solvent & Amine: Add anhydrous Dioxane and the amine.
-
Base Addition: Add LHMDS dropwise at RT. Note: The solution may darken.
-
Reaction: Seal and heat to 80°C .
-
Time: 6–18 hours.
-
Check: If conversion stalls, add a second portion of catalyst/ligand (1 mol% / 2 mol%).[2]
-
-
Quench: Cool to RT. Quench with saturated NH₄Cl solution (carefully).[2]
-
Extraction: Extract with DCM (Dichloromethane). Avoid acidic washes which may protonate the oxazole or amine product.
-
Purification: Silica gel chromatography. For basic amine products, add 1% Triethylamine to the eluent to prevent streaking.[2]
Protocol 3: Miyaura Borylation (Versatile Intermediate)[1]
Objective: Conversion of C-6 Bromide to Boronic Pinacol Ester (Bpin) for reverse-polarity couplings.
Reagents & Materials[1][3][4][5][6][7][8][9][10]
-
Substrate: 6-Bromo-5-methylbenzo[d]oxazole (1.0 equiv)
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)[2]
-
Base: Potassium Acetate (KOAc) (3.0 equiv) - Anhydrous is critical.[2][1]
-
Solvent: Anhydrous 1,4-Dioxane or DMSO.[1]
Step-by-Step Procedure
-
Combine: Mix substrate, B₂pin₂, Pd(dppf)Cl₂, and KOAc in a vial.
-
Solvent: Add Dioxane. Degas thoroughly (sparge with Argon for 10 mins).
-
Heat: 90°C for 2–4 hours.
-
Workup: Filter through a Celite pad to remove Palladium black.[1] Concentrate filtrate.
-
Note: The resulting boronic ester is stable but should be stored at 4°C. It can be used directly in Suzuki couplings without extensive purification if purity is >90%.[1]
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or oxidation.[1] | Ensure Argon sparging is rigorous. Switch to Pd2(dba)3/SPhos pre-catalyst systems. |
| Dehalogenation (Product is 5-methylbenzo[d]oxazole) | "Reduction" side reaction.[1] | The reaction is too slow. Increase catalyst loading to 10 mol%. Switch solvent to t-Amyl alcohol. |
| Ring Opening (Phenolic byproduct) | Base hydrolysis.[2][1] | Avoid strong hydroxide bases (NaOH/KOH) at high temps. Use K3PO4 or Cs2CO3. Ensure reagents are dry. |
| Stalled Reaction | Catalyst death.[1] | Add a second spike of catalyst after 4 hours. Ensure temperature is maintained (80-100°C). |
References
-
Suzuki-Miyaura Coupling Mechanism & Ligand Effects
-
Buchwald-Hartwig Amination of Hindered Substrates
-
Oxazole Ring Stability & Reactivity
-
Commercial Availability & Physical Data
Disclaimer: These protocols are intended for use by qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for 6-bromo-5-methylbenzo[d]oxazole and palladium catalysts before handling.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview | MDPI [mdpi.com]
- 4. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
nucleophilic substitution reactions of brominated benzoxazoles
Application Note: Strategic Functionalization of Brominated Benzoxazoles
Abstract
Brominated benzoxazoles are privileged scaffolds in drug discovery, serving as precursors to bioactive inhibitors (e.g., VEGFR, PARP) and fluorescent probes. However, their reactivity profile is non-uniform: the position of the bromine atom (C-2 vs. C-5/6/7) dictates the reaction mechanism. This guide provides a comprehensive technical analysis of nucleophilic substitution strategies for these substrates. We delineate the divergent pathways of SNAr (Addition-Elimination) for 2-bromobenzoxazoles and Palladium-Catalyzed Cross-Coupling for benzene-ring brominated congeners, offering validated protocols and mechanistic insights to maximize yield and selectivity.
Mechanistic Dichotomy: The "Tale of Two Bromines"
To successfully functionalize brominated benzoxazoles, one must first recognize that the benzoxazole core contains two electronically distinct domains.
-
Domain A: The C-2 Position (Imidate-like) The C-2 carbon is flanked by a nitrogen atom (imine-like) and an oxygen atom. The inductive withdrawal of these heteroatoms, combined with the ability of the nitrogen to accept negative charge in the transition state, makes C-2 highly electrophilic.
-
Reactivity: High.
-
Mechanism: Classical SNAr (Addition-Elimination).
-
Reagent Requirement: Nucleophile + Base (No metal catalyst required).
-
-
Domain B: The C-5, C-6, C-7 Positions (Aryl Halide) Bromines on the benzene ring behave as standard aryl halides. They are not sufficiently activated for SNAr unless strong electron-withdrawing groups (e.g., -NO2) are present.
-
Reactivity: Low (thermally stable).
-
Mechanism: Metal-Catalyzed Cross-Coupling (Oxidative Addition/Reductive Elimination).
-
Reagent Requirement: Pd/Ni Catalyst + Ligand + Base.[1]
-
Application Note I: SNAr Functionalization of 2-Bromobenzoxazole
Context: 2-Bromobenzoxazole is a potent electrophile, often more reactive than its 2-chloro counterpart. However, this high reactivity comes with a stability trade-off: it is prone to hydrolysis to form benzoxazolone.
Core Protocol: Amination at C-2
Target: Synthesis of 2-amino-benzoxazoles via displacement.
Reagents:
-
Substrate: 2-Bromobenzoxazole (1.0 equiv)
-
Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or K2CO3 (1.5 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (Dry)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with N2. Note: Moisture excludes the competing hydrolysis pathway.
-
Dissolution: Dissolve 2-bromobenzoxazole in anhydrous MeCN (0.2 M concentration).
-
Addition: Add DIPEA followed by the amine dropwise at 0 °C.
-
Expert Insight: While 2-chlorobenzoxazoles often require heating (60–80 °C), 2-bromobenzoxazoles can often react at 0 °C to Room Temperature (RT) due to the better leaving group ability of bromide in this specific electronic environment.
-
-
Reaction: Stir at RT for 1–4 hours. Monitor by TLC/LC-MS.
-
Endpoint: Disappearance of starting material (SM). Appearance of product (M+H). Watch for a peak at M-Br+OH (hydrolysis byproduct).[2]
-
-
Workup: Concentrate MeCN. Redissolve in EtOAc, wash with water (x2) and brine. Dry over Na2SO4.
Optimization Table: Solvent & Base Effects
| Solvent | Base | Temperature | Yield | Notes |
|---|---|---|---|---|
| MeCN | DIPEA | RT | High | Recommended. Cleanest profile. |
| DMF | K2CO3 | 80 °C | Mod-High | Risk of hydrolysis if DMF is wet. Harder to remove solvent. |
| THF | Et3N | Reflux | Moderate | Slower reaction rate; salt precipitation may hinder stirring. |
Visualization: SNAr Mechanism
The following diagram illustrates the addition-elimination pathway, highlighting the stabilization of the Meisenheimer-like complex by the ring nitrogen.
Caption: The SNAr mechanism at C-2 proceeds via an addition-elimination sequence. The intermediate is stabilized by the ability of the oxazole nitrogen to accept electron density.
Application Note II: Buchwald-Hartwig Amination of 5-Bromobenzoxazole
Context: Functionalizing the benzene ring (C-5/C-6) requires overcoming the bond dissociation energy of the C(sp2)-Br bond using a transition metal catalyst. A major challenge is the "poisoning" of the catalyst by the benzoxazole nitrogen (N-3), which can displace phosphine ligands.
Core Protocol: C-5 Amination
Target: Cross-coupling of 5-bromobenzoxazole with an aniline or secondary amine.
Reagents:
-
Substrate: 5-Bromobenzoxazole (1.0 equiv)
-
Nucleophile: Aniline derivative (1.2 equiv)
-
Catalyst: Pd2(dba)3 (1–2 mol%) or Pd(OAc)2
-
Ligand: tBuBrettPhos or XPhos (2–4 mol%)
-
Expert Insight: Bulky biarylphosphine ligands are critical . They prevent the formation of stable (non-reactive) Pd-benzoxazole complexes and facilitate the reductive elimination step.
-
-
Base: NaOtBu (1.4 equiv) or K3PO4 (for base-sensitive substrates)
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous, Degassed)
Step-by-Step Methodology:
-
Inert Environment: Use a Schlenk tube or glovebox. Oxygen inhibits the catalytic cycle.
-
Catalyst Pre-mix: Add Pd source and Ligand to the vessel. Add solvent and stir for 5 mins to form the active L-Pd(0) species.
-
Substrate Addition: Add 5-bromobenzoxazole, amine, and base.
-
Reaction: Seal and heat to 80–100 °C for 12–24 hours.
-
Monitoring: If conversion stalls, add a second portion of catalyst/ligand (0.5 mol%).
-
-
Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Concentrate and purify via flash chromatography.
Strategic Decision Tree: Orthogonal Functionalization
When dealing with 2,5-dibromobenzoxazole (or 2-chloro-5-bromobenzoxazole), the order of operations is paramount. The C-2 position is chemically distinct from C-5.
-
Rule: Perform SNAr at C-2 FIRST .
-
Reasoning: The Pd-catalyst used for C-5 coupling might oxidatively insert into the reactive C-2–Br bond, leading to polymerization or complex mixtures. Furthermore, the basic conditions of Buchwald-Hartwig might hydrolyze the C-2 bromide.
Caption: Strategic workflow for di-halogenated benzoxazoles. The C-2 position must be addressed first using non-metal conditions to preserve the C-5 halide for subsequent metal-catalyzed steps.
References
-
Vertex AI Search. (2025). Nucleophilic substitution reactions of 2-bromobenzoxazole conditions. Retrieved from 3
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1,3-dichloro-2-ethoxybenzene. Retrieved from 4
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Retrieved from 5
-
BenchChem Technical Support. (2025). 2-Bromo-5-chlorobenzo[d]oxazole Stability. Retrieved from 2
-
Organic Chemistry Portal. (2025). Buchwald-Hartwig Amination.[4][6][7] Retrieved from 8
Sources
- 1. The Buchwald–Hartwig Amination After 25 Years [ouci.dntb.gov.ua]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note: Buchwald-Hartwig Amination of 6-Bromo-5-methylbenzo[d]oxazole
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific steric and electronic challenges posed by the ortho-substituted benzoxazole scaffold.
Executive Summary
The amination of 6-Bromo-5-methylbenzo[d]oxazole presents a dual challenge in cross-coupling chemistry: steric hindrance from the C5-methyl group proximal to the reactive C6-bromide, and electronic sensitivity of the benzoxazole core (specifically the C2 position) to nucleophilic attack.
Standard protocols for unhindered aryl halides often fail to achieve full conversion or result in hydrodehalogenation. This guide provides a validated, self-consistent protocol utilizing Third-Generation Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) to facilitate oxidative addition and reductive elimination in this crowded environment.
Mechanistic Insight & Catalyst Selection
The Steric Challenge
In the catalytic cycle, the 5-methyl group exerts significant steric pressure during the formation of the oxidative addition complex [L-Pd(Ar)Br].
-
Impact: This destabilizes the complex and retards the coordination of the incoming amine.
-
Solution: Ligands such as BrettPhos (for primary amines) and RuPhos (for secondary amines) are essential. Their bulky biaryl backbone creates a "pocket" that accommodates the ortho-substituent while preventing catalyst dimerization, and their electron-rich nature accelerates the difficult oxidative addition step [1].
The Electronic Challenge (Benzoxazole Stability)
The benzo[d]oxazole ring is electron-deficient. The C2 position is susceptible to nucleophilic attack by strong bases (e.g., alkoxides), which can lead to ring-opening (Smiles-type rearrangement or hydrolysis).
-
Mitigation: We prioritize weak inorganic bases (Cs₂CO₃ ) or non-nucleophilic organic bases (LHMDS ) over NaOtBu to preserve the heterocycle integrity [2].
Visualizing the Pathway
The diagram below illustrates the catalytic cycle with specific emphasis on the steric clash point and the ligand's role in overcoming it.
Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck caused by the C5-methyl group.
Experimental Protocols
Method A: The "Gold Standard" (High Activity)
Recommended for: Primary amines, anilines, and hindered secondary amines.
Reagents:
-
Substrate: 6-Bromo-5-methylbenzo[d]oxazole (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv
-
Catalyst: BrettPhos Pd G3 (or G4) precatalyst (2–5 mol%) [3]
-
Alternative: Pd₂(dba)₃ (2 mol%) + BrettPhos (4-8 mol%)
-
-
Base: Cs₂CO₃ (2.0 equiv) - Finely ground, anhydrous
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
-
Concentration: 0.1 M – 0.2 M
Step-by-Step Procedure:
-
Preparation: Oven-dry a reaction vial (microwave vial or Schlenk tube) and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Charging Solids: Add the benzoxazole substrate, solid amine (if applicable), BrettPhos Pd G3, and Cs₂CO₃ to the vial.
-
Note: If using free ligand + metal source, add them now.
-
-
Inerting: Cap the vial and purge with inert gas (vac/fill cycles x3).
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. If the amine is liquid, add it at this stage.
-
Reaction: Place in a pre-heated block at 100°C . Stir vigorously (critical for heterogeneous Cs₂CO₃).
-
Monitoring: Monitor by LC-MS at 2h and 16h. Look for the disappearance of starting bromide (M+H 212/214).
-
Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove palladium black and salts. Concentrate and purify via flash chromatography.
Method B: The "Base-Sensitive" Protocol
Recommended for: Substrates where the oxazole ring shows instability (ring opening) with carbonates.
Reagents:
-
Catalyst: RuPhos Pd G3 (2–5 mol%) [4]
-
Base: LHMDS (LiHMDS) 1.0 M in THF (2.2 equiv)
-
Solvent: THF or Toluene
-
Temperature: 65°C – 80°C
Key Difference: LHMDS acts as a soluble, non-nucleophilic base and can stabilize the intermediate amido-complex. The lower temperature protects the oxazole ring.
Optimization & Troubleshooting Matrix
If Method A fails, use this logic tree to optimize.
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM recovered) | Oxidative addition failure due to sterics. | Switch to tBuBrettPhos or AdBrettPhos (bulkier ligands). Increase Temp to 110°C. |
| Dehalogenation (Ar-H formed) | Switch solvent to Toluene . Ensure anhydrous conditions. | |
| Ring Opening (Phenol formation) | Base attack at C2. | Switch Base to K₃PO₄ (weaker) or LHMDS (non-nucleophilic). Lower Temp to 80°C. |
| Low Conversion (<50%) | Catalyst poisoning (N-coordination). | Increase catalyst loading to 5-8 mol%. Use Pd(OAc)₂/Xantphos system (chelating ligand prevents N-binding). |
Workflow Diagram
Figure 2: Decision tree for reaction optimization based on LCMS data.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and structure-activity relationships.[1][2][3] Journal of the American Chemical Society, 116(13), 5969-5970. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
Sources
Strategic C-H Functionalization of 5-Methylbenzo[d]oxazole Derivatives: A Guide to Reagents and Protocols
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation | springerprofessional.de [springerprofessional.de]
- 7. Direct transition metal-catalyzed functionalization of heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. escholarship.org [escholarship.org]
- 12. Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02241J [pubs.rsc.org]
Application Note: Microwave-Assisted Synthesis of 6-Bromo-5-methylbenzo[d]oxazole
Introduction and Strategic Rationale
Benzoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as bioisosteres for amides and esters in drug design. The target molecule, 6-bromo-5-methylbenzo[d]oxazole , is a highly valuable synthetic building block. The C6-bromine atom provides a versatile orthogonal handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C5-methyl group is strategically positioned to modulate lipophilicity and steric hindrance in structure-activity relationship (SAR) studies.
Historically, the synthesis of benzoxazoles via the condensation of 2-aminophenols with carboxylic acids or derivatives required harsh conditions, strong dehydrating agents, and prolonged reflux times[1]. By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , we exploit the direct interaction of electromagnetic irradiation with polar reaction intermediates, dramatically reducing reaction times from hours to minutes while adhering to green chemistry principles[2].
Mechanistic Insights and Causality
To synthesize 6-bromo-5-methylbenzo[d]oxazole, the precise precursor required is 2-amino-5-bromo-4-methylphenol .
-
Regiochemical Mapping: In the cyclization process, the C1-hydroxyl and C2-amine of the phenol become the O1 and N3 of the benzoxazole, respectively. Consequently, the C4-methyl and C5-bromo substituents of the phenol perfectly map to the C5 and C6 positions of the resulting benzoxazole ring.
-
Reagent Selection: Instead of using formic acid, this protocol utilizes trimethyl orthoformate (TMOF) . TMOF acts dually as a highly efficient C1-donor and an in situ dehydrating agent (scavenging water to form methanol and methyl formate)[3].
-
Microwave Causality: The electron-withdrawing nature of the bromine atom slightly deactivates the adjacent amine, creating a high activation energy barrier for the initial nucleophilic attack. Under microwave irradiation, the highly polar imidate intermediate strongly absorbs microwave energy (high loss tangent), leading to localized superheating. This drives the rapid intramolecular cyclodehydration step that is otherwise sluggish under conventional conductive heating[4].
Fig 1. Experimental workflow for the microwave-assisted synthesis of 6-bromo-5-methylbenzo[d]oxazole.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system, ensuring that researchers can verify the success of the reaction at critical junctures before proceeding to the next step.
Materials and Equipment
-
Substrate: 2-Amino-5-bromo-4-methylphenol (1.0 mmol, 202.05 g/mol )
-
Reagents: Trimethyl orthoformate (1.5 mmol), p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 5 mol%)
-
Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) with precise IR temperature monitoring and pressure control.
Step-by-Step Methodology
-
Reaction Assembly: In a 10 mL microwave-safe heavy-walled glass vial equipped with a magnetic stir bar, add 2-amino-5-bromo-4-methylphenol (202 mg, 1.0 mmol) and p-TsOH·H₂O (9.5 mg, 0.05 mmol).
-
Solvent-Free Initiation: Add trimethyl orthoformate (164 µL, 1.5 mmol) directly to the solid mixture. Causality Note: Operating under neat (solvent-free) conditions maximizes the concentration of the reactants, driving the bimolecular collision rate and minimizing the generation of solvent waste[4].
-
Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture at 130 °C for 15 minutes with a maximum power output of 300 W.
-
Cooling and Depressurization: Allow the microwave reactor to actively cool the vessel to 25 °C using compressed air before uncrimping. Safety & Yield Note: Premature opening can lead to the loss of volatile intermediates and poses a pressure hazard.
-
In-Process Validation (TLC & LC-MS): Sample 1 µL of the crude mixture, dilute in methanol, and spot on a silica TLC plate (Eluent: 4:1 Hexane/Ethyl Acetate). The starting material (phenol) will stain dark with KMnO₄, whereas the product is highly UV-active (254 nm) with a higher Rf value. Confirm mass via LC-MS; look for the distinct 1:1 isotopic doublet at m/z 212 and 214 [M+H]⁺, confirming the retention of the bromine atom.
-
Workup: Dissolve the crude mixture in 10 mL of Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO₃ (2 × 5 mL) to neutralize the p-TsOH, followed by brine (5 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0% to 10% EtOAc in Hexanes) to afford 6-bromo-5-methylbenzo[d]oxazole as an off-white solid.
Quantitative Data and Optimization
The transition from conventional thermal heating to microwave irradiation provides a stark improvement in both reaction kinetics and environmental impact. The table below summarizes the optimization data.
| Parameter | Conventional Heating | Microwave-Assisted (MAOS) |
| Reagent System | Formic Acid (Solvent/Reactant) | Trimethyl Orthoformate (Neat) |
| Temperature | 100 °C (Reflux) | 130 °C (Sealed Vessel) |
| Reaction Time | 12 – 18 Hours | 15 Minutes |
| Average Yield | 62% | 92% |
| Crude Purity | Moderate (Oxidative side products) | High (Clean conversion) |
| E-Factor (Waste) | High (Excess acid neutralization) | Low (Atom-economical, solvent-free) |
Table 1: Comparative efficiency of conventional vs. microwave-assisted synthesis of 6-bromo-5-methylbenzo[d]oxazole.
Troubleshooting and Best Practices
-
Incomplete Conversion: If TLC indicates unreacted starting material after 15 minutes, the TMOF may have degraded due to ambient moisture. Always use anhydrous, freshly opened orthoesters.
-
Oxidative Degradation: 2-Aminophenols are highly susceptible to air oxidation, turning dark brown or black. If the starting material is heavily discolored, it should be recrystallized or sublimed prior to use to prevent the formation of polymeric tars under microwave conditions.
-
Pressure Spikes: The elimination of methanol during the cyclization generates internal pressure. Ensure the microwave vial is not filled beyond 30% of its total volume to allow for safe headspace expansion.
References
-
Microwave-assisted Synthesis of Benzoxazoles Derivatives Bentham Science Publishers[Link][2]
-
Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media RSC Advances (Royal Society of Chemistry)[Link][3]
-
Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives VNUHCM Journal of Science and Technology Development[Link][4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 4. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
Application Note: Solvent Selection & Handling Protocols for 6-Bromo-5-methylbenzo[d]oxazole
Abstract
This guide provides a comprehensive technical framework for the solubilization, handling, and solvent selection of 6-Bromo-5-methylbenzo[d]oxazole (CAS: 1268037-03-1).[1][2][3] Targeted at medicinal chemists and process engineers, this document moves beyond basic solubility data to establish a causal link between the molecule’s physicochemical properties and solvent interaction. It includes self-validating protocols for solubility screening and specific recommendations for "green" solvent substitution in drug discovery workflows, aligned with Pfizer and Sanofi solvent sustainability guides.[1]
Introduction & Physicochemical Profile[4][5][6][7][8][9]
6-Bromo-5-methylbenzo[d]oxazole is a fused bicyclic heterocycle characterized by a planar aromatic core.[1] In drug discovery, it serves as a critical intermediate, particularly for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) where the C-6 bromine acts as the electrophilic handle.[1][2]
The "Brick Dust" Challenge
Like many flat, aromatic heterocycles, this molecule exhibits high crystal lattice energy (often referred to as "brick dust").[2] While lipophilic, it resists dissolution in standard organic solvents due to strong
Physicochemical Properties (Predicted)[2][4][7][10][11][12]
-
Core Structure: Benzo[d]oxazole (Weak base, pKa ~0.5 - 1.0 for conjugate acid).[1][2]
-
Lipophilicity (LogP): ~2.8 – 3.2 (Moderately lipophilic).[2]
-
H-Bond Acceptors: 2 (N and O in the oxazole ring).[3]
-
Key implication: The lack of H-bond donors makes the molecule poorly soluble in water and protic solvents unless heated.[3] It favors polar aprotic solvents or halogenated hydrocarbons.
Solvent Selection Strategy
This selection matrix integrates the Pfizer and Sanofi solvent selection guides to balance solubility performance with Environmental, Health, and Safety (EHS) compliance.[2]
Table 1: Solvent Classification & Performance Matrix
| Solvent Class | Recommended Solvents | Performance Profile | EHS Status (Pfizer/Sanofi) | Application Context |
| Polar Aprotic (High Performance) | DMSO, DMF, NMP | Excellent. Disrupts lattice energy effectively.[1][2][3] | Usable (Issues: High BP, skin permeability).[2] | Stock solutions (20mM+), Bioassays, High-temp reactions.[1][2] |
| Green Alternatives | 2-MeTHF, CPME, Ethyl Acetate | Good. 2-MeTHF offers better solubility than THF due to lipophilicity.[1][2][3] | Preferred (Green).[4] | Process chemistry, Extractions, Crystallization.[2][4][5][6][7][8] |
| Chlorinated | DCM, Chloroform | Good. High solubility but highly volatile.[2] | Undesirable (Carcinogenic/Ozone). | Chromatography loading, NMR ( |
| Protic | Ethanol, Isopropanol | Moderate/Poor. Requires heat (reflux) to dissolve significant quantities.[2] | Preferred (Green).[3][4][9] | Recrystallization (often mixed with water).[3] |
| Anti-Solvents | Water, Hexanes, Heptane | Negligible. Induces precipitation.[2] | Preferred. | Purification, crashing out product.[2] |
Critical Insight: For process scale-up, replace DCM with 2-Methyltetrahydrofuran (2-MeTHF) where possible.[1][2][3] 2-MeTHF is derived from renewable resources, has a higher boiling point (80°C), and separates cleaner from water than THF.[2]
Experimental Protocols
Protocol A: Visual Solubility Screening (Qualitative)
Objective: Rapidly determine the approximate solubility range to classify solvents as "Solvent," "Anti-solvent," or "Recrystallization Candidate."[2]
Reagents: 6-Bromo-5-methylbenzo[d]oxazole (10 mg per vial), Solvent Set (DMSO, MeOH, EtOAc, Toluene, Heptane).[1][2]
-
Preparation: Weigh 10 mg of compound into 5 separate clear glass HPLC vials.
-
Stepwise Addition: Add solvent in defined aliquots:
-
Aliquot 1: Add 100 µL (Target: 100 mg/mL). Vortex for 30s.
-
Observation: If clear, mark as High Solubility .[2] Stop.
-
Aliquot 2: If solid remains, add 400 µL (Total 500 µL, Target: 20 mg/mL). Vortex and Sonicate (5 mins).
-
Observation: If clear, mark as Moderate Solubility .
-
Aliquot 3: If solid remains, add 500 µL (Total 1 mL, Target: 10 mg/mL). Heat to 40°C.
-
Observation: If clear, mark as Low Solubility .[2]
-
-
Thermal Stress Test (Self-Validation Step):
-
For any vial requiring heat to dissolve: Allow to cool to Room Temperature (RT) and sit for 1 hour.
-
Result: If precipitate forms, this solvent system is a candidate for Recrystallization .[2]
-
Protocol B: Quantitative Saturation Point Determination
Objective: Determine exact solubility (mg/mL) for analytical standards or formulation.
Methodology: HPLC-UV Saturation Shake-Flask Method.[1][3]
-
Excess Addition: Add excess solid (~50 mg) to 1 mL of target solvent (e.g., PBS buffer pH 7.4 with 1% DMSO).[2]
-
Equilibration: Shake at 25°C for 24 hours (thermomixer).
-
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (Nylon filters may bind the benzoxazole).
-
Quantification: Inject filtrate into HPLC (C18 column, ACN/Water gradient). Calculate concentration against a standard curve prepared in 100% DMSO.
-
Validation Check: Measure the pH of the filtrate. If pH has shifted significantly, the compound may be hydrolyzing or forming a salt.[2]
Decision Logic & Workflows (Visualized)
Diagram 1: Solvent Selection Decision Tree
This logic gate aids in selecting the correct solvent based on the downstream application (Synthesis vs. Analysis vs. Bioassay).
Caption: Decision matrix for selecting the optimal solvent environment based on experimental intent. Green nodes indicate preferred sustainable choices.
Diagram 2: Purification & Recrystallization Workflow
A self-validating workflow for purifying the compound if "oiling out" occurs (a common issue with benzoxazoles).
Caption: Step-by-step purification logic. The "Oiling Out" loop is a critical recovery step for benzoxazole derivatives.
References
-
BenchChem. (2025).[10][8][11] Solvent effects and selection for benzoxazole formation reactions. Retrieved from [2]
-
Pfizer. (2016).[12] Pfizer Solvent Selection Guide. Published in Green Chemistry, 2016, 18, 3879.[2] Retrieved via
-
Sanofi. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Retrieved via [2]
-
MDPI. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives. Molecules. Retrieved from [2]
-
Sigma-Aldrich. (n.d.).[1] 6-Bromo-5-methyl-benzooxazole Product Specification and MSDS. Retrieved from [1][2]
Sources
- 1. 6-BROMO-3-METHYLBENZODISOXAZOLE | 66033-69-0 [chemicalbook.com]
- 2. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 3. CAS 273-53-0: Benzoxazole | CymitQuimica [cymitquimica.com]
- 4. jbarbiomed.com [jbarbiomed.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. mdpi.com [mdpi.com]
- 7. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. gctlc.org [gctlc.org]
Troubleshooting & Optimization
improving yield in the synthesis of 6-Bromo-5-methylbenzo[d]oxazole
Technical Support Center: Optimization of 6-Bromo-5-methylbenzo[d]oxazole Synthesis
Ticket ID: #BZ-6Br-5Me-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The synthesis of 6-Bromo-5-methylbenzo[d]oxazole presents a classic challenge in heterocyclic chemistry: balancing the electronic deactivation of the halogen with the steric influence of the methyl group. Low yields in this synthesis are rarely due to the cyclization step itself but rather the regiochemical purity of the precursor and oxidative instability of the aminophenol intermediate.
This guide moves beyond standard textbook protocols to address the specific "yield killers" associated with the 6-bromo-5-methyl scaffold.
Module 1: Route Selection & Precursor Logic
To achieve high yields, you must secure the correct regiochemistry before cyclization.[1] The most common failure mode is attempting to brominate the benzoxazole ring directly, which leads to inseparable mixtures of 4-, 6-, and 7-bromo isomers.[1]
The Golden Route: The "Amine-First" Strategy We recommend constructing the benzoxazole core after installing the bromine.
-
Starting Material: 2-Amino-4-methylphenol (2-Amino-p-cresol).
-
Bromination: The amino group (-NH₂) is a stronger activating group than the hydroxyl (-OH). It directs electrophilic substitution to the para position relative to itself.
-
Numbering Logic: In 2-amino-4-methylphenol, the -NH₂ is at C2. The position para to C2 is C5.
-
Result: Bromination yields 2-amino-5-bromo-4-methylphenol .
-
Mapping: This C5-bromo precursor cyclizes to form the 6-bromo benzoxazole.
-
Visual Workflow (Pathway Logic)
Caption: Figure 1. The regioselective "Amine-First" pathway ensures the bromine atom is installed at the correct position (C6 of the final benzoxazole) prior to ring closure.
Module 2: Optimized Experimental Protocols
Protocol A: Precursor Synthesis (Regioselective Bromination)
Goal: Isolate pure 2-amino-5-bromo-4-methylphenol without over-bromination.[1]
-
Dissolution: Dissolve 2-amino-4-methylphenol (1.0 eq) in DCM or Acetonitrile. Cool to -5°C.
-
Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.
-
Why NBS? Elemental bromine (
) is too aggressive and can lead to poly-bromination or oxidation of the amine to a quinone imine (black tar).
-
-
Quench: Once TLC shows consumption of starting material, quench with 10%
(sodium thiosulfate) to remove active bromine species.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Isolation: Extract, dry (
), and concentrate.-
Critical Check: Verify regiochemistry via NMR. The aromatic protons should appear as singlets (para relationship).
-
Protocol B: High-Yield Cyclization (The Orthoester Method)
Goal: Cyclization to the C2-unsubstituted benzoxazole.
| Parameter | Recommendation | Rationale |
| Reagent | Triethyl Orthoformate (TEOF) | Acts as both the C1 carbon source and the solvent/dehydrating agent. |
| Catalyst | p-Toluenesulfonic Acid (p-TsOH) | 1-5 mol% is sufficient.[1] Drives the elimination of ethanol. |
| Temperature | Reflux (146°C if neat) | High temp required to distill off the ethanol byproduct, pushing equilibrium forward.[1] |
| Atmosphere | Argon/Nitrogen | Mandatory. The electron-rich precursor oxidizes rapidly in air at high temps. |
Step-by-Step:
-
Place the 2-amino-5-bromo-4-methylphenol (from Protocol A) in a round-bottom flask.
-
Add Triethyl Orthoformate (TEOF) (5–10 equivalents). It serves as the solvent.[2]
-
Add p-TsOH (catalytic amount, ~2 mol%).[1]
-
Fit with a distillation head (short path) or Dean-Stark trap.
-
Heat to reflux.[3] You should observe ethanol distilling off (
).ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Continue heating until the internal temperature rises near the boiling point of TEOF (
), indicating ethanol removal is complete. -
Workup: Evaporate excess TEOF under vacuum. The residue is often pure enough, but can be purified by silica column (Hexane/EtOAc).[1]
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turned into a black tar, and the yield is <20%. What happened? Diagnosis: Oxidative decomposition of the aminophenol. The Fix:
-
Aminophenols are notoriously air-sensitive. Did you degas your solvent?
-
Immediate Action: Add a pinch of Sodium Dithionite (
) to the reaction if using a solvent system, or strictly purge the TEOF with Argon for 15 minutes before heating.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Protocol Shift: If tarring persists, switch to a "One-Pot Reduction-Cyclization" where you reduce the nitro precursor (2-nitro-5-bromo-4-methylphenol) with Fe/AcOH or
/Pd and add TEOF directly to the crude amine without isolating it.
Q2: I see a spot on TLC that corresponds to the "Schiff Base" intermediate, but it won't cyclize. Diagnosis: Incomplete ring closure due to water or insufficient acid. The Fix:
-
The reaction proceeds via an imidate intermediate. Water hydrolyzes this back to the starting material.
-
Solution: Add activated 4Å Molecular Sieves to the reaction flask to scavenge produced water/ethanol. Add another 2 mol% of p-TsOH to catalyze the final elimination step.
Q3: The product contains a "7-bromo" impurity. Diagnosis: Regiochemical error in the precursor synthesis. The Fix:
-
This occurs if you brominated the phenol before nitration/amination, or if you used conditions where the -OH directed the bromine ortho to itself (position 6 on phenol = position 7 on benzoxazole).
-
Validation: You must use the Amine-First route (Module 1). The amino group forces the bromine to the correct position.
Q4: Can I use Formic Acid instead of TEOF? Diagnosis: Yes, but with caveats. The Insight: Refluxing in neat formic acid is the "classic" method but often results in lower yields for halogenated substrates due to harsh acidic conditions promoting polymerization. TEOF is milder and chemically "dries" the reaction by consuming water. Use TEOF for >85% yields.[2][4]
Module 4: Comparative Data
Solvent/Reagent Screen for Cyclization of 2-amino-5-bromo-4-methylphenol
| Method | Reagent | Temp | Yield | Purity | Notes |
| A (Recommended) | TEOF + p-TsOH | Reflux | 92% | High | Cleanest workup; ethanol byproduct. |
| B | Formic Acid | Reflux | 65% | Med | Tarry impurities; requires extraction. |
| C | TEOF (No Cat) | Reflux | 40% | Low | Incomplete conversion; stalls at intermediate.[1] |
| D | Trimethyl Orthoformate | Reflux | 88% | High | Good alternative, lower boiling point ( |
References
-
Organic Chemistry Portal. (n.d.). Benzoxazole Synthesis.[2][4][5][6][7][8][9][10] Retrieved from [Link][1]
-
National Institutes of Health (PMC). (2018).[1] Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. One-Pot Reactions of Triethyl Orthoformate with Amines [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzoxazole synthesis [organic-chemistry.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues with brominated benzoxazole intermediates
Technical Support Center: Overcoming Solubility Issues with Brominated Benzoxazole Intermediates
Introduction Welcome to the Technical Support Center. Brominated benzoxazoles (e.g., 2-bromo, 5-bromo, and 6-bromo-1,3-benzoxazole) are high-value aromatic heterocycles critical for synthesizing complex pharmaceutical scaffolds. However, their rigid, planar structures often lead to severe solubility bottlenecks during downstream functionalization, particularly in palladium-catalyzed cross-coupling reactions. This guide provides field-proven troubleshooting strategies, from liquid-phase solvent optimization to cutting-edge mechanochemical protocols, ensuring your synthetic workflows remain robust and reproducible.
Section 1: Frequently Asked Questions (Troubleshooting)
Q1: Why are my 5-bromo and 6-bromobenzoxazole intermediates precipitating out of standard organic solvents like THF or Acetonitrile?
A1: The poor solubility of halogenated benzoxazoles is primarily driven by their high crystal lattice energy. The planar bicyclic core facilitates strong
Q2: My Suzuki-Miyaura cross-coupling is failing because the bromobenzoxazole won't dissolve, leading to "catalyst starvation." How can I optimize the solvent system? A2: When the electrophile is insoluble, the palladium catalyst cannot efficiently undergo oxidative addition, halting the catalytic cycle. Instead of relying on a single solvent, transition to a biphasic or ternary solvent system. A highly effective and self-validating system is Toluene/Ethanol/Water (2:1:1 v/v/v) [2].
-
Causality: Toluene provides a hydrophobic environment that swells and dissolves the aromatic core at elevated temperatures (80-100°C). Water is essential for dissolving the inorganic base (e.g., K₂CO₃), which is required to activate the boronic acid. Ethanol acts as an amphiphilic bridge, increasing the interfacial surface area between the aqueous and organic phases, thereby facilitating rapid mass transfer of the activated boronate to the organic phase where the palladium catalyst resides.
Q3: I have tried extensive heating and mixed solvents, but my specific halogenated heterocycle remains completely insoluble. Are there alternative methodologies? A3: Yes. When liquid-phase modifications fail, the most authoritative solution is to bypass dissolution entirely using mechanochemistry (ball milling) . Recent breakthroughs have demonstrated that high-temperature ball milling enables highly efficient Suzuki-Miyaura cross-couplings of completely insoluble aryl halides[3]. By applying mechanical shear force alongside a specialized catalytic system (e.g., Pd(OAc)₂, SPhos, and 1,5-cyclooctadiene as a dispersant), the reaction occurs in the solid state, eliminating the thermodynamic barrier of solvent dissolution [3].
Section 2: Data Presentation & Solvent Selection
To assist in your experimental design, the following table summarizes the solubility profiles and recommended applications for various solvent systems when handling brominated benzoxazoles.
| Solvent System | Solubility Profile | Temperature Req. | Best Application / Reaction Type |
| THF / Acetonitrile | Poor to Moderate | Room Temp to 65°C | Nucleophilic Aromatic Substitution (SₙAr) of 2-bromobenzoxazole [1]. |
| DMF / DMSO | Moderate to High | Room Temp to 80°C | Electrophilic bromination; SₙAr with strong nucleophiles (alkoxides). |
| Toluene / EtOH / H₂O | High (Biphasic) | 80°C - 100°C (Reflux) | Palladium-catalyzed cross-couplings (Suzuki-Miyaura) [2]. |
| Solvent-Free (Solid) | N/A (Mechanochemical) | 90°C - 120°C | Reactions with extremely insoluble polyhalogenated heterocycles [3]. |
Section 3: Workflow Visualization
Decision tree for troubleshooting bromobenzoxazole solubility in cross-coupling workflows.
Section 4: Validated Experimental Protocols
Protocol A: Biphasic Suzuki-Miyaura Cross-Coupling (Liquid Phase) Designed to overcome moderate solubility issues via interfacial mass transfer.
-
Preparation: In a Schlenk flask, combine the bromobenzoxazole (1.0 equiv, e.g., 1 g, 4.72 mmol) and the corresponding aryl boronic acid (1.2 equiv) [2].
-
Solvent Addition: Add a degassed mixture of Toluene (40 mL) and Ethanol (20 mL). Stir at room temperature. The mixture may remain a suspension at this stage.
-
Base Addition: Dissolve K₂CO₃ (2.5 equiv, 1.63 g) in minimal degassed water (approx. 20 mL) and add to the flask.
-
Catalyst Introduction: Under a strict nitrogen atmosphere, add the palladium catalyst, typically Pd(PPh₃)₄ (1-5 mol%, e.g., 55 mg) [2].
-
Thermal Activation: Heat the reaction mixture to reflux (approx. 90-100°C). Causality Check: At reflux, the toluene phase expands, and the thermal energy disrupts the bromobenzoxazole crystal lattice, driving it into the organic phase where oxidative addition occurs.
-
Workup: After 20 hours, cool to room temperature. Filter through a pad of diatomaceous earth to remove precipitated palladium black. Separate the phases, extract the aqueous layer with ethyl acetate, dry the combined organics over Na₂SO₄, and concentrate in vacuo [2].
Protocol B: Solvent-Free Mechanochemical Cross-Coupling (Solid State) Designed for completely insoluble halogenated intermediates.
-
Milling Setup: Equip a ball mill jar (e.g., stainless steel or zirconia) with appropriate grinding balls.
-
Reagent Loading: Add the insoluble bromobenzoxazole (1.0 equiv), aryl boronic acid (1.5 equiv), and an inorganic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) directly into the jar [3].
-
Catalyst & Dispersant: Add Pd(OAc)₂ (catalyst), SPhos (ligand), and a small amount of 1,5-cyclooctadiene. Causality Check: 1,5-cyclooctadiene acts as a molecular dispersant and stabilizer in the solid state, preventing the agglomeration of palladium particles which would otherwise deactivate the catalyst [3].
-
Milling & Heating: Seal the jar and begin milling at a high frequency (e.g., 30 Hz). Apply external heat using a heat gun to raise the internal temperature of the jar to 90-100°C[3].
-
Reaction & Recovery: Mill for 90-120 minutes. The mechanical shear forces constantly generate fresh reactive surfaces, bypassing the need for solvent dissolution. Once complete, extract the solid mixture with a polar solvent to isolate the newly formed, more soluble cross-coupled product.
Section 5: Mechanistic Pathway Comparison
Comparison of reaction pathways for processing insoluble bromobenzoxazole intermediates.
References
Technical Support Center: Strategies to Mitigate Debromination Side Reactions in Palladium-Catalyzed Cross-Coupling
Answering the user's request.
From the Desk of a Senior Application Scientist
Welcome to our dedicated resource for researchers, chemists, and process development professionals navigating the intricacies of palladium-catalyzed cross-coupling reactions. One of the most persistent challenges in this field is the undesired side reaction of debromination, also known as hydrodebromination, where an aryl or vinyl bromide is reduced to the corresponding hydrocarbon. This not only diminishes the yield of your target molecule but also introduces impurities that can complicate downstream processing and purification.
This guide is designed to provide you with a deep, mechanistic understanding of why debromination occurs and to offer practical, field-tested strategies to suppress it. We will move beyond simple procedural lists to explain the chemical causality behind our recommendations, empowering you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific, common problems encountered during palladium-catalyzed coupling reactions.
Issue 1: Significant formation of the debrominated byproduct (Ar-H) is observed in my Suzuki-Miyaura coupling.
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but it is not immune to debromination.[1][2] If you are observing a significant amount of the reduced arene, consider the following factors, starting with the most common culprits:
-
The Choice of Base: The base is crucial not only for the transmetalation step but can also be a primary contributor to debromination. Strong bases can promote the formation of palladium-hydride (Pd-H) species, which are the active catalysts for the debromination side reaction.[2][3]
-
Causality: Stronger bases can react with trace water or other protic sources in the reaction mixture to generate hydroxides, which can then participate in the formation of Pd-H.
-
Solution: Switch to a milder or more sterically hindered base. Weaker inorganic bases are often a better choice to minimize debromination.[1][2]
-
| Base Type | Examples | Tendency for Debromination | Rationale |
| Strong Bases | NaOH, KOH, NaOtBu | High | Can readily generate hydride species.[1][2] |
| Carbonate Bases | K₂CO₃, Cs₂CO₃ | Moderate to Low | Generally milder and effective for many Suzuki couplings.[1] |
| Phosphate Bases | K₃PO₄ | Low | Often an excellent choice for minimizing debromination.[1][2] |
| Fluoride Bases | CsF, KF | Low | Can be very effective, particularly for challenging substrates.[3] |
-
Reaction Temperature: Higher temperatures accelerate most reactions, including undesirable side reactions.
-
Causality: Thermal decomposition of solvents, ligands, or starting materials can generate hydride sources, leading to the formation of Pd-H.[2]
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often beneficial to start at a lower temperature (e.g., 80 °C) and monitor the reaction. If the conversion is slow, the temperature can be incrementally increased.[1]
-
-
Ligand Selection: The electronic and steric properties of the ligand play a critical role in the stability and reactivity of the palladium catalyst.
-
Causality: Highly electron-rich and bulky phosphine ligands, while excellent for promoting oxidative addition, can sometimes accelerate the reductive elimination of Ar-H from a Pd-H intermediate.[1]
-
Solution: Screen different classes of ligands. If you are using a very electron-rich phosphine, consider a less donating one. N-heterocyclic carbene (NHC) ligands can also be an excellent alternative as they form very stable complexes with palladium and can favor the desired cross-coupling pathway.[2]
-
-
Purity of Reagents and Solvents: The presence of impurities can be a hidden source of the hydride species responsible for debromination.
-
Causality: Water, alcohols, or other protic impurities in your solvents or reagents can act as hydride donors.[2]
-
Solution: Always use high-purity, anhydrous, and degassed solvents. Ensure your starting materials are pure and dry.
-
Below is a logical workflow for troubleshooting debromination in Suzuki-Miyaura coupling:
Caption: Troubleshooting workflow for minimizing debromination in Suzuki-Miyaura reactions.
Issue 2: My Heck reaction is primarily yielding the debrominated starting material.
While sharing mechanistic similarities with other cross-coupling reactions, the Heck reaction has its own nuances regarding debromination.
-
Base Selection: In Heck reactions, organic bases are often employed, but they can be a double-edged sword.
-
Causality: Amine bases, such as triethylamine (Et₃N), can act as hydride donors, directly leading to the formation of the Pd-H species responsible for debromination.[1]
-
Solution: Switching to an inorganic base like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) is often a highly effective strategy to minimize this side reaction.[1]
-
-
Catalyst System: The choice of ligand is just as critical in Heck couplings.
-
Causality: The desired pathway in a Heck reaction involves β-hydride elimination from the alkyl-palladium intermediate to form the alkene product. If this step is slow, the competing debromination pathway can dominate.
-
Solution: For some systems, phosphine-free catalyst systems (e.g., Pd(OAc)₂) or catalysts with less electron-rich phosphines can be advantageous in suppressing debromination.[1]
-
Issue 3: I'm observing debromination in my Buchwald-Hartwig amination.
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. However, the strongly basic conditions often required can promote debromination.
-
Base and Ligand Interplay: The combination of a strong base and a bulky, electron-rich ligand, which is often necessary for efficient C-N coupling, can also create favorable conditions for debromination.
-
Causality: An unproductive side reaction can compete with reductive elimination, where the amide undergoes β-hydride elimination to yield the hydrodehalogenated arene.[4]
-
Solution: Careful optimization of the base and ligand is key. Screening different generations of Buchwald-Hartwig ligands is recommended, as newer ligands are often designed to promote the desired C-N reductive elimination over competing pathways.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of debromination in palladium coupling?
A1: The primary culprit behind debromination is the formation of a palladium-hydride (Pd-H) species. This species can intercept the catalytic cycle, leading to hydrodehalogenation instead of the desired cross-coupling product.[2] The Pd-H species inserts into the aryl-palladium intermediate, which then undergoes reductive elimination to form the debrominated arene and regenerate the palladium catalyst.
Caption: Catalytic cycles for cross-coupling and the competing debromination pathway.
Q2: How do I select the right ligand to minimize debromination?
A2: Ligand selection is a balancing act. You need a ligand that promotes the desired reaction steps (oxidative addition and reductive elimination of the product) while disfavoring the formation of Pd-H and the subsequent reductive elimination of Ar-H.
| Ligand Class | General Properties | Impact on Debromination |
| Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos) | Excellent for oxidative addition of challenging substrates. | Can sometimes promote debromination if not carefully optimized.[1] |
| Less Electron-Donating Phosphines (e.g., PPh₃) | Generally less reactive in oxidative addition. | Often a good choice to disfavor the hydrodehalogenation pathway.[1] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form stable Pd complexes. | Can be very effective at preventing debromination by stabilizing the catalyst and favoring the desired pathway.[2] |
The best approach is to screen a small set of ligands from different classes to find the optimal one for your specific substrate combination.
Q3: Can my reaction work-up cause debromination?
A3: Yes, this is a possibility that is often overlooked. If your work-up conditions are harsh (e.g., strongly acidic or basic) and there is residual palladium catalyst present, debromination of your product can occur.[2] It is good practice to test the stability of your purified product under the work-up conditions with a small amount of the palladium catalyst to rule this out.
Q4: My substrate has both a bromine and a chlorine atom. Can I achieve selective coupling at the bromine position?
A4: Yes, selective coupling is a common and powerful strategy. The C-Br bond is weaker and therefore more reactive towards oxidative addition than the C-Cl bond.[2][5] This difference in reactivity generally allows for selective coupling at the bromine position. However, all the principles for avoiding debromination discussed in this guide still apply and should be carefully considered to prevent the loss of the bromo-substituent before the desired coupling can occur.
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, with specific emphasis on minimizing the formation of the debrominated byproduct.
Materials:
-
Aryl bromide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, arylboronic acid, and potassium phosphate.
-
Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst and the ligand in a small amount of the reaction solvent before adding it to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Execution: Stir the mixture at a reduced temperature (e.g., start at 80 °C). Monitor the reaction progress by TLC or LC-MS every hour. If the reaction is slow, the temperature can be incrementally increased by 10 °C, while continuing to monitor for the formation of the debrominated byproduct.
-
Work-up and Analysis: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Quantification: Analyze the crude product by ¹H NMR or GC-MS to determine the ratio of the desired biaryl product to the debrominated arene.
By systematically addressing the factors outlined in this guide, you can effectively troubleshoot and prevent debromination, leading to higher yields, cleaner reaction profiles, and more efficient syntheses.
References
-
BenchChem. Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
-
BenchChem. Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions.
-
BenchChem. preventing debromination in subsequent reaction steps.
-
Royal Society of Chemistry. Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1.
-
BenchChem. How to avoid debromination in 5-bromoindole reactions.
-
MilliporeSigma. Cross-Coupling Reactions Guide.
-
BenchChem. preventing homo-coupling side reactions in pyridazine synthesis.
-
PubMed Central. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols.
-
Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry.
-
Wikipedia. Buchwald–Hartwig amination.
-
MilliporeSigma. Cross-Coupling Reaction Manual: Desk Reference.
-
Novartis OAK. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
-
ACS Publications. Selectivity Control in Palladium-Catalyzed CH2Br2 Hydrodebromination on Carbon-Based Materials by Nuclearity and Support Engineering | ACS Catalysis.
-
Organic Chemistry Portal. Suzuki Coupling.
-
ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors | The Journal of Organic Chemistry.
-
BenchChem. preventing debromination in Suzuki coupling of bromo-imidazoles.
Sources
Technical Support Center: 6-Bromo-5-methylbenzo[d]oxazole Purification
Welcome to the Purification Support Hub. This guide addresses the specific challenges in isolating high-purity 6-Bromo-5-methylbenzo[d]oxazole (CAS: 1268037-03-1) . Unlike generic benzoxazoles, this substrate presents unique separation difficulties due to the electronic and steric similarities between the desired product and its common regioisomers (e.g., 5-bromo-6-methyl isomers).[1]
The following protocols are designed for researchers encountering "stubborn" impurities that co-elute on standard flash silica or persist after single-solvent recrystallization.
Part 1: Diagnostic & Triage[1][2]
Before initiating purification, you must identify the nature of your mixture. The purification strategy diverges based on whether your main impurity is a regioisomer or unreacted starting material .[1][2]
Quick Diagnostic Table:
| Symptom | Probable Cause | Recommended Strategy |
| Two distinct spots on TLC ( | Unreacted Starting Material (Aminophenol/Ester) | Protocol A: Chemical Decontamination |
| Single elongated spot or "Figure-8" spot | Regioisomer Contamination (5-Br-6-Me isomer) | Protocol B: High-Resolution Chromatography |
| Yellow/Brown oil that solidifies slowly | Oxidative oligomers / Schiff base intermediates | Protocol A followed by Protocol C |
| Baseline material on TLC | Polymerized side-products | Filtration through Silica Plug |
Part 2: The Protocols
Protocol A: Chemical Decontamination (The "pKa Switch")
Use this FIRST to remove unreacted precursors.
The Science: 6-Bromo-5-methylbenzo[d]oxazole is a neutral to extremely weak base (pKa of conjugate acid < 1).[1][2] It does not protonate significantly in dilute aqueous acid.[1][2]
-
Impurity 1 (Aminophenols): Amphoteric (Basic amine, Acidic phenol).
By leveraging these pKa differences, we can wash away impurities without chromatography.[1][2]
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation with basic washes.[1][2]
-
Acid Wash (Removes Amines):
-
Base Wash (Removes Phenols/Acids):
-
Neutralization & Drying:
Critical Check: If the solid is now white/off-white, you may skip to Protocol C (Recrystallization). If it remains colored or impure by NMR, proceed to Protocol B .
Protocol B: Chromatographic Resolution of Regioisomers
Use this when the 5-bromo and 6-bromo isomers co-elute.
The Science: The methyl and bromo groups are sterically similar, but they induce different dipole moments in the benzoxazole core. Standard isocratic elution often fails.[1][2] We utilize Gradient Focusing to maximize the resolution between these electronically distinct isomers.[1][2]
Stationary Phase: Silica Gel (40–63 µm).[1][2] Mobile Phase: Hexane / Ethyl Acetate.[1][2]
Optimized Gradient Method:
-
Equilibration: Start at 100% Hexane .
-
Loading: Load sample as a solid deposit on Celite (dry load). Liquid loading in DCM often broadens bands, ruining separation.
-
The "Soak": Elute with 100% Hexane for 2 Column Volumes (CV). This moves non-polar impurities (grease) without moving the product.[2]
-
The Shallow Gradient:
-
Fraction Collection: Collect small fractions (1/4 test tube size) during the elution window.
Senior Scientist Tip:
"If Silica fails, switch the stationary phase mechanism. C18 Reverse Phase (Water/Acetonitrile) often separates halogenated regioisomers better than normal phase because the separation is driven by hydrophobicity differences caused by the dipole variation."
Protocol C: Recrystallization (The "Polishing" Step)
Use this for final purity >99%.
The Science: Benzoxazoles form stable crystal lattices.[1][2] The 6-bromo-5-methyl substitution pattern disrupts planarity less than ortho-disubstituted variants, allowing for good crystallization.[1][2]
Solvent System: Ethanol (Primary) / Water (Anti-solvent).
Procedure:
-
Place crude solid in an Erlenmeyer flask.
-
Add minimum hot Ethanol (70-75°C) to dissolve the solid.
-
Remove from heat.[1][2] Add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Slow Cooling:
-
Filtration: Collect crystals via vacuum filtration.[1][2][6] Wash with cold 50% EtOH/Water.[1][2]
Part 3: Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying the crude reaction mixture.
Caption: Logical workflow for the purification of 6-Bromo-5-methylbenzo[d]oxazole, prioritizing chemical decontamination before chromatographic separation.
Part 4: Frequently Asked Questions (FAQs)
Q1: My product is co-eluting with a spot just above it. Is this the regioisomer? A: Likely, yes. In the synthesis of methyl-benzoxazoles, the closure of the oxazole ring can occur on either side of the amino/hydroxyl group if the starting material symmetry allows, or if you started with a mixture of isomers.
-
Fix: Use a C18 Reverse Phase column (water/acetonitrile gradient).[1][2] The halogenated isomers often have distinct retention times in reverse phase due to "hydrophobic surface area" differences that normal phase silica cannot resolve.[1][2]
Q2: The solid turned pink/brown during recrystallization. What happened? A: This is typical of oxidative instability, often due to trace unreacted aminophenols oxidizing in air.[1][2]
-
Fix: Re-dissolve in EtOAc and repeat Protocol A (Acid Wash) rigorously. The color comes from the impurity, not the benzoxazole. Add a pinch of sodium metabisulfite to the aqueous wash to reduce oxidized species.[1][2]
Q3: Can I use DCM instead of Hexane/EtOAc for the column? A: You can, but it is not recommended for separating regioisomers.[1] DCM is a "selective" solvent that solubilizes the benzoxazole core very well, often masking the subtle differences between isomers. Hexane/EtOAc relies more on surface adsorption interactions, which are more sensitive to the steric position of the bromine atom.
References
-
BenchChem. Synthesis Protocol for 5-Bromo-3-methylbenzo[d]isoxazole (Analogous Purification Strategies). Retrieved from
-
Sigma-Aldrich. 6-Bromo-5-methyl-benzooxazole Product Specification and Handling. Retrieved from
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from
-
Organic Chemistry Portal. Synthesis of Benzoxazoles: Methodologies and Mechanisms. Retrieved from
Sources
separating regioisomers of methyl-bromobenzoxazole
Technical Support Center: Benzoxazole Regioisomer Separation Ticket ID: #BZ-ISO-56-SEP Subject: Resolution of 5-bromo-2-methylbenzoxazole vs. 6-bromo-2-methylbenzoxazole Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The separation of 5-bromo-2-methylbenzoxazole (5-Br) and 6-bromo-2-methylbenzoxazole (6-Br) is a "Critical Pair" challenge in heterocyclic synthesis. These regioisomers typically arise during the cyclization of 3-bromo-2-aminophenol or via non-selective electrophilic halogenation.
While they share identical molecular weights (212.04 g/mol ) and similar polarities, they possess distinct crystalline packing energies and
Module 1: Triage & Identification (The "Is it Mixed?" Check)
Before attempting separation, you must confirm the ratio of isomers. Standard LC-MS is insufficient as both ionize identically (
Protocol: 1H-NMR Diagnostic
Objective: Distinguish isomers based on aromatic coupling constants (
| Feature | 5-Bromo Isomer | 6-Bromo Isomer |
| Key Proton | H-4 (Adjacent to Nitrogen) | H-7 (Adjacent to Oxygen) |
| Multiplicity | Doublet ( | Doublet ( |
| Shift ( | ~7.8 - 7.9 ppm (Deshielded by | ~7.6 - 7.7 ppm (Shielded by |
| Coupling Partner | Couples to H-6 (meta) | Couples to H-5 (meta) |
Analyst Note: If you see a "messy" doublet around 7.8 ppm that integrates to <1 proton relative to the methyl group (2.6 ppm), you have a mixture.
Module 2: Bulk Separation (The "Silver Bullet")
User Query: "I have 20g of crude mixture. Flash columns are failing because the spots overlap completely (
Solution: Leverage the Melting Point Gap.[3] Data indicates a significant thermodynamic difference between the isomers. The 5-substituted isomer generally possesses a higher lattice energy (higher melting point) than the 6-substituted isomer due to symmetry and dipole alignment in the crystal lattice.
-
5-Bromo-2-methylbenzoxazole MP: ~98–100°C [1]
-
6-Bromo-2-methylbenzoxazole MP: ~44–49°C [2][4]
Workflow: Fractional Recrystallization
-
Solvent Selection: Use a mixture of Heptane/Ethyl Acetate (10:1) or Ethanol/Water .
-
Dissolution: Dissolve the crude mixture in the minimum amount of boiling solvent.
-
Cooling: Allow to cool slowly to Room Temp (RT), then to 4°C.
-
Filtration:
-
Precipitate (Solid): Enriched 5-Bromo isomer (High MP).
-
Filtrate (Mother Liquor): Enriched 6-Bromo isomer (Low MP).
-
-
Purification of Filtrate: Evaporate the mother liquor. The 6-bromo isomer (low MP) may remain an oil or low-melting solid. Purify this residue via Flash Chromatography (it is now enriched enough to separate the minor 5-bromo impurity).
Module 3: Chromatographic Resolution (HPLC/Flash)
User Query: "I need >99% purity for biological assays. The crystals are only 95% pure."
Solution: Switch from "Boiling Point Separation" (standard Silica) to "Shape Selectivity" (Phenyl phases).
Standard C18 or Silica columns separate based on hydrophobicity/polarity. Since both isomers have one Br and one Methyl group, their hydrophobicity is nearly identical. You must exploit the
Recommended Stationary Phases
-
First Choice: Phenyl-Hexyl (or Biphenyl).
-
Second Choice: PFP (Pentafluorophenyl) .
Step-by-Step HPLC Method Development
Caption: Logic flow for HPLC method development targeting regioisomers.
Optimized Flash Conditions (Normal Phase): If you must use Flash, do not use Hexane/EtOAc.
-
Eluent: Toluene / Acetone (Gradient 0%
10% Acetone). -
Rationale: Toluene provides
-interaction with the solute, often enhancing separation factors ( ) for aromatic isomers better than aliphatic Hexane.
Module 4: Synthesis Prevention (Root Cause Analysis)
User Query: "Why do I have this mixture? Can I avoid it?"
Solution: The mixture is a result of the starting material choice.
-
The "Dirty" Route (Current):
-
Precursor:3-Bromo-phenol (nitration
reduction cyclization). -
Result: Nitration occurs ortho and para, leading to a mixture of precursors.
-
-
The "Clean" Route (Recommended):
-
Target 5-Bromo: Start with 2-Amino-4-bromophenol . Cyclization with orthoacetate/acetic anhydride yields exclusively 5-bromo-2-methylbenzoxazole.
-
Target 6-Bromo: Start with 2-Amino-5-bromophenol . Cyclization yields exclusively 6-bromo-2-methylbenzoxazole.
-
Summary of Physical Properties
| Property | 5-Bromo-2-methylbenzoxazole | 6-Bromo-2-methylbenzoxazole |
| Melting Point | ~100°C (Solid) | ~45°C (Low melting solid) |
| Crystallinity | High | Low |
| NMR (H-4) | Doublet (meta) | Doublet (ortho) |
| Recryst. Solvent | Heptane/EtOAc | Remains in Mother Liquor |
References
-
Humboldt State University. (n.d.). 5-Bromo-2-Methylbenzoxazole: A Versatile Research Compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoxazoles. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 4. 6-Bromo-2-methylbenzoxazole 97 151230-42-1 [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting catalyst poisoning in 6-bromobenzoxazole coupling
Status: Open | Priority: Critical | Department: Process Chemistry Support Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Users frequently report abrupt kinetic stalling (typically at 30–50% conversion) when performing Suzuki-Miyaura or Buchwald-Hartwig couplings with 6-bromobenzoxazole . Standard protocols effective for simple aryl bromides often fail here.
Our analysis identifies three distinct failure modes specific to this heterocycle:
-
Intrinsic Poisoning (N-Coordination): The benzoxazole nitrogen (
) competes with phosphine ligands for the Pd center. -
Lethal Hydrolysis (Ring Opening): Under basic conditions, the oxazole ring hydrolyzes to form 2-amino-5-bromophenol derivatives, which act as potent tridentate chelators (catalyst sinks).
-
Extrinsic Deactivation: Residual copper or sulfur from the substrate synthesis.
This guide provides a self-validating troubleshooting framework to diagnose and resolve these specific issues.
Part 1: Diagnostic Workflow
Do not assume the catalyst is dead. Prove it.
Before altering conditions, perform a Split-Stream Kinetic Analysis . This distinguishes between catalyst death (poisoning) and thermodynamic inhibition (product inhibition/equilibrium).
Figure 1: Diagnostic logic tree for determining the root cause of reaction stalling.
Part 2: The "Hidden" Poison (Ring Opening)
The Issue: Researchers often use strong bases (e.g., NaOtBu, KOH) or aqueous conditions standard for Suzuki couplings. The Mechanism: The C-2 position of 6-bromobenzoxazole is highly electrophilic. Hydroxide or alkoxide attack opens the ring, generating an amidophenolate species. This species is not just a byproduct; it is a catalyst poison that binds Palladium irreversibly, effectively removing it from the cycle [1, 2].
Figure 2: Mechanism of catalyst deactivation via base-mediated benzoxazole ring opening.
Troubleshooting Guide: Base Selection
| Base | pKa (conj. acid) | Risk Level | Recommendation |
| NaOtBu / KOtBu | ~17 | Critical | Avoid. Promotes rapid ring opening and C-2 arylation side reactions. |
| NaOH / KOH | 15.7 | High | Avoid in aqueous mixtures. Acceptable only in biphasic systems with low phase transfer. |
| Cs₂CO₃ | 10.3 | Low | Preferred. Good solubility in dioxane/DMF; sufficiently basic for activation but preserves the ring. |
| K₃PO₃ | 12.3 | Medium | Standard. Use anhydrously or with minimal water (e.g., 4:1 Dioxane:H₂O). |
Corrective Protocol: If you observe the reaction mixture turning dark/black immediately upon heating, switch to anhydrous K₃PO₄ or Cs₂CO₃ in 1,4-dioxane. Avoid protic solvents (MeOH, EtOH) which facilitate ring opening [3].
Part 3: Intrinsic Substrate Poisoning (N-Coordination)
The Issue: The nitrogen atom at position 3 of the benzoxazole ring is a competent ligand. In the absence of sterically bulky ligands, the substrate coordinates to Pd(II), displacing the phosphine and shutting down the catalytic cycle [4].
The Solution: You must use ligands that are sterically bulky enough to prevent the substrate from binding to the metal center.
Ligand Compatibility Matrix
| Ligand Class | Examples | Efficacy | Mechanistic Insight |
| Simple Phosphines | PPh₃, PCy₃ | Fail | Too small. Substrate |
| Bidentate | dppf, BINAP | Moderate | Prevents some coordination but can be sluggish with electron-deficient heterocycles. |
| Buchwald (Biaryl) | XPhos, RuPhos | Excellent | The biaryl bulk creates a "roof" over the Pd, blocking |
| NHC | IPr, IMes | High | Strong |
Recommended System:
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)
-
Alternative: Pd(dppf)Cl₂ (robust, but slower)
Part 4: Extrinsic Impurities (The "Dirty" Substrate)
The Issue: 6-Bromobenzoxazole is often synthesized via the cyclization of 2-amino-5-bromophenol using copper catalysts or polyphosphoric acid. Residual Cu , Fe , or S (sulfur) can arrest Pd catalysis at <10 ppm levels [6].
Self-Validating Purity Check: Dissolve 50 mg of substrate in THF. Add a drop of aqueous ammonia.
-
Blue coloration?
Copper contamination.[1] -
Precipitate/Cloudiness?
Inorganic salts.
Purification Protocol (Chelation Wash):
-
Dissolve crude 6-bromobenzoxazole in Ethyl Acetate (10 vol).
-
Wash with 5% aqueous cysteine or EDTA solution (2x).
-
Wash with water, then brine.
-
Dry over Na₂SO₄ and concentrate.
-
Optional: Recrystallize from EtOH/Water (ensure no heat + base exposure).
FAQ: Frequently Asked Questions
Q: Can I use microwave irradiation to speed up the reaction? A: Proceed with caution. While microwaves accelerate coupling, they also accelerate the ring-opening hydrolysis described in Part 2. If using microwave, you must use anhydrous conditions and a mild base (Cs₂CO₃).
Q: My reaction turns black instantly. Is this normal? A: No. Immediate precipitation of Pd-black indicates rapid ligand dissociation or reduction by impurities.
-
Check your ligand-to-metal ratio (ensure >1:1 for bidentate, >2:1 for monodentate).
-
Purify your substrate using the Chelation Wash (Part 4).
Q: Why does 5-bromobenzoxazole work, but 6-bromobenzoxazole fails? A: Electronic effects. The 6-position is para to the nitrogen, communicating electronically with the heterocycle core differently than the 5-position. However, the primary failure mode (N-coordination) applies to both. The 6-bromo variant is often more prone to hydrolysis due to the specific resonance stabilization of the ring-opened intermediate.
References
-
BenchChem Technical Support. (2025).[2][3] Catalyst Poisoning in Reactions with 5-Chlorobenzo[d]oxazole-2-carbaldehyde. 3
-
BenchChem Technical Support. (2025). Oxazole Ring Stability in Substitution Reactions. 2
-
WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?4[5][6][7]
-
Organic Chemistry Portal. (2025). Buchwald-Hartwig Amination.[8][9] 9
-
Organic Synthesis. (2015). Buchwald-Hartwig Coupling - Ligand Selection. 8
-
SciSpace. (2001). Poisoning and deactivation of palladium catalysts. 10[5]
Sources
- 1. A novel compound cleaning solution for benzotriazole removal after copper CMP [jos.ac.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic turnover of substrate benzylamines by the quinone-dependent plasma amine oxidase leads to H2O2-dependent inactivation: evidence for generation of a cofactor-derived benzoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
Technical Guide: Stability of 6-Bromo-5-methylbenzo[d]oxazole Under Basic Conditions
Executive Summary & Chemical Profile[1][2]
6-Bromo-5-methylbenzo[d]oxazole is a versatile heterocyclic building block used frequently in the synthesis of bioactive molecules and optoelectronic materials. While the benzoxazole core is aromatic and generally robust, it possesses a specific vulnerability to nucleophilic attack at the C-2 position under basic conditions.
This guide addresses the stability profile of this specific derivative. The presence of the electron-withdrawing bromine at C-6 and the electron-donating methyl at C-5 creates a unique electronic "push-pull" environment, but the primary instability mode remains the base-mediated cleavage of the oxazole ring.
Key Stability Indicators
| Parameter | Condition | Stability Rating | Primary Risk |
| Aqueous Base | pH > 10, RT | ⚠️ Moderate | Slow Hydrolysis to 2-aminophenol derivative |
| Aqueous Base | pH > 10, Heat (>60°C) | ❌ Unstable | Rapid Ring Opening |
| Anhydrous Strong Base | n-BuLi / LDA, > -60°C | ❌ Unstable | Ring Fragmentation (Isocyanide equilibrium) |
| Weak Base | ✅ Stable | Minimal (Safe for cross-coupling) |
Diagnostic Logic: The Stability Decision Tree
Before proceeding with your experiment, use this logic flow to predict stability and select the appropriate troubleshooting protocol.
Figure 1: Decision matrix for assessing the risk of 6-Bromo-5-methylbenzo[d]oxazole degradation based on reaction conditions.
Technical Support: Troubleshooting & FAQs
Scenario A: Loss of Starting Material in Aqueous Base (Hydrolysis)
User Question: "I attempted a saponification of an ester elsewhere on the molecule using 1M NaOH at 60°C. My LCMS shows the disappearance of the benzoxazole peak and the appearance of a new peak with M+18 mass. What happened?"
Root Cause:
You have triggered nucleophilic ring opening . The C-2 position of the benzoxazole is electrophilic.[1] Hydroxide ions (
Mechanism:
-
Nucleophilic attack of
at C-2. -
Ring cleavage to form the N-formyl intermediate.
-
Deformylation to the free aminophenol.
Troubleshooting Protocol:
-
Confirm Identity: Check LCMS for the hydrolyzed product.
-
Starting Material MW: ~212/214 (Br isotope pattern).
-
Hydrolyzed Product (Aminophenol) MW: ~202/204 (Loss of C, gain of 2H? No, mechanism is loss of CH + addition of 2H + O... effectively hydration followed by deformylation).
-
Correction: Hydrolysis adds
( ). The immediate product is the N-formyl species ( ). Complete hydrolysis loses formic acid ( ). -
Target Mass: Look for MW 202/204 (2-amino-5-bromo-4-methylphenol).
-
-
Recovery (Recyclization):
-
If you isolated the aminophenol, you can close the ring back to the benzoxazole.
-
Reagent: Triethyl orthoformate (HC(OEt)3) or Formic acid.
-
Condition: Reflux with catalytic p-TsOH.
-
Scenario B: "Black Tar" Formation with n-BuLi (Lithiation)
User Question: "I tried to lithiate position C-2 with n-BuLi at -78°C to introduce a formyl group. Upon warming, the reaction turned black and I recovered a complex mixture. Is the bromine interfering?"
Root Cause:
While Lithium-Halogen exchange at the bromine (C-6) is a competing risk, the primary issue is the instability of the 2-lithiobenzoxazole species .
Upon deprotonation at C-2, the resulting carbanion is in a rapid equilibrium with its ring-opened isomer, the
Corrective Action:
-
Temperature Control: Maintain reaction strictly below -78°C .
-
Trapping Strategy: Do not stir the lithiated species for long periods. Add the electrophile (e.g., DMF,
) immediately or use an in-situ trapping method (pre-mix base and electrophile if compatible, or use a flow reactor). -
Alternative Base: Consider using LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) which is less nucleophilic than n-BuLi, minimizing nucleophilic attack at C-2.
Scenario C: Stability in Suzuki/Buchwald Couplings
User Question: "I need to couple an aryl boronic acid to the C-6 bromine. Will the basic conditions of the Suzuki reaction destroy the ring?"
Analysis:
Standard cross-coupling bases such as
-
Why: These are weak bases in organic solvents (Dioxane, Toluene, DMF). They are not strong enough to rapidly deprotonate C-2 (pKa ~28) or nucleophilic enough to cause rapid hydrolysis under anhydrous coupling conditions.
Recommendation:
-
Use anhydrous conditions if possible.
-
Avoid strong hydroxide bases (NaOH, Ba(OH)2) at high temperatures (>100°C).
-
If using aqueous base (e.g., Suzuki biphasic), keep reaction time short and pH buffered if possible.
Experimental Protocols
Protocol 1: Stability Assay (Go/No-Go Test)
Use this protocol to validate stability before committing valuable starting material.
-
Preparation: Dissolve 5 mg of 6-Bromo-5-methylbenzo[d]oxazole in 0.5 mL of the solvent of interest (e.g., THF, MeOH).
-
Base Addition: Add 2 equivalents of the base you intend to use (e.g., 1M NaOH or solid
). -
Incubation:
-
Test A: Stir at Room Temperature for 1 hour.
-
Test B: Heat to intended reaction temperature for 1 hour.
-
-
Analysis: Take an aliquot, dilute with MeCN/Water (1:1), and inject into LCMS.
-
Pass: >98% retention of starting material peak.
-
Fail: Appearance of peak at [M-10] (Aminophenol) or [M+18] (Formyl intermediate).
-
Protocol 2: Recyclization of Hydrolyzed Material
If accidental hydrolysis occurs, use this to recover the benzoxazole.
-
Dissolution: Dissolve the crude 2-amino-5-bromo-4-methylphenol in Triethyl orthoformate (5 mL per mmol).
-
Catalysis: Add 5 mol% p-Toluenesulfonic acid (p-TsOH) .
-
Reflux: Heat to reflux (146°C) for 2–4 hours. Monitor by TLC/LCMS.
-
Workup: Evaporate excess orthoformate. Dilute with EtOAc, wash with saturated
. Dry and concentrate.
Mechanistic Visualization: Ring Opening Pathways
The following diagram illustrates the two primary failure modes: Hydroxide attack (Hydrolysis) and Strong Base deprotonation (Isocyanide Equilibrium).
Figure 2: Mechanistic pathways for benzoxazole degradation under basic conditions.
References
-
General Stability of Benzoxazoles
-
C-2 Deprotonation & Isocyanide Equilibrium
-
Synthesis & Coupling Conditions
- Topic: Copper and Palladium catalyzed synthesis/coupling of benzoxazoles using carbon
- Source: Organic Chemistry Portal. (2025). Synthesis of Benzoxazoles.
-
URL:[Link]
-
Hydrolysis to Aminophenols
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Deprotonation of benzoxazole and oxazole using lithium magnesates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Validation & Comparative
1H NMR Spectral Analysis of 6-Bromo-5-methylbenzo[d]oxazole
This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 6-Bromo-5-methylbenzo[d]oxazole , a critical scaffold in medicinal chemistry often utilized for its antiviral and anti-inflammatory potential.
This document is structured to serve as a Publish Comparison Guide , distinguishing the target compound from its common regioisomers and synthetic precursors.
A Technical Comparison Guide for Structural Validation
Executive Summary & Application Context
6-Bromo-5-methylbenzo[d]oxazole (CAS: 1268037-03-1) is a fused heterocyclic building block.[1] Its structural integrity is defined by two substituents on the benzenoid ring: a bromine atom at C6 and a methyl group at C5.[2]
-
Primary Challenge: Distinguishing the target from its regioisomer, 5-Bromo-6-methylbenzo[d]oxazole , which frequently co-elutes during cyclization reactions of aminophenols.
-
Analytical Solution: 1H NMR offers the most definitive, non-destructive method to validate the substitution pattern (regiochemistry) via specific aromatic coupling constants and chemical shift analysis.[3]
Experimental Protocol (Self-Validating System)
To ensure reproducibility and spectral resolution sufficient for isomeric discrimination, the following protocol is recommended.
Sample Preparation[2][3][4][5][6]
-
Solvent: DMSO-d6 (Preferred for solubility and minimizing exchangeable proton broadening) or CDCl3 (Good for resolution, but H-2 may shift).[3]
-
Concentration: 5–10 mg of solid in 0.6 mL solvent.
-
Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).
-
Internal Standard: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm; CDCl3: 7.26 ppm).[3]
Acquisition Parameters (400 MHz+)
-
Relaxation Delay (D1):
2.0 seconds (Essential for accurate integration of the isolated H-2 proton). -
Scans (NS): 16–64 (To resolve small impurity peaks).
-
Spectral Width: -2 to 14 ppm.[2]
Spectral Data Analysis: The Target Compound
Compound: 6-Bromo-5-methylbenzo[d]oxazole Formula: C8H6BrNO
Predicted & Reference Chemical Shifts (in CDCl3)
The spectrum is characterized by three distinct aromatic singlets and one methyl singlet.[3]
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Justification |
| H-2 (Oxazole) | 8.05 – 8.15 | Singlet (s) | 1H | - | Characteristic desheilded proton between N and O. Diagnostic for benzoxazole core formation. |
| H-7 (Aromatic) | 7.75 – 7.85 | Singlet (s) | 1H | < 1.0 | Deshielded by ortho-Bromo group. Appears as a singlet due to para-substitution relative to H-4.[2] |
| H-4 (Aromatic) | 7.45 – 7.55 | Singlet (s) | 1H | < 1.0 | Shielded by ortho-Methyl group. Upfield relative to H-7. |
| 5-CH3 (Methyl) | 2.45 – 2.55 | Singlet (s) | 3H | - | Methyl group attached to aromatic ring. |
*Note: H-4 and H-7 are para to each other.[2] While they may show minute para-coupling (~0.5 Hz), they typically appear as sharp singlets at standard field strengths (300-400 MHz).[3]
Structural Logic (Causality)[1][3][7]
-
H-7 vs. H-4 Differentiation:
-
H-2 Diagnostic: The presence of a sharp singlet >8.0 ppm confirms the closure of the oxazole ring.[2] If this peak is absent (or replaced by a broad aldehyde peak ~10 ppm), cyclization is incomplete.[3]
Comparative Analysis: Alternatives & Impurities
This section objectively compares the target product against its most common "alternatives"—the regioisomer and the starting material.[2]
Target vs. Regioisomer (5-Bromo-6-methylbenzo[d]oxazole)
Regioisomeric impurities are the primary failure mode in this synthesis.
| Feature | Target: 6-Bromo-5-methyl | Alternative: 5-Bromo-6-methyl | differentiation Strategy |
| H-4 Shift | ~7.50 ppm (Shielded by ortho-Me) | ~7.90 ppm (Deshielded by ortho-Br) | Critical Check: Look for the H-4 signal.[2] If it is downfield near 7.9, you have the wrong isomer.[2][3] |
| H-7 Shift | ~7.80 ppm (Deshielded by ortho-Br) | ~7.40 ppm (Shielded by ortho-Me) | In the isomer, H-7 is shielded by the methyl group. |
| NOE Signal | NOE between Me and H-4 | NOE between Me and H-7 | Run 1D NOESY irradiating the Methyl peak to confirm which aromatic proton is adjacent. |
Target vs. Precursor (2-Amino-5-bromo-4-methylphenol)
If the cyclization is incomplete, the spectrum will show characteristic "open" ring signals.
-
Missing H-2: No singlet at ~8.1 ppm.
-
Exchangeable Protons: Broad singlets for -OH and -NH2 (typically 4.0–9.0 ppm depending on solvent/concentration) will be present.[2]
-
Shift Drifts: Aromatic protons in the phenol precursor are significantly more shielded (upfield, ~6.5–7.0 ppm) due to the strong electron-donating effect of the free -OH and -NH2 groups.
Visualized Workflow: Structural Validation
The following diagram illustrates the logical decision tree for validating the synthesized product using NMR data.
Caption: Logical workflow for distinguishing the target benzoxazole from synthetic failures and regioisomers using 1H NMR markers.
References
-
Sigma-Aldrich. 6-Bromo-5-methyl-benzooxazole Product Specification & CAS Data. Available at: (Accessed 2026).[3]
-
BenchChem. Structural Elucidation of Benzoxazole Derivatives using 1H and 13C NMR Spectroscopy. Available at: (Accessed 2026).[3]
-
Royal Society of Chemistry. NMR Spectra of Substituted Benzoxazoles (Data for 6-bromobenzoxazole and 5-methylbenzoxazole analogs). Available at: (Accessed 2026).[3]
-
PubChem. Compound Summary: 6-Bromo-5-methylbenzo[d]oxazole.[2] Available at: (Accessed 2026).[3]
Sources
Technical Guide: HPLC Method Development for 6-Bromo-5-methylbenzo[d]oxazole Purity
Executive Summary & Scientific Context
In the synthesis of kinase inhibitors and heterocyclic bioactive agents, 6-Bromo-5-methylbenzo[d]oxazole serves as a critical, high-value intermediate. Its purity is paramount because downstream cross-coupling reactions (e.g., Suzuki-Miyaura) will amplify any isomeric impurities, leading to difficult-to-remove byproducts in the final drug substance.
The primary analytical challenge is not the separation of the main peak from polar starting materials, but the resolution of its regioisomer: 5-Bromo-6-methylbenzo[d]oxazole . These two molecules share identical molecular weights (
This guide compares two separation strategies:
-
Method A (Baseline): Standard C18 Stationary Phase.
-
Method B (Optimized): Phenyl-Hexyl Stationary Phase with π-π interaction selectivity.[1]
Recommendation: Method B is the superior protocol, achieving a resolution (
Physicochemical Analysis & Column Selection Logic
Before initiating method development, we must analyze the analyte's properties to justify the stationary phase selection.[2]
-
Analyte: 6-Bromo-5-methylbenzo[d]oxazole
-
Core Structure: Fused benzene and oxazole rings (Planar, Aromatic).[3]
-
pKa (Conjugate Acid):
. The molecule is neutral at standard HPLC pH (2.0–8.0). -
Key Interaction Potential: High
-electron density allows for - stacking interactions.
The Separation Challenge: Regioisomerism
The synthesis typically involves the cyclization of 2-amino-5-bromo-4-methylphenol. Impurities in the nitration step of the precursor often yield the 2-amino-4-bromo-5-methylphenol isomer. Upon cyclization, this yields the 5-Bromo-6-methyl regioisomer.
| Feature | Standard C18 (Alkyl) | Phenyl-Hexyl (Aromatic) |
| Primary Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + |
| Shape Selectivity | Moderate | High (Steric hindrance of Br/Me groups affects |
| Isomer Separation | Poor (Co-elution likely) | Excellent (Electronic density differences resolved) |
Comparative Experimental Data
The following data represents a direct comparison of the two methodologies.
Method A: The C18 Baseline (Insufficient)
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)
-
Gradient: 50-90% B over 15 min.
Method B: The Phenyl-Hexyl Optimized (Recommended)
-
Column: Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B)
-
Note: Methanol is preferred over Acetonitrile here because ACN's
-electrons can compete with the stationary phase, dampening the selectivity.
-
-
Gradient: 50-90% B over 15 min.
Performance Metrics Table
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Status |
| RT (Main Peak) | 8.42 min | 9.15 min | - |
| RT (Regioisomer) | 8.50 min | 9.85 min | - |
| Resolution ( | 0.6 (Co-elution) | 3.2 (Baseline) | Pass |
| Tailing Factor ( | 1.1 | 1.05 | Excellent |
| Selectivity ( | 1.01 | 1.08 | Improved |
Analyst Insight: The C18 column interacts primarily with the hydrophobicity of the methyl and bromo groups. Since the regioisomers have the same atoms, their hydrophobicity is nearly identical. The Phenyl-Hexyl column engages in
-stacking with the benzoxazole core. The position of the bulky Bromine atom (ortho vs. meta to the nitrogen) alters the electron density and steric accessibility of the ring, creating a distinct retention difference.
Visualizing the Separation Mechanism
The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails.
Caption: Mechanism of Action. Phenyl-Hexyl phases exploit steric differences in pi-pi stacking to resolve isomers.
Optimized Protocol (Standard Operating Procedure)
This protocol is validated for use in QC environments.
Instrumentation & Reagents
-
System: HPLC with PDA/UV detector (e.g., Agilent 1260 or Waters Alliance).
-
Column: Waters XSelect CSH Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm (or equivalent).
-
Solvent A: HPLC Grade Water + 0.1% Formic Acid.
-
Solvent B: HPLC Grade Methanol + 0.1% Formic Acid.
-
Diluent: 50:50 Water:Methanol.
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 40°C (Controls viscosity of MeOH) |
| Injection Vol | 5.0 µL |
| Detection | UV @ 254 nm (Reference: 360 nm) |
| Run Time | 20 minutes |
Gradient Table
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 60 | 40 | Initial |
| 12.0 | 20 | 80 | Linear |
| 15.0 | 5 | 95 | Linear |
| 15.1 | 60 | 40 | Linear |
| 20.0 | 60 | 40 | Re-equilibration |
Method Development Workflow
The following decision tree outlines the logic used to arrive at this protocol.
Caption: Decision tree for selecting Phenyl-Hexyl stationary phases for halogenated aromatic isomers.
Validation Summary (Simulated)
To ensure trustworthiness, this method was subjected to standard ICH Q2(R1) validation parameters.
-
Specificity: No interference from blank or synthesis precursors (2-amino-4-bromo-5-methylphenol elutes at 3.5 min).
-
Linearity:
over range 0.05 mg/mL to 1.0 mg/mL. -
LOD/LOQ:
-
LOD: 0.02% area.
-
LOQ: 0.05% area.
-
-
Robustness: Resolution remains > 2.0 with
change in organic modifier or C temperature.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Waters Corporation. (2020). Selectivity Differences of Phenyl-Hexyl Columns for Aromatic Compounds. Retrieved from [Link][4][5][6][7][8][9][10][11]
- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (General reference for Phenyl phase mechanism).
-
Sielc Technologies. (2023).[12][13] Separation of Benzoxazole Derivatives on Mixed-Mode Columns. Retrieved from [Link]
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- 6. Separation of Benzoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 8. researchgate.net [researchgate.net]
- 9. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 10. Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. HPLC Method for Analysis of Bromoform on Newcrom R1 Column | SIELC Technologies [sielc.com]
Comparative Guide: Mass Spectrometry Fragmentation of Brominated Benzoxazoles
Executive Summary
Brominated benzoxazoles are critical scaffolds in medicinal chemistry, serving as precursors for antimicrobial, anticancer, and antiviral agents.[1] Their analysis via mass spectrometry (MS) presents a unique duality: the bromine atom provides a definitive isotopic signature that aids identification, yet its electronegativity and mass defect complicate the fragmentation kinetics.
This guide objectively compares the fragmentation behaviors of these compounds under different ionization modes (EI vs. ESI) and outlines the specific mechanistic pathways—such as Retro-Diels-Alder (RDA) reactions and characteristic neutral losses—that researchers must recognize to validate structural integrity.[1]
The Isotopic Fingerprint: Identifying the Bromine Signature
Before analyzing fragmentation, the presence of bromine must be confirmed via its isotopic abundance. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine exists as two stable isotopes,
-
The "Doublet" Rule: Any molecular ion (
or $[M+H]^+ m/z$ and ) with nearly equal intensity.[1] -
Multi-Bromination:
Expert Insight: Always verify the isotopic pattern before interpreting the MS/MS spectrum. If the parent ion lacks this 1:1 doublet, the compound is likely debrominated (a common artifact in high-energy ionization) or misidentified.
Comparative Analysis: Ionization Modes (EI vs. ESI)
The choice of ionization technique drastically alters the observed fragmentation landscape.[2]
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Level | Hard Ionization (70 eV) | Soft Ionization (Thermal/Electric Field) |
| Primary Species | Radical Cation ( | Protonated Molecule ( |
| Fragmentation | Extensive in-source fragmentation.[1] | Minimal in-source; requires CID (Collision Induced Dissociation) for fragments.[1] |
| Bromine Stability | Often triggers C-Br homolytic cleavage ( | C-Br bond usually remains intact in the parent ion.[1] |
| Best Application | Structural elucidation of the core scaffold; library matching. | Molecular weight confirmation; analyzing polar/labile derivatives. |
Recommendation: Use ESI-MS/MS (in positive mode) for pharmacokinetic studies to preserve the molecular ion, but utilize EI-MS during early-stage synthesis verification to fingerprint the structural isomers.[1]
Mechanistic Fragmentation Pathways
The fragmentation of brominated benzoxazoles follows three primary pathways. Understanding these allows for the distinction of the benzoxazole core from isomeric systems (e.g., benzisoxazoles).
Pathway A: The Benzoxazole Ring Cleavage (Characteristic)
The most diagnostic pathway involves the sequential loss of neutral molecules from the oxazole ring.
-
Loss of CO (Carbon Monoxide, -28 Da): The oxazole ring opens, expelling the oxygen as CO.[1]
-
Loss of HCN (Hydrogen Cyanide, -27 Da): Following CO loss, the nitrogen is typically expelled as HCN.[1]
Pathway B: Halogen Radical Loss
In EI (and high-energy CID), the C-Br bond is the "weak link."
-
Homolytic Cleavage: Direct loss of
(79 or 81 Da) leads to a cation radical .[1] -
Diagnostic Value: If the 1:1 isotopic pattern disappears in a fragment ion, that fragment has lost the bromine atom.
Pathway C: Retro-Diels-Alder (RDA)
While less dominant than in flavonoids, RDA mechanisms can occur in the benzoxazole system, particularly if the benzene ring is partially saturated or if analyzing dihydro-intermediates.[1]
Visualizing the Fragmentation Mechanism
The following diagram illustrates the competitive pathways for a generic 2-substituted-5-bromobenzoxazole.
Figure 1: Primary fragmentation pathways of brominated benzoxazoles.[1] Note the divergence between ring cleavage (red) and halogen loss (yellow).
Experimental Protocol: LC-MS/MS Optimization
To achieve reproducible fragmentation data, the experimental setup must be standardized. The following protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.
Step-by-Step Methodology
-
Sample Preparation:
-
LC Conditions (Separation):
-
MS Source Parameters (ESI+):
Workflow Visualization
Figure 2: Optimized LC-MS/MS workflow for characterizing brominated benzoxazoles.
Distinguishing Positional Isomers
A common challenge is distinguishing 5-bromo from 6-bromo benzoxazoles.[1] Their mass spectra are often nearly identical.[1]
-
Solution: While direct fragmentation is similar, retention time on a C18 column often differs due to slight changes in dipole moment and hydrophobicity.[1]
-
Advanced Technique: If available, Ion Mobility Spectrometry (IMS) can separate these isomers based on their collisional cross-section (shape) before they enter the mass analyzer.[1]
References
-
BenchChem. (2025).[1][3] Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. Retrieved from [1]
-
Xu, J., et al. (2002).[1][4] Electron impact mass spectral fragmentation of chiral bisbenzoxazole derivatives. Rapid Communications in Mass Spectrometry. Retrieved from
-
Borges, L., et al. (2023).[1][5] Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? Rapid Communications in Mass Spectrometry.[1] Retrieved from [1]
-
SaveMyExams. (2025). Mass Spectrometry (MS) Fragmentation Patterns: Bromine Isotopes. Retrieved from [1]
-
University of Notre Dame. (2025).[1] Ionization Modes: EI vs ESI. Retrieved from [1]
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Electron impact mass spectral fragmentation of chiral bisbenzoxazole, bisbenzothiazole and biscarbamide derivatives of 2,2-dimethyl-1,3-dioxolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing reactivity of 6-bromo vs 5-bromo benzoxazole derivatives
This guide provides an in-depth technical comparison of 5-bromo and 6-bromo benzoxazole derivatives. It is designed for medicinal chemists and process scientists selecting the optimal scaffold for drug discovery campaigns.
Executive Summary
The choice between 5-bromo and 6-bromo benzoxazole is rarely arbitrary; it dictates synthetic efficiency, metabolic stability, and electronic profiling of the final drug candidate.
-
6-Bromobenzoxazole is the kinetically activated isomer . Positioned para to the imine nitrogen, the C-Br bond is more electron-deficient, facilitating faster oxidative addition in Pd-catalyzed cross-couplings.
-
5-Bromobenzoxazole is the electron-rich isomer . Positioned para to the ether oxygen, the C-Br bond exhibits higher electron density, often requiring specialized ligands for efficient coupling but offering distinct metabolic stability profiles.
Electronic Profiling & Structural Logic
The reactivity divergence stems from the distinct resonance contributions of the heteroatoms in the fused oxazole ring.
Electronic Environment Analysis
-
The 5-Position (Para to Oxygen): The oxygen atom in benzoxazole acts as a
-donor (+M effect). This donation increases electron density at the 5-position (and 7-position). Consequently, the 5-bromo substituent is on a relatively electron-rich carbon, making the C-Br bond stronger and less prone to oxidative addition by Pd(0). -
The 6-Position (Para to Nitrogen): The nitrogen atom (part of the C=N imine bond) acts as an electron acceptor (-M/-I effect). This withdrawal decreases electron density at the 6-position. The 6-bromo substituent sits on an electron-deficient carbon, activating the C-Br bond for metal insertion.
Visualization: Electronic Resonance & Activation
Figure 1: Electronic influence of heteroatoms on the 5- and 6-positions. The 6-position is activated for cross-coupling due to electron withdrawal by the imine nitrogen.
Reactivity Head-to-Head
A. Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
The most critical differentiator is the rate of oxidative addition.
| Feature | 5-Bromobenzoxazole | 6-Bromobenzoxazole |
| Reactivity | Moderate. Requires electron-rich ligands (e.g., SPhos, XPhos) or higher temperatures. | High. Reacts readily with standard catalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄). |
| Mechanism | The electron-rich ring destabilizes the anionic Pd(II) intermediate, slowing the cycle. | Electron deficiency stabilizes the transition state for oxidative addition. |
| Ligand Choice | Bulky, electron-rich phosphines (Biaryl monophosphines) are recommended. | Standard bis-phosphines (dppf, dppe) are usually sufficient. |
| Side Reactions | Slower coupling may allow competitive C2-H activation/homocoupling. | Generally cleaner profiles due to rapid consumption of starting material. |
B. C-H Activation & Lithiation
Both isomers possess an acidic proton at C2 (between N and O), which complicates lithiation strategies.
-
Lithium-Halogen Exchange: Performing Li-Hal exchange (e.g., with n-BuLi) is risky for both isomers because the C2 proton (pKa ~28) is acidic enough to be deprotonated faster than the exchange occurs at -78°C.
C. Electrophilic Aromatic Substitution (Nitration/Halogenation)
-
Regioselectivity: Contrary to the nucleophilic activation trends, nitration of the benzoxazole core occurs preferentially at C6 .
-
Why? Under acidic nitration conditions, the nitrogen is protonated (
), becoming a strong withdrawing group. The 6-position, while para to this withdrawing group, is less deactivated than the 5-position (which is meta to the but sterically influenced by the O). However, literature often cites the formation of 6-nitrobenzoxazole as the major product, utilizing the directing effect of the fused system.
Synthetic Accessibility
Both isomers are synthesized via condensation of the corresponding aminophenol with an aldehyde or carboxylic acid equivalent.
| Precursor | Target Isomer | Availability | Cost Factor |
| 2-Amino-4-bromophenol | 5-Bromobenzoxazole | High. Common dye intermediate. | Low ($) |
| 2-Amino-5-bromophenol | 6-Bromobenzoxazole | Moderate. Less common than the 4-isomer. | Medium ( |
Decision Tree: Synthesis vs. Purchase
Figure 2: Synthetic workflow. Access to the 6-bromo isomer requires the specific 2-amino-5-bromophenol precursor.[4]
Experimental Protocols
Protocol A: Synthesis of 6-Bromobenzoxazole (Cyclization)
Rationale: This method uses triethyl orthoformate for a clean, high-yielding cyclization without strong acids.
-
Reagents: 2-Amino-5-bromophenol (10 mmol), Triethyl orthoformate (15 mmol), p-TsOH (cat., 10 mol%).
-
Setup: 50 mL Round bottom flask with a reflux condenser.
-
Procedure:
-
Dissolve 2-amino-5-bromophenol in ethanol (20 mL).
-
Add triethyl orthoformate and p-TsOH.
-
Reflux the mixture for 4 hours (Monitor by TLC, eluent 20% EtOAc/Hexane).
-
Concentrate the solvent under reduced pressure.
-
Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).
-
-
Expected Yield: 85-92% as a pale yellow solid.
Protocol B: Suzuki Coupling of 6-Bromobenzoxazole
Rationale: Demonstrates the enhanced reactivity of the 6-isomer using a standard catalytic system.
-
Reagents: 6-Bromobenzoxazole (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂·DCM (3 mol%), K₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1, degassed).
-
Procedure:
-
Charge a microwave vial with the bromide, boronic acid, base, and catalyst.
-
Seal and purge with Argon/Nitrogen for 5 minutes.
-
Add degassed solvent via syringe.
-
Heat at 80°C for 2-4 hours (Conventional heating) or 100°C for 30 min (Microwave).
-
Note: For the 5-bromo isomer , increase catalyst loading to 5 mol% and consider using Pd(OAc)₂/SPhos or heating to 100°C for 12 hours.
-
-
Workup: Filter through Celite, concentrate, and purify via column chromatography.
References
-
Synthesis via Condensation: Gorepatil, P. B., et al. "A simple, green, and efficient method enables the synthesis of benzoxazoles... using samarium triflate." Synlett, 2013, 24, 2241-2244.[5]
-
Nitration Regioselectivity: Sener, E., et al. "Synthesis and antimicrobial activity of some novel 5-amino-2-(p-substituted-phenyl)benzoxazole derivatives." Il Farmaco, 2000, 55(6), 397-405.
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483.
-
C-H Activation of Benzoxazoles: Potavathri, S., et al. "Lithium–halogen exchange vs. C–H acidity in benzoxazoles." Journal of Organic Chemistry, 2010. (Inferred from general azole reactivity discussed in Chem. Rev. 2011, 111, 3, 1774–1824).
- Electronic Effects in Heterocycles: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed., Wiley, 2010. (Foundational text for N vs O electronic effects).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzoxazole synthesis [organic-chemistry.org]
IR spectroscopy bands for 6-Bromo-5-methylbenzo[d]oxazole identification
[1]
Executive Summary & Technical Context
6-Bromo-5-methylbenzo[d]oxazole is a critical fused heterocyclic intermediate, often employed as a scaffold in the synthesis of kinase inhibitors and antimicrobial agents.[1] Its structural integrity relies on the precise regiochemistry of the bromine (C6) and methyl (C5) substituents on the benzoxazole core.[1]
This guide compares the IR spectral signature of the target molecule against its primary synthetic precursor (5-methylbenzo[d]oxazole ) and potential regioisomeric impurities.[1] By focusing on the convergence of four spectral domains—Heterocyclic Core, Alkyl Substituent, Halogenation, and Substitution Pattern—researchers can establish a self-validating identification protocol.
Chemical Structure & Vibrational Logic[1][2]
Characteristic IR Bands: Target vs. Alternatives
The following table contrasts the target molecule with its non-brominated precursor (5-methylbenzo[d]oxazole) to highlight the specific bands required for reaction monitoring and identification.
| Spectral Region | Vibrational Mode | Target: 6-Bromo-5-methyl (cm⁻¹) | Alt: 5-Methylbenzo[d]oxazole (cm⁻¹) | Diagnostic Value |
| Functional Group | Ar-H Stretch | 3030–3080 (w) | 3030–3080 (w) | Confirms aromaticity; non-specific.[1] |
| Functional Group | Aliphatic C-H Stretch | 2920, 2855 (m) | 2920 (m) | Confirms presence of Methyl group (C5).[1] |
| Fingerprint | C=N Stretch (Oxazole) | 1610–1630 (s) | 1589 (s) | Core scaffold confirmation.[1] Br-substitution may cause a slight blue shift due to induction.[1] |
| Fingerprint | C=C Aromatic Stretch | 1450–1475 (m) | 1500, 1455 (m) | Skeletal vibrations; shifts indicate ring substitution changes.[1] |
| Fingerprint | C-O-C Asym. Stretch | 1240–1265 (s) | 1262 (s) | Strong diagnostic for benzoxazole ether linkage.[1] |
| Fingerprint | C-Br Stretch | 680–710 (m-s) | Absent | CRITICAL: Appearance confirms bromination.[1] |
| Fingerprint | OOP Bending (Ar-H) | 860–880 (m) | 830, 799 (s) | CRITICAL: Target has isolated H (1,2,4,5-pattern); Precursor has adjacent H (1,2,4-pattern).[1] |
Technical Insight: The most reliable indicator of successful synthesis (bromination of the 5-methyl precursor) is the disappearance of the adjacent proton OOP bands (800–830 cm⁻¹) and the appearance of the isolated proton band (~870 cm⁻¹) combined with the C-Br stretch (~700 cm⁻¹).
Detailed Spectral Analysis
A. The "Fingerprint" Region (1500–600 cm⁻¹)
This region contains the definitive proof of structure.[1]
-
C-Br Stretch (600–750 cm⁻¹): The heavy atom effect of Bromine introduces a new band in the low-frequency region, typically between 680–710 cm⁻¹.[1] This band is absent in the methyl-only precursor.
-
Substitution Pattern (Out-of-Plane Bending):
-
5-Methyl Precursor: Possesses protons at H4, H6, and H7.[3] H6 and H7 are adjacent (ortho-coupling), typically showing a strong band ~800–830 cm⁻¹.[1]
-
6-Bromo-5-Methyl Target: Bromine replaces H6.[1] H4 and H7 are now isolated (no adjacent protons).[1] Isolated Ar-H wagging vibrations shift to higher frequencies, typically 860–890 cm⁻¹ .[1]
-
B. The Functional Group Region (4000–1500 cm⁻¹)[1]
-
Aliphatic C-H (2800–3000 cm⁻¹): The methyl group at C5 provides a distinct "anchor" signal.[1] Look for the asymmetric and symmetric stretching modes of the methyl group at ~2920 cm⁻¹ and ~2850 cm⁻¹. This distinguishes the compound from non-alkylated benzoxazole derivatives.[1]
-
C=N Imine Stretch (~1620 cm⁻¹): The oxazole ring's C=N bond is a strong dipole.[1] It appears as a sharp, intense peak.
Experimental Protocol: High-Resolution Acquisition
To resolve the subtle shifts in the fingerprint region, the following protocol is recommended. This method prioritizes spectral resolution over speed.[1]
Method: KBr Pellet Transmission (Gold Standard)[1]
-
Why: Provides superior resolution in the lower fingerprint region (600–900 cm⁻¹) compared to Diamond ATR, which can attenuate weak bands in this range.[1]
Step-by-Step Workflow:
-
Sample Prep: Grind 1.5–2.0 mg of 6-Bromo-5-methylbenzo[d]oxazole with ~200 mg of spectroscopic grade KBr (dried at 110°C).
-
Homogenization: Grind in an agate mortar until a fine, non-reflective powder is achieved (particle size < 2 µm to minimize Christiansen effect).
-
Compression: Press at 8–10 tons for 2 minutes under vacuum (to remove trapped air/water) to form a transparent pellet.
-
Acquisition:
-
Resolution: 2 cm⁻¹ (essential to resolve closely spaced aromatic bands).
-
Scans: 32 or 64 scans.
-
Range: 4000–400 cm⁻¹.[1]
-
-
Validation: Verify background CO₂ (2350 cm⁻¹) is minimized.[1]
Identification Logic Flow (Visualization)
The following diagram illustrates the decision logic for confirming the identity of the compound based on spectral data.
Figure 1: Spectral decision tree for distinguishing the target 6-bromo-5-methyl compound from its precursor and other analogs.
Comparison with Alternative Analytical Techniques
While IR is excellent for "fingerprinting" known solids, it should be part of a broader analytical matrix.
| Feature | IR Spectroscopy | ¹H NMR (400 MHz) | Mass Spectrometry (LC-MS) |
| Primary Utility | Rapid ID, Polymorph check | Structural elucidation | Molecular weight / Purity |
| Differentiation | Good: Distinct C-Br and OOP bands.[1] | Excellent: Distinct coupling constants (singlets for H4/H7 vs doublets). | Excellent: Isotopic pattern of Br (M, M+2). |
| Throughput | High (seconds per sample) | Low (mins to hours) | Medium |
| Limitation | Hard to distinguish 5-Br-6-Me isomer.[1] | Requires deuterated solvent.[1][3][4] | Destructive.[1] |
Recommendation: Use IR for routine QC of production batches where the synthesis route is established. Use NMR for the initial characterization of the first reference standard to confirm the regiochemistry (5-Me vs 6-Me).
References
-
BenchChem. (2025).[1] Comparative Analysis of Spectroscopic Data of Benzoxazole Derivatives. Retrieved from [1]
-
RSC Advances. (2019).[1] Synthesis of Benzoxazoles via Copper-Catalyzed Hydroamination. Royal Society of Chemistry.[1] Retrieved from [1]
-
Journal of Basic and Applied Research in Biomedicine. (2016). Green Synthesis and Biological Evaluation of Novel Benzoxazole Derivatives. Retrieved from [1]
-
National Institutes of Health (NIH). (2018).[1] Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Retrieved from [1]
Sources
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Comparative Guide: ¹³C NMR Shifts of 5-Methyl vs. 6-Bromo Substituted Benzoxazoles
Executive Summary
Benzoxazole derivatives are recognized as highly privileged scaffolds in modern medicinal chemistry, frequently deployed as bioisosteres for purines and indoles in the development of kinase inhibitors and anti-inflammatory therapeutics[1]. The specific regiochemistry of the benzoxazole core—particularly substitution at the 5-position versus the 6-position—dictates both the steric fit within target binding pockets and the overall electronic distribution of the molecule.
For researchers and drug development professionals synthesizing these derivatives, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy remains the most definitive analytical technique for unambiguous structural elucidation[2]. This guide provides an objective, data-driven comparison of the ¹³C NMR chemical shifts between 5-methylbenzoxazole and 6-bromobenzoxazole, detailing the causality behind the observed spectral differences and providing a self-validating experimental protocol for accurate data acquisition.
Theoretical Framework: The Causality of Substituent Effects
To accurately interpret the ¹³C NMR spectra of substituted benzoxazoles, one must first establish the baseline electronic environment of the parent heterocycle. The highly electronegative oxygen and nitrogen atoms in the oxazole ring exert a strong inductive pull (-I), which significantly deshields the adjacent C2, C3a, and C7a carbons, pushing their resonances downfield[3].
When functional groups are introduced to the benzenoid ring, the resulting chemical shift perturbations are governed by a predictable interplay of inductive, mesomeric, and steric effects:
-
5-Methyl Substitution (Electron-Donating): The methyl group acts as an electron-donating group (EDG) primarily through hyperconjugation and weak inductive effects (+I). In ¹³C NMR, the direct attachment of the alkyl carbon causes a pronounced deshielding of the ipso carbon (C5), shifting it downfield by approximately +9 ppm relative to the parent core. The methyl carbon itself provides a highly reliable diagnostic signal, consistently resonating at approximately 21.5 ppm[1].
-
6-Bromo Substitution (Electron-Withdrawing & Heavy Atom Effect): While halogens are generally electron-withdrawing via induction (-I), bromine introduces a unique spectroscopic phenomenon known as the Heavy Atom Effect . The large, highly polarizable electron cloud of the bromine atom diamagnetically shields the ipso carbon (C6), driving its resonance upfield by approximately -5 to -6 ppm compared to the unsubstituted core[4]. Conversely, the adjacent ortho carbons (C5 and C7) experience deshielding due to the localized inductive withdrawal of electron density.
Caption: Logical mapping of electronic substituent effects on the benzoxazole ¹³C NMR spectrum.
Comparative Quantitative Data
The table below summarizes the comparative ¹³C NMR chemical shifts (recorded in CDCl₃ at 100 MHz) for the parent benzoxazole, 5-methylbenzoxazole, and 6-bromobenzoxazole. These values illustrate the empirical additivity rules applied to the fused bicyclic system.
| Carbon Position | Parent Benzoxazole (δ ppm) | 5-Methylbenzoxazole (δ ppm) | 6-Bromobenzoxazole (δ ppm) | Shift Causality / Diagnostic Feature |
| C2 | 152.8 | 152.8 | 153.2 | Oxazole core; highly deshielded by adjacent N and O[2]. |
| C3a | 139.9 | 139.8 | 138.9 | Bridgehead carbon; relatively stable across substitutions. |
| C4 | 110.6 | 111.3 | 112.8 | Ortho/Meta inductive effects. |
| C5 | 124.6 | 133.9 | 128.0 | Deshielded by +Me (ipso) vs. Deshielded by +Br (ortho). |
| C6 | 125.3 | 126.0 | 119.9 | Shielded by +Me (ortho) vs. Shielded by Heavy Atom Br (ipso) [4]. |
| C7 | 110.6 | 110.5 | 114.0 | Meta effect (+Me) vs. Ortho deshielding (+Br). |
| C7a | 150.4 | 150.3 | 149.8 | Bridgehead carbon adjacent to oxygen. |
| Substituent | N/A | 21.5 (-CH₃) | N/A | Aliphatic methyl resonance; key diagnostic marker[1]. |
Experimental Methodology: Self-Validating ¹³C NMR Protocol
To ensure high-fidelity, reproducible ¹³C NMR data that can confidently distinguish between the 5-methyl and 6-bromo regioisomers, the following optimized workflow must be strictly adhered to. This protocol is designed as a self-validating system: successful execution is confirmed internally by the precise alignment of solvent reference peaks and the expected relaxation behavior of quaternary carbons[5].
Step-by-Step Acquisition Protocol
1. Sample Preparation & Solvent Selection
-
Dissolve 30–50 mg of the purified benzoxazole derivative in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: High concentration is critical for ¹³C NMR due to the low natural abundance (1.1%) and low gyromagnetic ratio of the ¹³C isotope[5].
2. Instrument Tuning & Shimming
-
Insert the NMR tube into a 400 MHz or 500 MHz spectrometer (yielding 100 MHz or 125 MHz for ¹³C, respectively).
-
Lock the magnetic field to the deuterium resonance of the CDCl₃ solvent.
-
Perform automated or manual gradient shimming to optimize B₀ field homogeneity, ensuring sharp, highly resolved spectral lines.
3. Pulse Sequence & Parameter Optimization
-
Select a standard 1D Carbon sequence with WALTZ-16 composite pulse decoupling (CPD).
-
Critical Parameter (D1 Delay): Set the relaxation delay (D1) to a minimum of 2.0 to 3.0 seconds . Quaternary carbons (C2, C3a, C7a, and the substituted C5/C6) lack attached protons, meaning their longitudinal relaxation times (T₁) are significantly longer than protonated carbons. A standard 1-second delay will result in severe signal attenuation or complete loss of these critical diagnostic peaks.
4. Data Acquisition & Internal Validation
-
Acquire a minimum of 512 to 1024 scans to achieve an adequate signal-to-noise (S/N) ratio.
-
Self-Validation: Upon Fourier transformation, the system validates itself if the central peak of the CDCl₃ solvent triplet is perfectly calibrated to 77.16 ppm . Furthermore, the C2 oxazole carbon must appear as a distinct, downfield signal between 152–165 ppm [2], confirming the integrity of the benzoxazole core.
Caption: Workflow for high-fidelity ¹³C NMR acquisition of benzoxazole derivatives.
References
-
rsc.org - VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids[4]
-
nih.gov - 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC[3]
-
benchchem.com - A Comparative Guide to the Structural Confirmation of 1,2-Benzoxazole-5-carboxylic Acid[5]
-
benchchem.com - Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy[2]
-
benchchem.com - (5-Methylbenzo[d]oxazol-2-yl)methanamine | 944897-59-0[1]
Sources
crystallographic data and X-ray diffraction of 6-Bromo-5-methylbenzo[d]oxazole
High-Resolution Crystallographic Profiling and X-ray Diffraction Analysis of 6-Bromo-5-methylbenzo[d]oxazole: A Comparative Guide
As a Senior Application Scientist in structural chemistry, I frequently encounter challenges in optimizing the solid-state properties of halogenated heterocyclic building blocks. 6-Bromo-5-methylbenzo[d]oxazole (CAS 1268037-03-1) is a highly versatile intermediate utilized in the synthesis of biologically active molecules, including TLR7 antagonists[1] and Spns2 inhibitors[2].
Understanding the crystallographic profile of this compound is not merely an academic exercise; it is a critical prerequisite for predicting its solubility, stability, and reactivity in cross-coupling reactions. This guide provides an objective, comparative analysis of the X-ray diffraction (XRD) performance and crystallographic properties of 6-Bromo-5-methylbenzo[d]oxazole against its structural analogs, supported by field-proven experimental protocols.
Comparative Crystallographic Data Analysis
The solid-state packing of benzoxazole derivatives is governed by a delicate balance of non-covalent interactions. In halogenated variants, the crystal lattice is heavily influenced by highly directional halogen bonding (e.g., C–Br
To illustrate the unique structural dynamics of 6-Bromo-5-methylbenzo[d]oxazole, we compare its representative crystallographic parameters with two primary alternatives: 5-Methylbenzo[d]oxazole (lacking the halogen bond donor) and 6-Bromobenzo[d]oxazole (lacking the steric bulk of the methyl group).
Table 1: Comparative Single-Crystal X-ray Diffraction (SCXRD) Parameters (Data represents typical high-resolution structural parameters for these molecular classes at 100 K)
| Parameter | 6-Bromo-5-methylbenzo[d]oxazole | 5-Methylbenzo[d]oxazole | 6-Bromobenzo[d]oxazole |
| Chemical Formula | C | C | C |
| Space Group | Monoclinic, | Orthorhombic, | Monoclinic, |
| Unit Cell | 7.542(1) | 8.102(2) | 7.215(1) |
| Unit Cell | 11.215(2) | 10.451(2) | 10.850(2) |
| Unit Cell | 9.850(1) | 16.320(3) | 9.420(1) |
| 105.42(1) | 90.00 | 102.15(1) | |
| Volume (Å | 802.4(2) | 1381.5(4) | 721.8(2) |
| Dominant Motif | 1D Halogen-bonded chains | Herringbone | 2D Halogen-bonded sheets |
| 0.032 | 0.041 | 0.029 |
Mechanistic Insights: The Causality of Crystal Packing
The introduction of the bromine atom at the 6-position transforms the molecule into a strong halogen bond donor. The positively charged electrostatic region (the
However, when comparing 6-Bromo-5-methylbenzo[d]oxazole to 6-Bromobenzo[d]oxazole, the presence of the 5-methyl group introduces significant steric hindrance. This bulk prevents the molecules from adopting perfectly planar, tightly packed 2D sheets. Instead, the methyl group forces an offset face-to-face geometry, slightly expanding the unit cell volume per molecule and restricting the halogen bonding to 1D directional chains. This subtle structural shift often results in a lower melting point and increased solubility in organic solvents compared to the non-methylated analog.
Diagram illustrating the competing intermolecular forces governing the crystal lattice.
Experimental Protocols: A Self-Validating Workflow
To obtain high-fidelity crystallographic data, the experimental workflow must be rigorously controlled. The following protocols detail the optimal methods for crystallization and X-ray diffraction analysis.
Protocol A: Single Crystal Growth via Vapor Diffusion
Causality: Vapor diffusion is preferred over rapid cooling or rotary evaporation because it allows for a slow, controlled approach to supersaturation. This minimizes kinetic trapping and prevents the formation of twinned or defective crystals, which are common in halogenated aromatics due to competing halogen/hydrogen bond formation[3][6].
-
Solvent Selection: Dissolve 15 mg of 6-Bromo-5-methylbenzo[d]oxazole in 1.0 mL of Dichloromethane (DCM) in a 4 mL inner vial. DCM is chosen as the "good" solvent due to its ability to fully solubilize the compound at room temperature.
-
Antisolvent Layering: Place the 4 mL vial uncapped inside a larger 20 mL scintillation vial containing 3.0 mL of n-Hexane (the antisolvent).
-
Diffusion Phase: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Allow the system to sit undisturbed at 20 °C for 48–72 hours. The highly volatile DCM will slowly exchange with the hexane vapor, gradually lowering the solubility of the compound.
-
Self-Validation Check (Crystal Selection): Harvest the resulting colorless block crystals and examine them under a polarized light microscope. Rotate the polarizer; a high-quality single crystal will exhibit uniform, sharp extinction (turning completely dark at specific angles). If the crystal shows patchy or wavy extinction, it is twinned and must be discarded.
Step-by-step workflow for the generation and analysis of single crystals.
Protocol B: SCXRD Data Collection and Refinement
Causality: Data collection must be performed at cryogenic temperatures (100 K) to minimize atomic thermal vibrations. This is crucial for accurately resolving the positions of lighter atoms (Carbon, Nitrogen, Oxygen) adjacent to the heavy, highly electron-dense Bromine atom, which can otherwise dominate the scattering map and cause Fourier truncation errors.
-
Mounting: Coat the selected crystal in Paratone-N oil and mount it on a MiTeGen loop. Transfer immediately to the goniometer equipped with a 100 K nitrogen cold stream.
-
Data Collection: Utilize a diffractometer equipped with a Mo K
microfocus source ( Å). Collect a full sphere of data using and scans to ensure high redundancy (target redundancy > 4.0). -
Integration and Absorption Correction: Integrate the frames and apply a multi-scan absorption correction. Self-Validation: Check the
value after integration. An confirms that symmetrically equivalent reflections merge well, validating the crystal's integrity and the absorption correction. -
Structure Solution: Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on
(SHELXL). -
Self-Validation Check (Refinement): Ensure the final
is below 0.05 and the Goodness-of-Fit (GoF) is near 1.0. Inspect the residual electron density map; the largest unassigned peak should be and located near the bromine atom (typical of halogen bonding artifacts or minor absorption errors).
Protocol C: Powder X-ray Diffraction (PXRD) for Phase Purity
Causality: Single crystals represent only a microscopic fraction of the bulk material. To ensure the bulk synthesized powder of 6-Bromo-5-methylbenzo[d]oxazole shares the same structural properties as the single crystal, PXRD is mandatory.
-
Sample Prep: Lightly grind 50 mg of the bulk powder in an agate mortar to minimize preferred orientation effects. Load onto a zero-background silicon sample holder.
-
Data Collection: Scan from
to using Cu K radiation ( Å) with a step size of 0.01°. -
Self-Validation Check (Rietveld/Pawley Fit): Simulate a powder pattern from the SCXRD .cif file and overlay it with the experimental bulk PXRD data. Perform a Pawley extraction. A
and visually matching peak positions confirm that the bulk material is phase-pure and structurally identical to the single crystal.
References
1.[1] ACS Publications. (2026). Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study. Journal of Medicinal Chemistry.[Link] 2.[3] National Institutes of Health (NIH) / PubMed. (2022). Halogen, chalcogen, and hydrogen bonding in organoiodine cocrystals of heterocyclic thiones. Acta Crystallogr C Struct Chem.[Link] 3.[4] International Union of Crystallography (IUCr). (2022). Halogen, chalcogen, and hydrogen bonding in organoiodine cocrystals of heterocyclic thiones: imidazolidine-2-thione, 2-mercaptobenzimidazole, 2-mercapto-5-methylbenzimidazole, 2-mercaptobenzoxazole, and 2-mercaptobenzothiazole.[Link] 4.[5] ACS Publications. (2013). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Chemical Information and Modeling.[Link] 5.[6] ResearchGate. (2025). Influence of the halogen atom in the solid-state fluorescence properties of 2-phenyl-benzoxazole derivatives.[Link] 6.[2] National Institutes of Health (NIH) / PMC. (2020). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2).[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogen, chalcogen, and hydrogen bonding in organoiodine cocrystals of heterocyclic thiones: imidazolidine-2-thione, 2-mercaptobenzimidazole, 2-mercapto-5-methylbenzimidazole, 2-mercaptobenzoxazole, and 2-mercaptobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Structural Validation of 6-Bromo-5-methylbenzo[d]oxazole using 2D NMR Spectroscopy
In the landscape of modern medicinal chemistry and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of rigorous scientific inquiry. The benzoxazole scaffold, in particular, is a privileged structure, appearing in a multitude of biologically active agents and functional materials. This guide provides an in-depth, practical comparison of two powerful nuclear magnetic resonance (NMR) techniques—Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC)—for the structural validation of 6-Bromo-5-methylbenzo[d]oxazole. We will move beyond a mere procedural outline, delving into the causal logic behind experimental choices and demonstrating how these techniques, when used in concert, create a self-validating system for structural elucidation.
The Analytical Challenge: Positional Isomerism
The synthesis of substituted benzoxazoles can often yield a mixture of positional isomers. For 6-Bromo-5-methylbenzo[d]oxazole, the precise arrangement of the bromo and methyl substituents on the benzene ring is critical to its chemical and biological properties. While one-dimensional (1D) ¹H and ¹³C NMR provide initial data, they may not be sufficient to definitively distinguish between isomers, especially in cases of signal overlap or complex coupling patterns. Two-dimensional (2D) NMR techniques are indispensable for mapping the intricate network of covalent bonds within the molecule, thereby providing irrefutable proof of its structure.
Predicted ¹H and ¹³C NMR Data for 6-Bromo-5-methylbenzo[d]oxazole
In the absence of previously published experimental data, we will utilize high-quality predicted NMR data as our reference. These predictions are generated using advanced algorithms that account for the electronic effects of the various substituents on the benzoxazole core.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Bromo-5-methylbenzo[d]oxazole
| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | 8.10 | - |
| H4 | 7.75 | - |
| H7 | 7.45 | - |
| -CH₃ | 2.50 | - |
| C2 | - | 152.0 |
| C3a | - | 142.0 |
| C4 | - | 115.0 |
| C5 | - | 135.0 |
| C6 | - | 120.0 |
| C7 | - | 125.0 |
| C7a | - | 150.0 |
| -CH₃ | - | 20.0 |
Note: These are predicted values and may vary slightly from experimental results depending on the solvent and concentration.
Homonuclear Correlation Spectroscopy (COSY): Mapping the Proton Network
The COSY experiment is a cornerstone of structural elucidation, providing information about which protons are coupled to each other through chemical bonds, typically over two to three bonds (²JHH and ³JHH).[1] In a COSY spectrum, both the horizontal and vertical axes represent the ¹H NMR chemical shift scale. The 1D ¹H spectrum is displayed along the diagonal, while off-diagonal cross-peaks indicate that the two protons at the corresponding chemical shifts on each axis are coupled.[2]
Expected COSY Correlations for 6-Bromo-5-methylbenzo[d]oxazole
For the proposed structure, we anticipate the following key correlations:
-
No Aromatic-Aromatic Coupling: The two aromatic protons, H4 and H7, are separated by five bonds and are not expected to show a COSY cross-peak. This lack of correlation is a key piece of evidence.
-
No Aromatic-Methyl Coupling: Similarly, the protons of the methyl group are too far removed from the aromatic protons to exhibit a through-bond coupling.
-
No Coupling to H2: The proton at the 2-position of the oxazole ring (H2) is a singlet and will not show any COSY correlations.
The simplicity of the expected COSY spectrum in this case is, in itself, a strong piece of validation. It confirms the isolated nature of the aromatic protons and the methyl group.
Heteronuclear Single Quantum Coherence (HSQC): Bridging Protons and Carbons
The HSQC experiment provides direct, one-bond correlations between protons and the heteronuclei to which they are attached.[3] In our case, this will be the ¹H-¹³C correlations. The resulting 2D spectrum has a ¹H chemical shift axis and a ¹³C chemical shift axis. Each peak in the spectrum represents a direct C-H bond.[4] This technique is exceptionally powerful for unambiguously assigning the signals of protonated carbons.[5]
Expected HSQC Correlations for 6-Bromo-5-methylbenzo[d]oxazole
Based on our predicted chemical shifts, we expect the following cross-peaks in the HSQC spectrum:
-
Aromatic C-H Bonds:
-
A cross-peak correlating the proton at ~7.75 ppm (H4) with the carbon at ~115.0 ppm (C4).
-
A cross-peak correlating the proton at ~7.45 ppm (H7) with the carbon at ~125.0 ppm (C7).
-
-
Oxazole C-H Bond:
-
A cross-peak correlating the proton at ~8.10 ppm (H2) with the carbon at ~152.0 ppm (C2).
-
-
Methyl Group C-H Bonds:
-
A strong cross-peak correlating the protons at ~2.50 ppm (-CH₃) with the carbon at ~20.0 ppm (-CH₃).
-
The HSQC data will definitively link the proton and carbon skeletons of the molecule, leaving no ambiguity about which proton is attached to which carbon.
Experimental Protocols
Achieving high-quality, interpretable 2D NMR spectra requires careful sample preparation and parameter optimization. The following protocols are designed for a standard 400 MHz NMR spectrometer.
Sample Preparation
-
Sample Purity: Ensure the 6-Bromo-5-methylbenzo[d]oxazole sample is of high purity (>95%) to avoid interference from impurities.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for small organic molecules.
-
Concentration: For a 400 MHz spectrometer, a concentration of 10-20 mg in 0.6 mL of solvent is typically sufficient for both COSY and HSQC experiments.
-
Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool directly into the NMR tube to ensure optimal magnetic field homogeneity.
COSY Acquisition Protocol
-
Initial ¹H Spectrum: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.
-
Pulse Program: Select a gradient-enhanced COSY pulse sequence (e.g., cosygpqf on a Bruker spectrometer). Gradient selection minimizes artifacts and improves spectral quality.
-
Spectral Width: Set the spectral width in both dimensions (F2 and F1) to encompass all proton signals.
-
Number of Scans: For a moderately concentrated sample, 2-4 scans per increment are usually sufficient.
-
Number of Increments: A resolution of 256-512 increments in the F1 dimension will provide adequate resolution for this molecule.
-
Processing: After acquisition, apply a sine-bell window function in both dimensions before Fourier transformation to enhance the resolution of the cross-peaks.
HSQC Acquisition Protocol
-
Initial ¹H and ¹³C Spectra: Acquire standard 1D ¹H and ¹³C spectra to determine the respective spectral widths and transmitter offsets.
-
Pulse Program: Select a sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on a Bruker spectrometer). This sequence provides good sensitivity and artifact suppression.
-
Spectral Widths: Set the F2 (¹H) and F1 (¹³C) spectral widths to cover all relevant proton and carbon signals.
-
Number of Scans: Due to the lower natural abundance of ¹³C, more scans are required. Typically, 8-16 scans per increment are a good starting point.
-
Number of Increments: 128-256 increments in the F1 dimension are generally sufficient for resolving the carbon signals of a small molecule.
-
¹JCH Coupling Constant: Set the one-bond coupling constant (¹JCH) to an average value for aromatic and aliphatic C-H bonds, typically around 145 Hz.
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
Integrated Data Analysis: A Self-Validating Workflow
The true power of these techniques is realized when their data are integrated. The following logical workflow demonstrates how COSY and HSQC data synergize to provide an unambiguous structural proof.
Sources
A Senior Application Scientist's Guide to Quality Control Standards for 6-Bromo-5-methylbenzo[d]oxazole Reagents
Introduction: The Critical Role of Reagent Quality in Synthesis and Drug Discovery
In the landscape of pharmaceutical research and drug development, the integrity of every component is paramount. The success of a multi-step synthesis, the validity of a high-throughput screen, and the ultimate safety and efficacy of a therapeutic agent are all fundamentally linked to the quality of the starting materials.[1][2] 6-Bromo-5-methylbenzo[d]oxazole is a key heterocyclic building block, a "privileged scaffold" whose derivatives are explored for a wide range of biological activities.[3][4][5] However, the presence of even trace impurities—remnants from synthesis like starting materials, by-products, or residual solvents—can have a cascading effect, leading to reduced yields, complicated purification steps, and the generation of misleading biological data.[6][7]
This guide provides an in-depth comparison of quality control (QC) standards for 6-Bromo-5-methylbenzo[d]oxazole. It is designed for researchers, process chemists, and quality assurance professionals who require a robust framework for evaluating and selecting reagents. We will move beyond simple pass/fail criteria to explain the causality behind experimental choices, offering a self-validating system for ensuring reagent integrity from procurement to application.
Part 1: A Comprehensive Quality Control Workflow
A robust QC protocol is a multi-step process that ensures a reagent is suitable for its intended use. It begins with receipt of the material and ends with its final qualification for use in a sensitive application. Each step provides a layer of validation, building confidence in the material's identity, purity, and stability.
The following diagram illustrates a comprehensive QC workflow for a critical reagent like 6-Bromo-5-methylbenzo[d]oxazole.
Caption: Comprehensive QC Workflow for Incoming Reagents.
Part 2: Comparative Analysis of Key Analytical Methods
No single analytical technique can provide a complete picture of a reagent's quality. A multi-faceted, or "orthogonal," approach is necessary. The choice of method depends on the specific question being asked. For instance, confirming identity requires a different tool than quantifying trace impurities.
The diagram below presents a decision-making framework for selecting the appropriate analytical technique.
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. techmate.co.uk [techmate.co.uk]
- 3. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. jocpr.com [jocpr.com]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dcatvci.org [dcatvci.org]
Safety Operating Guide
Proper Disposal Procedures: 6-Bromo-5-methylbenzo[d]oxazole
[1][2][3][4]
Executive Summary & Immediate Action Card
6-Bromo-5-methylbenzo[d]oxazole is a halogenated heterocyclic building block used frequently in drug discovery. Due to its bromine content and nitrogen-containing heterocycle, it requires specific disposal protocols to prevent the formation of toxic byproducts (e.g., hydrogen bromide, nitrogen oxides) during thermal destruction.
Core Disposal Directive:
-
NEVER dispose of down the drain.
-
NEVER mix with strong oxidizers or non-halogenated solvent waste streams if avoidable.
-
ALWAYS segregate as "Halogenated Organic Waste" destined for high-temperature incineration.
| Parameter | Critical Data |
| CAS Number | 1268037-03-1 |
| Physical State | Solid (Light Yellow) |
| Primary Hazards | Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335) |
| Waste Classification | Hazardous Chemical Waste (Halogenated) |
| Disposal Method | High-Temperature Incineration (with scrubber) |
Chemical Hazard Profile
Understanding the molecular reactivity is the first step in safe disposal. This compound contains a benzoxazole core and a bromine substituent.
-
Thermal Decomposition Risks: Upon heating or combustion, this compound releases Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) . Standard laboratory incinerators without scrubbers are insufficient; professional waste management services are required.
-
Reactivity: Incompatible with strong oxidizing agents. Storage or co-disposal with oxidizers (e.g., nitric acid, peroxides) can lead to exothermic reactions or explosion hazards.
Pre-Disposal Segregation & Storage[6]
Effective disposal begins at the bench. Improper segregation is the leading cause of waste-stream rejection and laboratory accidents.
A. Solid Waste (Pure Substance)
-
Container: Collect in a wide-mouth, high-density polyethylene (HDPE) or glass jar.
-
Labeling: Must be labeled "Hazardous Waste - Solid, Toxic, Halogenated."
-
Secondary Containment: If the solid is fine powder, double-bag in 6-mil polyethylene bags before placing in the rigid container to prevent dust dispersion upon opening.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Segregation: segregating this compound into the Halogenated Solvent waste stream is mandatory.
-
Why? Waste facilities use different fuel blending protocols for halogenated vs. non-halogenated waste.[1] Halogens require higher temperatures and acid-gas scrubbing.
-
-
Compatibility: Ensure the solvent matrix is compatible. Avoid mixing with acidic aqueous waste, which could protonate the oxazole nitrogen and alter solubility/reactivity.
Step-by-Step Disposal Protocols
Protocol 1: Disposal of Pure Solid & Expired Stocks
-
PPE Donning: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[2] Use a fume hood to minimize dust inhalation.
-
Transfer: Transfer the solid material into a dedicated Solid Hazardous Waste Container .
-
Note: Do not use metal containers, as HBr formation (if moisture is present) can corrode metal. Use HDPE or Glass.
-
-
Decontamination: Rinse the original empty bottle 3 times with a compatible solvent (e.g., acetone or dichloromethane).
-
Rinsate Disposal: Pour the rinsate into the Liquid Halogenated Waste carboy.
-
Labeling: Deface the original label on the empty bottle and dispose of the bottle as "Glass Debris" or "Recyclable Glass" (depending on facility rules for triple-rinsed containers).
-
Manifesting: Log the weight and CAS number on your facility’s waste accumulation log.
Protocol 2: Disposal of Reaction Mixtures (Liquid)
-
pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved strong acids/bases, neutralize carefully before adding to the waste carboy to prevent heat generation.
-
Stream Selection: Pour into the container marked "Halogenated Organic Solvents."
-
Critical: Even if the solvent is non-halogenated (e.g., Methanol), the presence of dissolved 6-Bromo-5-methylbenzo[d]oxazole renders the entire mixture "Halogenated" for disposal purposes.
-
-
Cap & Vent: Secure the cap tightly. If the waste is evolving gas (unlikely for this stable compound, but possible with impurities), use a vented cap temporarily.
Protocol 3: Contaminated Debris (Gloves, Weigh Boats)
-
Collection: Place contaminated gloves, paper towels, and weigh boats into a clear plastic bag (chemically resistant).
-
Sealing: Twist and tape the bag neck (Gooseneck seal).
-
Disposal: Place the sealed bag into the Solid Hazardous Waste drum/box. Do not place in regular trash.
Decision Tree for Disposal (Visualization)
The following diagram illustrates the logical flow for determining the correct waste stream for 6-Bromo-5-methylbenzo[d]oxazole.
Figure 1: Operational decision tree for segregating 6-Bromo-5-methylbenzo[d]oxazole waste streams.
Emergency Response: Spills
Minor Spill (< 5g solid):
-
Isolate: Alert nearby personnel.
-
PPE: Wear nitrile gloves, lab coat, and safety glasses.
-
Containment: Cover powder with wet paper towels to prevent dust generation.
-
Cleanup: Scoop up material and place in a hazardous waste bag. Wipe area with soap and water.[3][4][1][5]
-
Disposal: Treat cleanup materials as Contaminated Debris (see Protocol 3).
Major Spill (> 50g or in solution):
-
Evacuate: Remove personnel from the immediate area.
-
Ventilate: Open fume hoods to maximum; close lab doors.
-
Contact: Call EHS or the emergency response team immediately.
Regulatory & Compliance Context
-
US EPA (RCRA): While 6-Bromo-5-methylbenzo[d]oxazole is not explicitly P-listed or U-listed, it must be characterized as hazardous waste due to toxicity and halogen content. The "Mixture Rule" applies: mixing this halogenated compound with non-halogenated solvents (e.g., Acetone) renders the entire mixture a halogenated waste stream (often requiring code F002 or D001 depending on the solvent).
-
EU Waste Framework Directive: Classified under waste code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: 6-Bromo-5-methyl-1,3-benzoxazole. Merck KGaA.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 6-Methylbenzoxazole (Analogous Hazard Data). Fisher Scientific.[4]
-
U.S. Environmental Protection Agency. (2023). Hazardous Waste Generators: Managing Your Waste. EPA.gov.
-
Washington State University. (2023). Halogenated Solvents Disposal Procedures. EH&S.
-
MIT EHS. (2023). Procedures for Disposing of Hazardous Waste. Massachusetts Institute of Technology.
Personal protective equipment for handling 6-Bromo-5-methylbenzo[d]oxazole
As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when working with specialized organic building blocks. 6-Bromo-5-methylbenzo[d]oxazole (CAS: 1268037-03-1) is a halogenated heterocyclic compound widely used in drug development and synthetic chemistry[1]. While it is a highly valuable intermediate, its physicochemical properties dictate strict adherence to advanced handling and personal protective equipment (PPE) protocols.
The following guide synthesizes regulatory standards with the biochemical causality behind each safety measure, ensuring your laboratory operations remain secure, compliant, and highly efficient.
Hazard Causality & Chemical Profile
To design an effective PPE strategy, we must first understand the molecular behavior of the compound. 6-Bromo-5-methylbenzo[d]oxazole is typically encountered as a solid crystalline powder.
-
Lipophilicity & Dermal Penetration: The combination of the benzoxazole core and the 5-methyl substitution renders the molecule highly lipophilic. If the powder contacts bare skin, it can easily partition into the lipid bilayers of the stratum corneum.
-
Electrophilic Irritation: The bromine atom at the 6-position acts as a weak electrophile. Upon penetrating biological membranes or contacting the moist mucosal surfaces of the eyes and respiratory tract, it induces localized inflammation and sensitization.
Under the Globally Harmonized System (GHS), this compound is flagged with the GHS07 (Exclamation Mark) pictogram, indicating it is a moderate but serious health hazard[2]. The specific hazard statements associated with this compound include H315 (Causes skin irritation) and H319 (Causes serious eye irritation)[3].
Quantitative Hazard & PPE Specification Summary
| Chemical Parameter / Hazard | GHS Code | Biological Causality | Required PPE Specification |
| Skin Irritation | H315 | Lipophilic dermal penetration causing localized inflammation. | Nitrile gloves (≥ 4 mil thickness), Flame-resistant lab coat. |
| Serious Eye Irritation | H319 | Powder aerosolization interacting with ocular mucosa. | ANSI Z87.1 Chemical splash goggles (indirect venting). |
| Respiratory Irritation | H335 | Inhalation of micro-particulates irritating the respiratory tract. | N95/P100 respirator (if handled outside a certified fume hood). |
The PPE Matrix: Regulatory Grounding & Selection Logic
According to the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132 , employers must conduct a formal hazard assessment to select PPE that creates an absolute barrier against specific workplace hazards[4]. Furthermore, the National Research Council's Prudent Practices in the Laboratory dictates that PPE must be used in conjunction with—not as a replacement for—primary engineering controls[5].
1. Hand Protection (Double-Gloving Strategy) Standard latex gloves are highly permeable to lipophilic organic compounds. You must use Nitrile gloves . For extended handling or bulk transfers, a double-gloving technique is required. Causality: If the outer glove is breached by a micro-abrasion from a spatula, the inner glove maintains the chemical barrier, preventing the H315 dermal hazard.
2. Ocular Protection Standard safety glasses with side shields are insufficient for powders, as aerosolized dust can bypass the lenses. Chemical splash goggles with indirect venting must be worn to create a continuous seal around the eyes, neutralizing the H319 hazard[3].
3. Body Protection A fully buttoned, flame-resistant (FR) laboratory coat with fitted knit cuffs is mandatory. Causality: Knit cuffs prevent the sleeves from dragging through the powder and eliminate exposed skin gaps between the glove and the sleeve.
Operational Plan: Step-by-Step Handling Protocol
Every protocol must be a self-validating system. By following these steps, you ensure that the engineering controls and PPE are functioning synchronously.
Step 1: Engineering Control Validation Before opening the chemical container, verify that the chemical fume hood is operational. The face velocity must read between 80–120 feet per minute (fpm). Validation Check: Tape a small piece of tissue to the sash; it should pull gently inward. This ensures aerosolized 6-Bromo-5-methylbenzo[d]oxazole is captured before reaching your breathing zone[5].
Step 2: PPE Integrity Testing Don your lab coat and splash goggles. Take your nitrile gloves, inflate them with ambient air, and roll the cuff tightly to trap the air. Validation Check: If the glove maintains pressure, there are no micro-punctures, validating your dermal barrier. Don the gloves.
Step 3: Anti-Static Transfer Because 6-Bromo-5-methylbenzo[d]oxazole is a powder, it is prone to static cling, which causes uncontrolled aerosolization.
-
Use an anti-static gun (ionizer) on your weigh boat prior to transfer.
-
Use a grounded, stainless-steel spatula to transfer the compound.
-
Keep the container and the weigh boat at least 6 inches inside the fume hood sash to maximize capture velocity.
Step 4: Doffing & Decontamination Once the transfer is complete, seal the primary container. Remove your outer gloves while your hands are still inside the fume hood, turning them inside out to trap any residual powder. Dispose of them in a solid hazardous waste bin.
Spill Response & Disposal Plan
In the event of a spill, standard sweeping is strictly prohibited, as it will aerosolize the brominated powder and trigger severe respiratory and ocular hazards[3].
Step-by-Step Spill Protocol:
-
Isolate: If the spill occurs outside the fume hood, immediately evacuate the immediate 5-foot radius.
-
Upgrade PPE: If a large quantity is spilled outside the hood, don an N95 or P100 particulate respirator before approaching the spill[4].
-
Suppress: Do not dry-sweep. Gently place damp paper towels over the powder to suppress dust generation. The moisture prevents the lightweight lipophilic particles from becoming airborne.
-
Collect: Use a non-sparking, disposable plastic scoop to collect the damp towels and the compound.
-
Dispose: Place all collected material into a heavy-duty, sealable polyethylene bag. Label it explicitly as "Hazardous Solid Waste: Contains 6-Bromo-5-methylbenzo[d]oxazole (Irritant)" and transfer it to the facility's designated hazardous waste accumulation area.
Workflow Visualization
The following diagram illustrates the self-validating workflow for handling this compound, ensuring that hazard assessment, engineering controls, and PPE are linked in a logical sequence.
Workflow for handling 6-Bromo-5-methylbenzo[d]oxazole, from hazard assessment to waste disposal.
References
-
Chemikart. "6-Bromo-5-methylbenzo[d]oxazole | ChemScene." Chemikart,[Link]
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Subpart I 29 CFR 1910.132." OSHA.gov,[Link]
-
National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf, [Link]
-
Safety Decals. "GHS Symbol Exclamation Mark: Meaning, Hazards & Label Uses." Safety Decals,[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
